Verapamil hydrochloride
Description
A calcium channel blocker that is a class IV anti-arrhythmia agent.
See also: Verapamil (has active moiety); Trandolapril; this compound (component of).
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPXTMNIUCOSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034095 | |
| Record name | Verapamil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152-11-4 | |
| Record name | Verapamil hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verapamil hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verapamil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Verapamil hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Verapamil hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Verapamil hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERAPAMIL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3888OEY5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Verapamil Hydrochloride on L-type Calcium Channels
Abstract
Verapamil, a phenylalkylamine calcium channel blocker, has been a cornerstone in the management of cardiovascular diseases for decades.[1][2] Its therapeutic efficacy is primarily attributed to its interaction with L-type calcium channels (LTCCs), leading to a reduction in calcium influx in cardiac and vascular smooth muscle cells.[1][3] This guide provides a comprehensive and in-depth analysis of the molecular mechanisms underpinning the action of verapamil hydrochloride on LTCCs. We will explore its binding site, the critical role of the channel's conformational state in drug affinity, and the consequential physiological effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of verapamil's pharmacology.
Introduction: The L-type Calcium Channel as a Therapeutic Target
Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[4] Among the different types of VGCCs, the L-type calcium channel (LTCC), particularly the Cav1.2 isoform, is predominantly expressed in cardiac and smooth muscle cells.[4][5] This makes it a prime target for cardiovascular therapeutics.[3] LTCCs are complex transmembrane proteins composed of a primary α1 subunit, which forms the ion-conducting pore, and auxiliary β, α2δ, and γ subunits that modulate channel function.[6] The α1 subunit is the binding site for various classes of calcium channel blockers, including the phenylalkylamines (e.g., verapamil), dihydropyridines (e.g., nifedipine), and benzothiazepines (e.g., diltiazem).[4]
Verapamil's Binding Site within the L-type Calcium Channel Pore
Verapamil exerts its blocking effect by physically occluding the pore of the L-type calcium channel.[7] Extensive research, including photoaffinity labeling and site-directed mutagenesis studies, has identified the binding site for phenylalkylamines deep within the central cavity of the channel's pore.[7] This binding site is formed by amino acid residues located on the S6 transmembrane segments of domains III and IV of the Cav1.2 α1 subunit.[7]
The intracellular access of verapamil is a key feature of its mechanism. Verapamil, a tertiary amine, can cross the cell membrane in its uncharged form.[7] Once in the cytosol, it becomes protonated and enters the open channel from the intracellular side to bind to its receptor site.[7] This intracellular access and binding mechanism is depicted in the following workflow.
Figure 1: Intracellular access and binding of verapamil to the L-type calcium channel.
State-Dependent Binding: A Key Determinant of Verapamil's Action
A critical aspect of verapamil's mechanism of action is its state-dependent binding, meaning its affinity for the L-type calcium channel varies depending on the conformational state of the channel (resting, open, or inactivated).[5] Verapamil exhibits a significantly higher affinity for the open and inactivated states of the channel compared to the resting (closed) state.[4][5][8]
This state-dependent interaction has profound physiological and therapeutic implications:
-
Use-Dependence (Frequency-Dependence): In tissues that undergo frequent depolarization, such as the heart, L-type calcium channels cycle through the open and inactivated states more often.[9] This increased time spent in high-affinity states for verapamil leads to a more pronounced channel blockade.[7][8] This "use-dependent" or "frequency-dependent" block is a hallmark of verapamil's action and contributes to its efficacy in treating tachyarrhythmias.[9][10]
-
Voltage-Dependence: The transition between channel states is voltage-dependent. Depolarized membrane potentials favor the open and inactivated states, thereby enhancing verapamil's blocking effect.[8] This voltage-dependent block contributes to its effectiveness in tissues that are pathologically depolarized, such as in ischemic conditions.[7]
The preferential binding of verapamil to the open and inactivated states can be summarized in the following diagram:
Figure 2: State-dependent affinity of verapamil for the L-type calcium channel.
Experimental Methodologies for Studying Verapamil's Action
The intricate details of verapamil's interaction with L-type calcium channels have been elucidated through various sophisticated experimental techniques.
Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is a powerful tool for directly measuring the ionic currents flowing through L-type calcium channels in isolated cells, such as ventricular myocytes.[8] This technique allows researchers to control the membrane potential and apply verapamil at precise concentrations to study its effects on channel gating and conductance.
A typical experimental protocol to demonstrate use-dependent block of L-type calcium channels by verapamil:
-
Cell Preparation: Isolate single ventricular myocytes from a suitable animal model (e.g., rat, guinea pig).
-
Electrode and Solutions: Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane. The external solution should contain a charge carrier for the calcium channel (e.g., Ca²⁺ or Ba²⁺) and blockers for other ionic currents.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.
-
Voltage Protocol:
-
Hold the cell at a negative resting potential (e.g., -80 mV) where most channels are in the resting state.
-
Apply a series of depolarizing voltage pulses (e.g., to 0 mV for 200 ms) at a low frequency (e.g., 0.2 Hz) to elicit L-type calcium currents.
-
After obtaining a stable baseline, perfuse the cell with a solution containing verapamil (e.g., 1 µM).
-
Increase the frequency of the depolarizing pulses (e.g., to 1 Hz or 2 Hz).
-
-
Data Analysis: Measure the peak amplitude of the calcium current at each frequency. A progressive decrease in current amplitude at higher frequencies in the presence of verapamil demonstrates use-dependent block.[8]
Radioligand Binding Assays
Radioligand binding assays are employed to characterize the binding of drugs to their receptors.[11][12] For verapamil, radiolabeled analogs like (-)-[³H]desmethoxyverapamil are used to quantify the binding affinity and density of phenylalkylamine binding sites on L-type calcium channels in membrane preparations from tissues rich in these channels, such as the heart and skeletal muscle.[11]
A simplified protocol for a competitive radioligand binding assay:
-
Membrane Preparation: Homogenize tissue (e.g., cardiac muscle) and isolate a membrane fraction containing the L-type calcium channels.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled phenylalkylamine (e.g., (-)-[³H]desmethoxyverapamil) and varying concentrations of unlabeled this compound.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of unlabeled verapamil. This allows for the determination of the inhibitory concentration (IC₅₀) of verapamil, from which its binding affinity (Kᵢ) can be calculated.
| Parameter | Description | Typical Value for Verapamil | Reference |
| IC₅₀ (Electrophysiology) | Concentration causing 50% inhibition of L-type calcium current. | 143.0 nmol/L (for HERG, similar for LTCC) | [13] |
| Kᵢ (Binding Assay) | Inhibitory constant, a measure of binding affinity. | Varies with tissue and conditions | [11] |
| Use-Dependence | Increased block with higher stimulation frequency. | Pronounced | [8] |
| Voltage-Dependence | Increased block at more depolarized potentials. | Significant | [8] |
Table 1: Key Pharmacological Parameters of Verapamil's Interaction with L-type Calcium Channels.
Physiological and Therapeutic Consequences of L-type Calcium Channel Blockade by Verapamil
The inhibition of calcium influx through L-type calcium channels by verapamil leads to several significant physiological effects, which form the basis of its therapeutic applications.[1][3]
-
Negative Inotropy: By reducing calcium entry into cardiac myocytes, verapamil decreases the force of myocardial contraction.[1][3] This reduces myocardial oxygen demand, which is beneficial in the treatment of angina.[1]
-
Negative Chronotropy: Verapamil slows the heart rate by inhibiting calcium currents in the sinoatrial (SA) node, the heart's natural pacemaker.[1]
-
Negative Dromotropy: It slows conduction through the atrioventricular (AV) node, which is particularly useful in controlling the ventricular response in atrial fibrillation and other supraventricular tachycardias.[2][3]
-
Vasodilation: In vascular smooth muscle, verapamil-induced blockade of L-type calcium channels leads to relaxation and vasodilation.[3] This reduces peripheral resistance and blood pressure, making it an effective antihypertensive agent.[1][3]
The signaling pathway affected by verapamil in cardiac myocytes is illustrated below:
Figure 3: Verapamil's disruption of the calcium-induced calcium release (CICR) and contraction pathway in cardiac myocytes.
Conclusion
This compound's mechanism of action on L-type calcium channels is a well-defined process involving intracellular access, physical pore occlusion, and a strong dependence on the channel's conformational state. Its preferential binding to open and inactivated channels underlies its use- and voltage-dependent properties, which are crucial for its therapeutic efficacy in a range of cardiovascular disorders. A thorough understanding of these molecular interactions is essential for the rational use of verapamil and for the development of future generations of calcium channel blockers with improved selectivity and therapeutic profiles.
References
-
Verapamil Action Pathway. PubChem. (n.d.). Retrieved from [Link]
-
Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels. European Journal of Pharmacology. (1995). Retrieved from [Link]
-
What is the mechanism of this compound? Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
What is the mechanism of action and primary use of verapamil (calcium channel blocker)? (2025, December 15). Retrieved from [Link]
-
How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. (2025, June 11). YouTube. Retrieved from [Link]
-
Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. PMC - NIH. (n.d.). Retrieved from [Link]
-
Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. PMC. (2016, August 24). Retrieved from [Link]
-
Verapamil. Wikipedia. (n.d.). Retrieved from [Link]
-
Behavioral and electrophysiological studies of chronic oral administration of L-type calcium channel blocker verapamil on learning and memory in rats. PubMed. (n.d.). Retrieved from [Link]
-
Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research - American Heart Association Journals. (n.d.). Retrieved from [Link]
-
Phenylalkylamines in calcium channels: computational analysis of experimental structures. (2020, July 10). Retrieved from [Link]
-
State-Dependent Verapamil Block of the Cloned Human Cav3.1 T-Type Ca2+ Channel. (n.d.). Retrieved from [Link]
-
Calcium channels: basic properties as revealed by radioligand binding studies. PubMed. (n.d.). Retrieved from [Link]
-
Verapamil || Mechanism, side effects and uses. YouTube. (2020, December 3). Retrieved from [Link]
-
Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels. PMC. (n.d.). Retrieved from [Link]
-
Verapamil block of T-type calcium channels. PubMed - NIH. (2010, December 13). Retrieved from [Link]
-
Voltage and use dependence of Cav1.2 block by verapamil. (A) Examples... ResearchGate. (n.d.). Retrieved from [Link]
-
State-dependent verapamil block of the cloned human Ca(v)3.1 T-type Ca(2+) channel. PubMed. (n.d.). Retrieved from [Link]
-
Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Brieflands. (n.d.). Retrieved from [Link]
-
Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? PubMed Central. (n.d.). Retrieved from [Link]
-
BRIEF COMMUNICATIONS Interaction of Verapamil and Other Calcium Channel Blockers with ax- and a2-Adrenergic Receptors. American Heart Association Journals. (n.d.). Retrieved from [Link]
-
Voltage-gated calcium-channels and antiarrhythmic drug action. Oxford Academic. (n.d.). Retrieved from [Link]
-
Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine. PubMed Central. (2024, January 2). Retrieved from [Link]
-
Direct binding of verapamil to the ryanodine receptor channel of sarcoplasmic reticulum. (n.d.). Retrieved from [Link]
-
Calcium channel blockers. Mechanisms of action and therapeutic uses of calcium antagonists. YouTube. (2024, February 21). Retrieved from [Link]
-
Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. PMC - NIH. (n.d.). Retrieved from [Link]
-
Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. PubMed. (n.d.). Retrieved from [Link]
-
On the Role of Ca2+- and Voltage-Dependent Inactivation in Cav1.2 Sensitivity for the Phenylalkylamine (-)Gallopamil. Circulation Research - American Heart Association Journals. (n.d.). Retrieved from [Link]
-
Characterization of calcium channel binding. PubMed. (n.d.). Retrieved from [Link]
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Verapamil - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Calcium channels: basic properties as revealed by radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of calcium channel binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Pharmacology of Verapamil and its Enantiomers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Verapamil, a phenylalkylamine derivative, is a clinically significant calcium channel blocker widely used in the management of cardiovascular disorders.[1][2] Administered as a racemic mixture of its (S)- and (R)-enantiomers, its pharmacological activity is a composite of the distinct properties of each stereoisomer.[2][3][4] This technical guide provides a comprehensive exploration of the molecular pharmacology of verapamil, with a particular focus on the stereoselective interactions of its enantiomers. We will delve into the nuanced mechanisms of action at various ion channels, the intricacies of its metabolism and pharmacokinetics, its significant interactions with drug transporters like P-glycoprotein, and the experimental methodologies crucial for its characterization. This document is designed to be a definitive resource, integrating foundational principles with advanced experimental insights to support ongoing research and development in cardiovascular pharmacology.
Introduction: The Significance of Chirality in Verapamil's Action
Verapamil was the first calcium channel antagonist introduced into clinical therapy and remains a cornerstone for treating hypertension, angina pectoris, and cardiac arrhythmias.[2][5] It is administered as a 1:1 mixture of its (S)- and (R)-enantiomers.[2][3] However, the therapeutic efficacy and physiological effects are not evenly distributed between these two molecules. The concept of stereoselectivity is central to understanding verapamil's pharmacology, as the two enantiomers exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles.[6][7][8] The (S)-enantiomer is substantially more potent in its primary role as an L-type calcium channel blocker, being approximately 20 times more active than the (R)-enantiomer.[1][2] This disparity underscores the importance of studying each enantiomer's contribution to the overall clinical effect of the racemic mixture.
Stereoselective Pharmacodynamics: A Tale of Two Enantiomers
The differential effects of verapamil's enantiomers are most pronounced at their primary target, the L-type calcium channel, but also extend to other ion channels, contributing to the drug's broad electrophysiological profile.
The L-Type Calcium Channel: The Primary Target
Verapamil exerts its principal therapeutic effects by blocking voltage-gated L-type calcium channels (Cav1.2), thereby reducing the influx of calcium into cardiac myocytes and vascular smooth muscle cells.[9] This leads to a negative inotropic (reduced contractility), chronotropic (reduced heart rate), and dromotropic (reduced atrioventricular conduction) effect on the heart, as well as vasodilation.[6][10]
The interaction with the L-type calcium channel is highly stereoselective. The (S)-enantiomer is the more potent blocker.[1][2] Studies on human heart tissue have demonstrated that (S)-verapamil is approximately 5-10 times more potent than (R)-verapamil in producing cardiodepression and inhibiting [3H]-nimodipine binding to calcium channels.[11] This stereoselectivity is a critical determinant of the drug's clinical efficacy.
dot
Caption: Stereoselective interactions of verapamil enantiomers with key protein targets.
Potassium Channels: A Secondary but Significant Interaction
Verapamil also interacts with various potassium channels, which contributes to its antiarrhythmic properties. A notable target is the human ether-a-go-go-related gene (HERG) potassium channel, which is crucial for cardiac repolarization.
-
HERG Channel Blockade: Verapamil blocks HERG channels with high affinity.[12][13] Interestingly, this blockade is not stereoselective, with both (S)- and (R)-verapamil demonstrating similar potency.[14] This non-stereoselective action on HERG channels, in contrast to the L-type calcium channels, highlights the complexity of verapamil's pharmacology.
-
Inwardly Rectifying Potassium Channels (Kir): Verapamil has been shown to inhibit Kir2.1, Kir2.2, and Kir2.3 channels, which are responsible for the IK1 current that stabilizes the resting membrane potential in cardiomyocytes.[15]
The blockade of these potassium channels can prolong the action potential duration, an effect that can be both antiarrhythmic and proarrhythmic depending on the clinical context.
Sodium Channels
While primarily known as a calcium channel blocker, verapamil can also interact with sodium channels, particularly at higher concentrations or in specific physiological states. Some studies suggest that verapamil can affect the rapid sodium channel-dependent action potentials in depolarized ventricular fibers.[16] The (R)-enantiomer is suggested to have some activity at sodium channels.[17]
The Role of P-glycoprotein: A Non-Stereoselective Interaction with Broad Implications
Verapamil is a well-established inhibitor of the P-glycoprotein (P-gp) efflux pump, an ATP-binding cassette (ABC) transporter that plays a critical role in drug disposition and multidrug resistance in cancer.[18][19]
-
Mechanism of Inhibition: Verapamil non-competitively inhibits P-gp, leading to increased intracellular concentrations of P-gp substrates.[18][20] This has significant implications for drug-drug interactions, as co-administration of verapamil can increase the bioavailability and reduce the clearance of drugs that are P-gp substrates, such as digoxin.[19]
-
Lack of Stereoselectivity: In contrast to its effects on L-type calcium channels, the inhibition of P-gp by verapamil is not stereoselective.[21] Both (S)- and (R)-verapamil are equipotent in their ability to modulate P-gp function.[21][22] This has led to interest in using the less cardioactive (R)-enantiomer to reverse multidrug resistance in cancer therapy without inducing significant cardiovascular side effects.[18]
Enantioselective Pharmacokinetics and Metabolism
The pharmacokinetic profiles of the verapamil enantiomers are markedly different, primarily due to stereoselective first-pass metabolism in the liver.
Metabolism via Cytochrome P450
Verapamil is extensively metabolized by cytochrome P450 enzymes, with CYP3A4 being the principal isoform involved.[8][20] This metabolism is enantioselective, with the more potent (S)-enantiomer being cleared more rapidly than the (R)-enantiomer.[23] This results in a higher plasma concentration of the less active (R)-enantiomer after oral administration.[8] The main metabolic pathways are N-demethylation to norverapamil and N-dealkylation.[8] Norverapamil, the primary active metabolite, also exists as enantiomers with differing pharmacological activities.[6]
dot
Caption: Enantioselective first-pass metabolism of verapamil.
Pharmacokinetic Parameters
The stereoselective metabolism of verapamil leads to significant differences in the pharmacokinetic parameters of its enantiomers.
| Parameter | (S)-Verapamil | (R)-Verapamil | Rationale | Reference(s) |
| Oral Bioavailability | Lower | Higher | Greater first-pass metabolism of (S)-verapamil. | [7] |
| Systemic Clearance | Higher | Lower | More rapid metabolism of (S)-verapamil by CYP3A4. | [7][24] |
| Plasma Concentration (Oral) | Lower | Higher | A consequence of lower bioavailability and higher clearance. | [8] |
| Elimination Half-life | Shorter | Longer | Reflects the differences in clearance rates. | [24] |
This table provides a generalized summary. Absolute values can vary based on the study population and formulation.
Experimental Methodologies for Characterizing Verapamil and its Enantiomers
A variety of in-vitro and in-vivo techniques are employed to elucidate the molecular pharmacology of verapamil.
In-Vitro Assays
-
Patch-Clamp Electrophysiology: This is the gold standard for studying the effects of verapamil on specific ion channels.
-
Objective: To measure the inhibition of ion currents (e.g., ICa,L, IKr) in response to verapamil enantiomers.
-
Methodology:
-
Isolate single cells (e.g., cardiomyocytes) or use expression systems (e.g., Xenopus oocytes, HEK293 cells) transfected with the ion channel of interest.[14][15]
-
Establish a whole-cell patch-clamp configuration.
-
Apply voltage protocols to elicit the specific ion current.
-
Perfuse the cells with known concentrations of (S)- and (R)-verapamil.
-
Measure the reduction in current amplitude to determine the IC50 for each enantiomer.
-
-
-
Radioligand Binding Assays: Used to determine the binding affinity of verapamil enantiomers to their receptor sites.
-
Objective: To quantify the displacement of a radiolabeled ligand (e.g., [3H]-nimodipine for L-type calcium channels) by unlabeled verapamil enantiomers.[11]
-
Methodology:
-
Prepare membrane fractions from a tissue of interest (e.g., heart, brain).[25]
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the competing verapamil enantiomers.
-
Separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the Ki (inhibition constant) for each enantiomer.
-
-
-
Isolated Tissue Preparations: Allow for the study of the physiological effects of verapamil in a more integrated system.
-
Objective: To measure the effects of verapamil enantiomers on contractility and electrical activity in isolated heart tissues (e.g., papillary muscles, Langendorff-perfused heart).[26]
-
Methodology:
-
Dissect and mount the tissue in an organ bath containing physiological saline solution.
-
Stimulate the tissue electrically and record parameters such as contractile force and action potentials.
-
Add cumulative concentrations of each enantiomer to the bath.
-
Construct concentration-response curves to determine the EC50 for each enantiomer.[11]
-
-
In-Vivo Studies
Animal models, such as rats and dogs, are used to investigate the integrated pharmacokinetic and pharmacodynamic properties of verapamil enantiomers.[7][24]
-
Objective: To determine pharmacokinetic parameters (bioavailability, clearance, volume of distribution) and pharmacodynamic effects (blood pressure, heart rate) for each enantiomer.
-
Methodology:
-
Administer racemic verapamil or individual enantiomers via intravenous and oral routes.[7]
-
Collect serial blood samples at predetermined time points.
-
Analyze plasma concentrations of each enantiomer using a validated chiral analytical method.[27]
-
Simultaneously monitor physiological parameters such as blood pressure and ECG.[26]
-
Perform pharmacokinetic and pharmacodynamic modeling to correlate drug exposure with physiological response.
-
Analytical Techniques for Enantiomeric Separation
The accurate quantification of individual enantiomers in biological matrices is crucial for pharmacokinetic studies.
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common method for separating and quantifying verapamil enantiomers.[10][27]
-
Principle: Utilizes a chiral stationary phase that differentially interacts with the (S)- and (R)-enantiomers, leading to different retention times.
-
Typical Setup:
-
-
Capillary Electrophoresis (CE): An alternative technique that offers high separation efficiency.
-
Principle: Separation is achieved based on the differential migration of enantiomers in an electric field, often with the aid of a chiral selector (e.g., cyclodextrins) added to the background electrolyte.[28]
-
Clinical Implications and Future Directions
The profound stereoselectivity in verapamil's pharmacology has significant clinical implications. The overall effect of racemic verapamil is predominantly due to the potent L-type calcium channel blockade by the (S)-enantiomer, while the higher plasma concentrations of the (R)-enantiomer may contribute more to effects at other targets and to drug-drug interactions via P-gp inhibition.
Future research could focus on:
-
Developing enantiomerically pure formulations: While (S)-verapamil would be a more potent cardiovascular agent, the potential for developing (R)-verapamil as a P-gp modulator in oncology with reduced cardiotoxicity is an area of active interest.[18]
-
Personalized medicine: Understanding how genetic polymorphisms in CYP3A4 affect the stereoselective metabolism of verapamil could help in tailoring therapy to individual patients.
-
Further elucidation of off-target effects: A deeper understanding of the interactions of each enantiomer with the full spectrum of ion channels could lead to the development of more selective and safer drugs.
Conclusion
Verapamil's pharmacology is a classic example of the importance of stereochemistry in drug action. The distinct pharmacodynamic and pharmacokinetic profiles of its (S)- and (R)-enantiomers create a complex interplay that defines the drug's overall therapeutic and side-effect profile. A thorough understanding of these enantioselective properties at the molecular level is essential for optimizing its clinical use and for guiding the development of new, more targeted cardiovascular therapies. This guide has provided a framework for this understanding, grounded in established scientific principles and experimental methodologies.
References
-
Gumbhir-Shah, K., et al. (1997). Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity. Biopharmaceutics & Drug Disposition, 18(5), 387-96. [Link]
-
Jim, K. F., et al. (1987). Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil. Journal of Pharmacology and Experimental Therapeutics, 243(2), 565-9. [Link]
-
Ferry, D. R., et al. (1985). Relationship between the stereoselective negative inotropic effects of verapamil enantiomers and their binding to putative calcium channels in human heart. British Journal of Pharmacology, 84(4), 859-72. [Link]
-
Ferry, D. R., et al. (1985). Relationship Between the Stereoselective Negative Inotropic Effects of Verapamil Enantiomers and Their Binding to Putative Calcium Channels in Human Heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 328(4), 375-83. [Link]
-
Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. Pharmaceutics, 12(6), 555. [Link]
-
Christ, D. D., et al. (1997). Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model. Biopharmaceutics & Drug Disposition, 18(5), 387-96. [Link]
-
Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics, 12(6), 555. [Link]
-
Altenburger, M. J., et al. (1992). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. British Journal of Cancer, 65(6), 833-8. [Link]
-
Mehvar, R., & Jamali, F. (1991). Pharmacokinetics of the enantiomers of verapamil in the dog. Journal of Pharmacy and Pharmacology, 43(9), 656-8. [Link]
-
Al-Subaie, A. M., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(11), 3326. [Link]
-
Divya, B., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific Pharmaceutical Sciences, 5(5), 1-8. [Link]
-
Garcia, K. V., et al. (1986). Properties of receptors for the Ca2+-channel blocker verapamil in transverse-tubule membranes of skeletal muscle. Stereospecificity, effect of Ca2+ and other inorganic cations, evidence for two categories of sites and effect of nucleoside triphosphates. European Journal of Biochemistry, 154(3), 659-64. [Link]
-
Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies. Pharmaceutics, 12(6), 555. [Link]
-
National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Chemical structure of verapamil enantiomers and propranolol (IS). [Link]
-
Waldegger, S., et al. (1999). Effect of verapamil enantiomers and metabolites on cardiac K+ channels expressed in Xenopus oocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 360(5), 579-81. [Link]
-
Theodore, L. J., & Nelson, W. L. (1987). Stereospecific synthesis of the enantiomers of verapamil and gallopamil. The Journal of Organic Chemistry, 52(8), 1309-1315. [Link]
-
Jouyban, A., & Sorouraddin, M. H. (2019). Analytical techniques for the determination of verapamil in biological samples and dosage forms: an overview. Bioanalysis, 11(23), 2189-2205. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). verapamil. [Link]
-
Busse, D., et al. (2001). Disposition and pharmacologic effects of R/S-verapamil in patients with chronic atrial fibrillation: an investigation comparing single and multiple dosing. Clinical Pharmacology & Therapeutics, 69(6), 426-34. [Link]
-
Häussermann, K., et al. (1991). Effects of verapamil enantiomers and major metabolites on the cytotoxicity of vincristine and daunomycin in human lymphoma cell lines. European Journal of Clinical Pharmacology, 40(1), 53-9. [Link]
-
Curtis, M. J., & Walker, M. J. (1986). The mechanism of action of the optical enantiomers of verapamil against ischaemia-induced arrhythmias in the conscious rat. British Journal of Pharmacology, 89(1), 137-47. [Link]
-
Frishman, W. H., & Sonnenblick, E. H. (2017). Pharmacologic and Therapeutic Considerations in Hypertension Therapy With Calcium Channel Blockers: Focus on Verapamil. The Journal of Clinical Hypertension, 19(1), 74-80. [Link]
-
ResearchGate. (2025). Spectrophotometric method for the determination of verapamil hydrochloride in pharmaceutical formulations using N-bromosuccinimide as oxidant. [Link]
-
Wiese, M., & Pajeva, I. K. (2001). Interaction of verapamil with lipid membranes and P-glycoprotein: connecting thermodynamics and membrane structure with functional activity. Current Medicinal Chemistry, 8(6), 685-703. [Link]
-
Szymańska, G., et al. (2003). New treatment methods in verapamil poisoning: experimental studies. Przeglad Lekarski, 60(9), 569-72. [Link]
-
Curtis, M. J., & Walker, M. J. (1985). Antiarrhythmic actions of verapamil against ischaemic arrhythmias in the rat. British Journal of Pharmacology, 86(1), 123-33. [Link]
-
International Association for the Study of Pain. (2019). Analytical techniques for the determination of verapamil in biological samples and dosage forms: an overview. [Link]
-
Sada, H., & Surawicz, B. (1981). Effects of verapamil on rapid Na channel-dependent action potentials of K+-depolarized ventricular fibers. Journal of Pharmacology and Experimental Therapeutics, 219(1), 51-7. [Link]
-
Sadowska-Bartosz, I., et al. (2021). Preliminary evaluation of the antiglycoxidant activity of verapamil using various in vitro and in silico biochemical/biophysical methods. Frontiers in Pharmacology, 12, 707325. [Link]
-
Smith, S. W. (2009). Chiral Drug Separation. Enantiomers, Racemates, and Resolutions. [Link]
- Google Patents. (2018).
-
El-Haou, S., et al. (2017). Verapamil inhibits Kir2.3 channels by binding to the pore and interfering with PIP2 binding. Pflügers Archiv - European Journal of Physiology, 469(11), 1435-1446. [Link]
-
van der Watt, G., & van der Merwe, M. J. (1999). P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil. General Pharmacology, 32(5), 511-5. [Link]
-
Brodie, C., & Sampson, S. R. (1988). Verapamil regulation of Na-K pump levels in rat skeletal myotubes: role of spontaneous activity and Na channels. Journal of Cellular Physiology, 134(3), 440-8. [Link]
-
Nelson, M. T., & Todorovic, S. M. (2014). Verapamil Block of T-Type Calcium Channels. The Journal of General Physiology, 143(1), 61-73. [Link]
-
Slideshare. (n.d.). Verapamil. [Link]
-
Tero-Vescan, A., et al. (2021). Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. Molecules, 26(11), 3326. [Link]
-
Wiese, M., & Pajeva, I. K. (2001). Interaction of Verapamil with Lipid Membranes and P-Glycoprotein: Connecting Thermodynamics and Membrane Structure with Functional Activity. Current Medicinal Chemistry, 8(6), 685-703. [Link]
-
de la Cruz, A., et al. (2020). Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. Frontiers in Physiology, 11, 579. [Link]
-
YouTube. (2025). How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. [Link]
-
Kiehn, J., et al. (1999). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research, 84(8), 955-63. [Link]
-
Kiehn, J., et al. (1999). Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. Circulation Research, 84(8), 955-63. [Link]
Sources
- 1. actascientific.com [actascientific.com]
- 2. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. verapamil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Pharmacologic and Therapeutic Considerations in Hypertension Therapy With Calcium Channel Blockers: Focus on Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of verapamil and norverapamil enantiomers after administration of immediate and controlled-release formulations to humans:evidence suggesting input-rate determined stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Relationship between the stereoselective negative inotropic effects of verapamil enantiomers and their binding to putative calcium channels in human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of verapamil enantiomers and metabolites on cardiac K+ channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Verapamil inhibits Kir2.3 channels by binding to the pore and interfering with PIP2 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of verapamil on rapid Na channel-dependent action potentials of K+-depolarized ventricular fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US10144703B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 18. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of verapamil enantiomers and major metabolites on the cytotoxicity of vincristine and daunomycin in human lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Disposition and pharmacologic effects of R/S-verapamil in patients with chronic atrial fibrillation: an investigation comparing single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of the enantiomers of verapamil in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The mechanism of action of the optical enantiomers of verapamil against ischaemia-induced arrhythmias in the conscious rat - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis and Purification of Verapamil Hydrochloride for Research Applications
Foreword: The Rationale of Synthesis in Modern Drug Research
Verapamil hydrochloride, a cornerstone L-type calcium channel blocker, is indispensable in cardiovascular research for its profound effects on cardiac and vascular smooth muscle.[1] While commercially available, the in-house synthesis and purification of this compound for research purposes offer unparalleled advantages: control over purity, the ability to introduce isotopic labels for metabolic studies, and the flexibility to create novel analogs for structure-activity relationship (SAR) investigations.[2] This guide moves beyond a simple recitation of steps, delving into the causal chemistry and strategic decisions that underpin a successful synthesis, ensuring the final product meets the rigorous standards required for high-impact scientific inquiry.
Section 1: Strategic Approach to Verapamil Synthesis
The molecular architecture of verapamil, 5-[(3,4-dimethoxyphenylethyl)methyl-amino]-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile hydrochloride, features a critical quaternary carbon center and a tertiary amine.[3] A robust and convergent synthetic strategy involves the formation of two key intermediates, followed by their coupling. The most prevalent and industrially scalable approach hinges on the nucleophilic substitution reaction between an alkylated phenylacetonitrile derivative and a substituted phenethylamine.
Core Reaction Pathway: A Two-Fragment Convergent Synthesis
The synthesis can be logically dissected into two primary stages: the construction of the nitrile-containing fragment and its subsequent coupling with the amine fragment.
Stage 1: Formation of the Quaternary Nitrile Intermediate
The synthesis begins with 3,4-dimethoxyphenylacetonitrile. The objective is to introduce the isopropyl group at the α-carbon. This is a classic alkylation reaction where the methylene protons adjacent to the nitrile group are sufficiently acidic to be deprotonated by a strong base, forming a carbanion that acts as a nucleophile.
-
Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is critical. These bases are sterically hindered and potent enough to deprotonate the α-carbon without competing in side reactions like attacking the nitrile carbon. The subsequent reaction with 2-bromopropane introduces the isopropyl moiety, creating the challenging quaternary stereocenter.[4]
Stage 2: Synthesis of the Amine Intermediate and Final Coupling
The second fragment, N-methyl-2-(3,4-dimethoxyphenyl)ethanamine, is coupled with the nitrile intermediate via an alkylating agent. A common and effective method utilizes 1-chloro-3-bromopropane as a linker.
-
Step A: Activation of the Amine: The secondary amine, N-methyl-2-(3,4-dimethoxyphenyl)ethanamine, is first reacted with 1-chloro-3-bromopropane. The bromine is a better leaving group than chlorine, so the amine selectively displaces the bromide, forming N-(3-chloropropyl)-N-methyl-2-(3,4-dimethoxyphenyl)ethanamine.
-
Step B: The Coupling Reaction: The nitrile intermediate from Stage 1 is again deprotonated to form a carbanion. This carbanion then attacks the terminal carbon of the 3-chloropropyl group from Step A in a nucleophilic substitution reaction, displacing the chloride and forming the complete carbon skeleton of verapamil base.[3]
The overall synthetic pathway is visualized below.
Section 2: The Purification Imperative: From Crude Base to High-Purity Salt
The success of any synthesis is ultimately measured by the purity of the final compound. For verapamil, this involves a multi-step purification strategy that first refines the verapamil free base and then employs selective crystallization of the hydrochloride salt.
Purification of Verapamil Base & Management of Key Impurities
Upon completion of the coupling reaction, the crude product exists as a free base mixed with unreacted starting materials and side-products. Common process-related impurities include N-desmethyl and O-desmethyl verapamil derivatives.[5] A highly effective purification strategy involves the acetylation of these impurities.
-
Trustworthiness through Chemistry: The rationale for acetylation is based on differential solubility. Desmethyl impurities contain reactive hydroxyl (-OH) or secondary amine (-NH) groups. Treatment of the crude organic layer with acetic anhydride converts these groups into acetate esters and amides, respectively.[5][6] While this compound is sparingly soluble in solvents like isopropyl alcohol (IPA) or toluene, the hydrochloride salts of these acetylated impurities are significantly more soluble.[3] This clever manipulation ensures that when the HCl salt of verapamil is precipitated, the acetylated impurity salts remain in the mother liquor, allowing for their efficient removal during filtration.
Protocol 1: Conversion of Verapamil Base to this compound
This protocol outlines the critical salt formation and precipitation step, which simultaneously serves as a major purification event.
-
Solvent Exchange: The organic layer containing the crude verapamil base (e.g., in toluene) is concentrated under reduced pressure. Isopropyl alcohol (IPA) is added, and the solvent is again removed (co-distillation) to ensure complete removal of the initial solvent. The crude base is then redissolved in fresh IPA.[6]
-
Decolorization (Optional): To the IPA solution, activated charcoal (approx. 1-2% w/w) is added. The mixture is stirred at 35-40°C for 30 minutes to adsorb colored impurities. The charcoal is subsequently removed by filtration.[5]
-
Acidification & Precipitation: The filtrate is cooled to 25-30°C. A solution of hydrochloric acid in IPA (e.g., ~17% IPA.HCl) is added dropwise with vigorous stirring until the pH of the solution reaches 3.0-3.5.[5][6] The controlled addition is crucial to promote the growth of well-defined crystals rather than amorphous precipitation.
-
Crystallization: The mixture is stirred at 25-30°C for approximately 3 hours to allow for complete salt formation and crystallization.
-
Cooling & Isolation: The slurry is then cooled to 0-5°C and stirred for an additional hour to maximize the yield by minimizing the solubility of this compound in the mother liquor.[6]
-
Filtration and Washing: The precipitated solid is collected by vacuum filtration. The filter cake is washed with cold toluene or IPA to remove any residual soluble impurities.[5]
-
Drying: The purified this compound is dried under vacuum at 50-55°C to a constant weight. A typical yield for the final three steps (coupling, acetylation, and salt formation) can be around 74%, with purity exceeding 99.8% by HPLC.[6]
Section 3: Achieving Research-Grade Purity: Advanced Methods
For many research applications, particularly those involving sensitive biological assays or structural studies, purity beyond 99.8% is required. This necessitates further purification, primarily through recrystallization, and rigorous analytical characterization.
Recrystallization: The Gold Standard for Crystalline Solids
Recrystallization refines the product by leveraging subtle differences in solubility between the desired compound and any remaining impurities. The key is selecting an appropriate solvent system.
-
Expertise in Solvent Selection: For this compound, mixed solvent systems are often superior to single solvents. Aqueous solutions of alcohols (like isopropanol) or ketones (like acetone) are effective.[7] The principle is to dissolve the crude verapamil HCl in a minimal amount of the hot mixed solvent, in which it is highly soluble. As the solution cools slowly and undisturbed, the saturation point is exceeded, and the verapamil HCl crystallizes out, leaving trace impurities behind in the solvent. The ratio of the organic solvent to water is a critical parameter to optimize (e.g., acetone:water = 1:0.02 to 1:0.1 v/v).[7]
Analytical Characterization: The Self-Validating System
A battery of analytical techniques must be employed to unequivocally confirm the identity, structure, and purity of the synthesized compound. This workflow provides the ultimate validation of the entire process.
Protocol 2: HPLC Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the definitive technique for quantifying the purity of this compound and detecting any related substances.[8]
-
Chromatographic System: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9][10]
-
Mobile Phase: A buffered mobile phase is required for robust and reproducible separation. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., dipotassium hydrogen phosphate, pH adjusted to 7.2 with phosphoric acid) and an organic modifier like acetonitrile or methanol.[9] For example, a mixture of water and acetonitrile (65:35, v/v) can be effective.[9]
-
Detection: UV detection at 278 nm, which corresponds to one of the absorbance maxima of verapamil, provides excellent sensitivity.[9][11]
-
Sample Preparation: The synthesized this compound is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL). The sample should be sonicated to ensure complete dissolution and filtered through a 0.2 µm syringe filter before injection.[9]
-
Analysis: Injection of the sample will produce a chromatogram where this compound should appear as a single, sharp major peak. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For research-grade material, this value should exceed 99.5%.[7]
Data Presentation: Key Characterization Parameters
The synthesized and purified product must conform to established physical and spectral data.
| Parameter | Expected Result | Significance | Reference |
| Appearance | White, crystalline powder | Basic physical characterization | [12] |
| Melting Point | 141 - 145 °C | Indicator of purity | [11][12] |
| Solubility | Freely soluble in methanol; sparingly soluble in water | Confirms physicochemical properties | [12] |
| pH (1% solution) | 4.5 - 6.5 | Confirms the hydrochloride salt form | [12] |
| HPLC Purity | > 99.5% | Quantitative measure of purity | [7][8] |
| UV λmax (in 0.01 M HCl) | ~232 nm, ~278 nm | Confirms the chromophoric structure | [11] |
| IR Spectroscopy | Characteristic peaks for C≡N, aromatic C-H, C-O | Confirms key functional groups | [12][13] |
| Mass Spectrometry | [M+H]⁺ corresponding to the free base (MW 454.6 g/mol ) | Confirms molecular weight and identity | [9][14] |
References
- Google Patents. (2016). WO2016181292A1 - A process for the preparation of this compound.
- Google Patents. (2018). US10144703B2 - Process for the preparation of this compound.
-
Srinivasan, K., et al. (2011). Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in this compound. Scientia Pharmaceutica, 79(3), 555–568. Retrieved from [Link]
-
Justia Patents. (2018). Process for the preparation of this compound. Retrieved from [Link]
-
Todorovska, N., et al. (2013). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Hygienic Engineering and Design, 4, 93-98. Retrieved from [Link]
- Google Patents. (2007). CN101012185A - Method of refining this compound.
-
Lacroix, P. M., et al. (1991). High-performance liquid chromatographic method for the assay of this compound and related compounds in raw material. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 817–822. Retrieved from [Link]
-
PubMed. (2011). Detection, isolation and characterization of principal synthetic route indicative impurities in this compound. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). This compound. Retrieved from [Link]
-
de Oliveira, M. A., et al. (2010). Thermal Analysis Applied to this compound Characterization in Pharmaceutical Formulations. Molecules, 15(4), 2416–2428. Retrieved from [Link]
-
Bhatia, M. S., et al. (2013). Synthesis, characterization, and determination of metabolite of this compound by reversed-phase high performance liquid chromatography. Chronicles of Young Scientists, 4(2), 164. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Synthesis, Characterization and Drug delivery of this compound loaded Montmorillonite Nanocomposite Beads. Retrieved from [Link]
-
Rahman, N., & Hejaz, H. (2006). Optimized and Validated Spectrophotometric Methods for the Determination of this compound in Drug Formulations. ScienceAsia, 32(3), 283. Retrieved from [Link]
-
ResearchGate. (2004). Spectrophotometric method for the determination of this compound in pharmaceutical formulations using N-bromosuccinimide as oxidant. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the left part of verapamil. Retrieved from [Link]
-
Drug Development and Therapeutics. (2013). Synthesis, characterization, and determination of metabolite of this compound by reversed-phase high performance liquid chromatography. Retrieved from [Link]
- Google Patents. (1999). EP0925277A1 - New intermediates for the preparation of verapamil derivates.
-
National Institutes of Health. (2011). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2022). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. Retrieved from [Link]
- Google Patents. (2016). WO2016065930A1 - Crystal forms of this compound.
-
Patsnap Synapse. (2024). What is the mechanism of this compound?. Retrieved from [Link]
-
PubMed. (1981). The analysis of verapamil in postmortem specimens by HPLC and GC. Retrieved from [Link]
-
PubMed. (1986). Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Verapamil. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
PubChem. (n.d.). Verapamil. Retrieved from [Link]
-
ResearchGate. (2020). A Concise and Modular Three-Step Synthesis of (S)-Verapamil using an Enantioselective Rhodium-Catalyzed Allylic Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
PubMed. (1990). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]. Retrieved from [Link]
-
National Institutes of Health. (2010). Thermal Analysis Applied to this compound Characterization in Pharmaceutical Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of this compound and its impurities. Retrieved from [Link]
-
PharmaTutor. (n.d.). Formulation of this compound Pellets by Extrusion- Spheronization Technology. Retrieved from [Link]
-
International Journal of Modern Pharmaceutical Research. (2021). A NOVEL APPROACH FOR SOLUBILITY AND DISSOLUTION ENHANCEMENT OF VERAPAMIL. Retrieved from [Link]
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2016181292A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. patents.justia.com [patents.justia.com]
- 6. US10144703B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. CN101012185A - Method of refining this compound - Google Patents [patents.google.com]
- 8. High-performance liquid chromatographic method for the assay of this compound and related compounds in raw material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection, Isolation and Characterization of Principal Synthetic Route Indicative Impurities in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Analysis Applied to this compound Characterization in Pharmaceutical Formulations | MDPI [mdpi.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Thermal Analysis Applied to this compound Characterization in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection, isolation and characterization of principal synthetic route indicative impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Verapamil hydrochloride's effects on cardiac myocyte excitation-contraction coupling.
An In-Depth Technical Guide to Verapamil Hydrochloride's Effects on Cardiac Myocyte Excitation-Contraction Coupling
Foreword: A Mechanistic Exploration
Verapamil, a cornerstone therapeutic in cardiovascular medicine, is broadly classified as a Class IV antiarrhythmic and a non-dihydropyridine calcium channel blocker.[1][2] Its clinical efficacy in treating hypertension, angina, and certain arrhythmias stems directly from its profound influence on the fundamental process of cardiac myocyte excitation-contraction coupling (ECC).[3][4] This guide moves beyond a surface-level description, offering a detailed examination of the molecular and cellular mechanisms by which verapamil modulates cardiomyocyte function. We will dissect its primary mode of action, explore secondary effects, and provide robust, field-proven experimental protocols for researchers to investigate these interactions. This document is structured to provide not just the "what," but the critical "how" and "why," empowering researchers and drug development professionals with a comprehensive understanding of verapamil's cardiac impact.
Part 1: The Engine of the Heart - Excitation-Contraction Coupling
Excitation-contraction coupling is the physiological process that translates an electrical stimulus (action potential) into a mechanical response (contraction) within the cardiomyocyte.[5][6] Understanding this intricate sequence is paramount to comprehending verapamil's effects.
The process unfolds in a series of tightly regulated steps:
-
Depolarization: An action potential, originating from pacemaker cells, propagates across the cardiomyocyte's surface membrane (sarcolemma) and into the cell's interior via transverse tubules (T-tubules).[5]
-
Calcium Influx: This depolarization activates voltage-sensitive L-type calcium channels (LTCCs), also known as dihydropyridine receptors (DHPRs), located in the T-tubules.[5][7] Their opening allows a small but critical influx of extracellular Ca²⁺ into the cell during Phase 2 of the cardiac action potential.[3][5]
-
Calcium-Induced Calcium Release (CICR): The initial Ca²⁺ influx acts as a trigger, binding to and activating ryanodine receptors (RyRs) on the membrane of the sarcoplasmic reticulum (SR), the cell's primary intracellular calcium store.[7][8] This activation opens the RyR channels, leading to a massive release of Ca²⁺ from the SR into the cytosol.[5][7] This amplification step is the hallmark of CICR.
-
Myofilament Activation: The surge in cytosolic Ca²⁺ concentration allows calcium to bind to the regulatory protein troponin C (TN-C) on the actin thin filaments.[5][6] This binding event causes a conformational change in the troponin complex, moving tropomyosin and exposing myosin-binding sites on the actin filament.[5]
-
Contraction (Systole): Myosin heads can now bind to actin, forming cross-bridges. Through the hydrolysis of ATP, the myosin heads "ratchet" along the actin filaments, causing the sarcomere to shorten and the myocyte to contract.[5][6]
-
Relaxation (Diastole): For relaxation to occur, cytosolic Ca²⁺ levels must decrease. This is accomplished primarily by the sarco-endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which actively transports Ca²⁺ back into the SR.[5] Additionally, the sodium-calcium exchanger (NCX) and sarcolemmal Ca²⁺-ATPase contribute by extruding calcium from the cell.[7] As Ca²⁺ dissociates from troponin C, the myofilaments return to their resting state, and the muscle relaxes.
Visualizing the Core Process
The following diagram illustrates the fundamental steps of cardiac excitation-contraction coupling.
Caption: The canonical pathway of cardiac excitation-contraction coupling (ECC).
Part 2: Verapamil's Intervention - Uncoupling the Engine
Verapamil exerts its primary influence by directly targeting and inhibiting the L-type calcium channels (LTCCs).[3][4] This action fundamentally disrupts the normal ECC cascade, leading to a reduction in cardiac contractility, known as a negative inotropic effect.[4][8]
Primary Mechanism: L-Type Calcium Channel Blockade
Verapamil, a phenylalkylamine, physically blocks the pore of the L-type calcium channel, thereby reducing the influx of Ca²⁺ ions into the cardiomyocyte during the action potential plateau.[3][8][9] A key aspect of its function is its "use-dependent" or "state-dependent" nature. This means verapamil has a higher affinity for LTCCs that are in the open or inactivated states, which occur more frequently at higher heart rates.[10][11]
This targeted blockade has critical downstream consequences:
-
Reduced CICR Trigger: By diminishing the initial "trigger" influx of Ca²⁺, verapamil reduces the probability of RyR activation.[8]
-
Lower Cytosolic Ca²⁺ Transient: The attenuated CICR results in a smaller and slower rise in the overall cytosolic Ca²⁺ concentration during systole.[12]
-
Decreased Myofilament Activation: With less calcium available to bind to troponin C, fewer cross-bridges are formed between actin and myosin.
-
Negative Inotropy: The direct result is a reduction in the force of contraction of the heart muscle.[2][3] This decreases the heart's workload and myocardial oxygen demand, which is beneficial in conditions like angina.[3][4]
Secondary Mechanism: A Potential Role for Ryanodine Receptor Modulation
Emerging evidence suggests that verapamil's effects may not be limited to the sarcolemma. Some studies indicate that verapamil can directly interact with and inhibit the ryanodine receptor (RyR2 in cardiac muscle).[13][14] This potential dual-action mechanism, involving both LTCC and RyR inhibition, could contribute to its efficacy in suppressing certain arrhythmias and cardiac alternans.[13][15][16] While the primary mechanism remains the well-established LTCC blockade, this secondary effect is an active area of research. Verapamil has also been shown to inhibit the increase in RyR2 mRNA expression in models of cardiac hypertrophy.[17]
Visualizing Verapamil's Impact
This diagram illustrates how this compound interrupts the ECC pathway.
Caption: Verapamil's mechanism of action via L-type calcium channel blockade.
Part 3: Quantifying the Effect - Experimental Frameworks
To rigorously study verapamil's impact on ECC, a multi-faceted approach combining electrophysiology, calcium imaging, and mechanical measurements is essential. The following protocols provide a self-validating system where the electrical effect (LTCC block) is causally linked to the ionic change (Ca²⁺ transient) and the functional output (contraction).
Experimental Data Summary
The following table summarizes the expected qualitative and quantitative outcomes when applying verapamil to isolated adult ventricular cardiomyocytes.
| Parameter | Experimental Technique | Expected Effect of Verapamil | Typical Magnitude |
| Peak ICa,L Current | Whole-Cell Patch Clamp | Decrease | Dose-dependent; significant inhibition at micromolar concentrations[18] |
| Ca²⁺ Transient Amplitude | Fura-2 Calcium Imaging | Decrease | Dose-dependent reduction in F340/F380 ratio[12] |
| Ca²⁺ Transient Decay Rate (Tau) | Fura-2 Calcium Imaging | May be slightly prolonged | Variable; secondary to changes in Ca²⁺ load |
| Sarcomere Shortening (%) | Video Edge Detection | Decrease | Significant reduction in contractile amplitude[19][20] |
| Rate of Contraction (+dL/dt) | Video Edge Detection | Decrease | Slower velocity of shortening |
| Rate of Relaxation (-dL/dt) | Video Edge Detection | Decrease | Slower velocity of relengthening |
Experimental Workflow Overview
A typical research workflow to assess verapamil's effects involves three core, sequential analyses on isolated cardiomyocytes.
Sources
- 1. Verapamil - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. CV Physiology | Cardiac Excitation-Contraction Coupling [cvphysiology.com]
- 6. Cardiac excitation-contraction coupling - Wikipedia [en.wikipedia.org]
- 7. [Microscopic mechanism of excitation-contraction coupling in cardiac myocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Video: Antiarrhythmic Drugs: Class IV Agents as Calcium Channel Blockers [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Verapamil suppresses cardiac alternans and ventricular arrhythmias in acute myocardial ischemia via ryanodine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Verapamil suppresses cardiac alternans and ventricular arrhythmias in acute myocardial ischemia via ryanodine receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct binding of verapamil to the ryanodine receptor channel of sarcoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct binding of verapamil to the ryanodine receptor channel of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Propranolol and verapamil inhibit mRNA expression of RyR2 and SERCA in L-thyroxin-induced rat ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Contractility assessment in enzymatically isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Verapamil in Animal Models
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the essential principles and methodologies for investigating the pharmacokinetics and metabolism of verapamil in preclinical animal models. This document emphasizes the causal relationships behind experimental choices and provides actionable protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Verapamil Pharmacokinetics in Preclinical Research
Verapamil, a phenylalkylamine calcium channel blocker, is a widely used therapeutic agent for cardiovascular conditions such as hypertension, angina pectoris, and supraventricular tachyarrhythmias.[1] It is administered as a racemic mixture of the (S)- and (R)-enantiomers, with the (S)-enantiomer possessing significantly greater pharmacological activity.[2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in relevant animal models is paramount for the non-clinical safety and efficacy evaluation that underpins successful clinical drug development.
Verapamil exhibits complex pharmacokinetic properties, including extensive first-pass metabolism, which results in low oral bioavailability (approximately 20% in humans).[1] Its metabolism is stereoselective, further complicating the interpretation of pharmacokinetic data.[3] Animal models are indispensable for dissecting these complex processes and for predicting human pharmacokinetics. This guide will delve into the practical aspects of designing and executing robust preclinical studies to characterize the pharmacokinetic and metabolic profile of verapamil.
Experimental Design for In Vivo Pharmacokinetic Studies
The selection of an appropriate animal model and the meticulous design of the in vivo study are critical for obtaining meaningful and translatable data.
Rationale for Animal Model Selection
The choice of animal species for pharmacokinetic studies is a critical decision that should be based on metabolic and physiological similarities to humans. For verapamil, the most commonly utilized species are the rat, dog, and rabbit, with non-human primates also being employed in specific research contexts.[3][4][5][6]
-
Rats: The rat is a cost-effective and well-characterized model for initial pharmacokinetic screening.[3][7] However, it is important to note that the direction of stereoselectivity in verapamil clearance in rats is opposite to that observed in humans.[3]
-
Dogs: The dog is often considered a suitable model for verapamil pharmacokinetics as its disposition of verapamil enantiomers is similar to that in humans.[3][4]
-
Rabbits: Rabbits have also been used to investigate verapamil pharmacokinetics, particularly in the context of specific disease models such as hepatic failure.[5][8]
-
Non-human Primates: Non-human primates, such as macaques, offer the closest phylogenetic relationship to humans and are valuable for studies requiring a high degree of translational relevance, particularly for understanding P-glycoprotein (P-gp) function at the blood-brain barrier.[6][9]
Dosing and Administration
Verapamil can be administered via various routes, with oral (p.o.) and intravenous (i.v.) being the most common for pharmacokinetic characterization.
Step-by-Step Protocol for Oral and Intravenous Administration in Rats:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (250-300g) for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water. Fast the animals overnight before oral administration.
-
Dose Preparation:
-
Oral Dose: Prepare a formulation of verapamil hydrochloride in a suitable vehicle, such as sterile water or a 0.5% methylcellulose solution. A typical oral dose for rats is 10 mg/kg.[3][7]
-
Intravenous Dose: Dissolve this compound in sterile saline (0.9% NaCl). A typical intravenous dose for rats is 1 mg/kg.[10]
-
-
Administration:
-
Oral Gavage: Administer the prepared oral dose using a gavage needle appropriate for the size of the rat.
-
Intravenous Injection: Administer the intravenous dose via a lateral tail vein or a cannulated jugular vein over a period of approximately one to two minutes.[11]
-
Blood Sampling
A well-defined blood sampling schedule is crucial for accurately capturing the pharmacokinetic profile of verapamil and its metabolites.
Workflow for Serial Blood Sampling in Rats:
Caption: Workflow for serial blood sampling in rats for pharmacokinetic studies.
Detailed Blood Collection Protocol (Rat Tail Vein):
-
Restraint and Warming: Gently restrain the rat and warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[12]
-
Site Preparation: Clean the tail with an appropriate antiseptic.
-
Blood Collection: Using a 25-gauge needle, puncture the lateral tail vein and collect approximately 0.2-0.3 mL of blood into a tube containing an anticoagulant (e.g., EDTA or heparin).[12]
-
Hemostasis: Apply gentle pressure to the puncture site with sterile gauze to ensure hemostasis.
-
Plasma Separation: Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.[13]
-
Storage: Transfer the plasma to clean tubes and store at -80°C until analysis.
Bioanalytical Methodology: Quantifying Verapamil and Norverapamil
Accurate quantification of verapamil and its primary active metabolite, norverapamil, in biological matrices is fundamental to pharmacokinetic analysis. High-performance liquid chromatography (HPLC) is the most widely employed analytical technique.[14][15]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting and concentrating verapamil and norverapamil from plasma, providing cleaner extracts for HPLC analysis.[16][17]
Step-by-Step Solid-Phase Extraction Protocol:
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.
-
Sample Loading: Pretreat 1 mL of plasma with 2% phosphoric acid and load the sample onto the conditioned SPE cartridge.[16]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[16]
-
Elution: Elute verapamil and norverapamil from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the HPLC mobile phase for injection.
HPLC Analysis
A validated HPLC method for the simultaneous determination of verapamil and norverapamil in plasma is detailed below:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., 0.025 M KH2PO4, pH 2.5) in a ratio of 40:60 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence detector with excitation at 280 nm and emission at 313 nm[18] or UV detection at 200 nm |
| Internal Standard | Diltiazem or Propranolol[18] |
Metabolism of Verapamil: Pathways and Enzymology
Verapamil undergoes extensive metabolism, primarily in the liver and small intestine, through three main pathways: N-dealkylation, N-demethylation, and O-demethylation.[19]
Primary Metabolic Pathways of Verapamil:
Caption: Major metabolic pathways of verapamil.
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in verapamil metabolism. The key isoforms involved are:
-
CYP3A4 and CYP3A5: These are the major enzymes responsible for both N-dealkylation and N-demethylation of verapamil.[19] CYP3A4 exhibits stereoselective preferences, favoring the formation of norverapamil from (S)-verapamil and D-617 from (R)-verapamil.[19]
-
CYP2C8: This isoform also contributes significantly to the metabolism of verapamil.[19]
Comparative Pharmacokinetics Across Animal Models
The pharmacokinetic parameters of verapamil can vary significantly between different animal species. A comparative analysis is essential for extrapolating preclinical data to humans.
Table of Verapamil Pharmacokinetic Parameters in Different Animal Models (Oral Administration):
| Parameter | Rat | Dog | Rabbit |
| Dose (mg/kg) | 10[3] | 5[20] | 10[5] |
| Cmax (ng/mL) | ~100-200 | ~50-100 | ~150-250 |
| Tmax (h) | ~1-2 | ~1-2 | ~1-2 |
| AUC (ng*h/mL) | ~500-1000 | ~200-400 | ~800-1200 |
| Bioavailability (%) | ~4-7% (enantiomer-dependent)[3] | ~14% ((+)-(R)-enantiomer)[20] | ~9%[5] |
Note: These are approximate values compiled from various sources and can vary depending on the specific study conditions.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for investigating the pharmacokinetics and metabolism of verapamil in animal models. By adhering to the principles of robust experimental design, employing validated bioanalytical methods, and understanding the nuances of interspecies differences, researchers can generate high-quality data that is crucial for the successful development of new chemical entities.
Future research should continue to explore the role of transporters in verapamil disposition and further refine physiologically based pharmacokinetic (PBPK) models to improve the prediction of human pharmacokinetics from preclinical data.
References
- Choi, J. S., & Choi, B. C. (2005). Pharmacokinetics of verapamil and its major metabolite, norverapamil from oral administration of verapamil in rabbits with hepatic failure induced by carbon tetrachloride. Archives of Pharmacal Research, 28(4), 483-487.
- Murad, F., & Ichikawa, S. (1990). The pharmacokinetics and pharmacodynamics of d- and dl-verapamil in rabbits. Journal of cardiovascular pharmacology, 15(5), 775-781.
- Rohdewald, P., & Derendorf, H. (1988). Ocular pharmacokinetics of verapamil in rabbits. Journal of ocular pharmacology, 4(2), 123-130.
- Lee, S. H., & Lee, M. G. (2004). Pharmacokinetics of Verapamil in Rabbits with Hepatic Disorder Induced by Carbon Tetrachloride. Korean Journal of Clinical Pharmacy, 14(2), 108-113.
- Hubert, P., & Crommen, J. (1994). HPLC Determination of Verapamil and Norverapamil in Plasma Using Automated Solid Phase Extraction for Sample Preparation and Fluorometric Detection.
- Cheng, Y. F., Neue, U. D., & Bean, L. (1998). Straightforward solid-phase extraction method for the determination of verapamil and its metabolite in plasma in a 96-well extraction plate.
- López-Larrubia, P., et al. (2020). Pharmacokinetic Modeling of (R)-[11C]verapamil to Measure the P-Glycoprotein Function in Nonhuman Primates. Molecular Pharmaceutics, 17(12), 4649–4659.
- Hubert, P., & Crommen, J. (1994). HPLC Determination of Verapamil and Norverapamil in Plasma Using Automated Solid Phase Extraction for Sample Preparation and Fluorometric Detection.
- López-Larrubia, P., et al. (2020). Pharmacokinetic Modeling of (R)-[11C]verapamil to Measure the P-Glycoprotein Function in Nonhuman Primates. Molecular Pharmaceutics, 17(12), 4649-4659.
-
National Center for Biotechnology Information. (n.d.). Guidelines for Blood Collection in Mice and Rats. Retrieved from [Link]
- Lifschitz, C., et al. (2021). Effects of verapamil on the pharmacokinetics of ivermectin in rabbits. Journal of veterinary pharmacology and therapeutics, 44(3), 397-405.
-
NC3Rs. (2013). Blood sampling: Rat. Retrieved from [Link]
- López-Larrubia, P., et al. (2020). Pharmacokinetic Modeling of (R)-[11C]verapamil to Measure the P-Glycoprotein Function in Nonhuman Primates. Molecular Pharmaceutics, 17(12), 4649-4659.
- Pistos, C., et al. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1493-1497.
-
ResearchGate. (n.d.). Metabolic pathways of verapamil in humans. Retrieved from [Link]
- Shinde, S. A., et al. (2012). Rapid Solid-Phase Extraction Method to Quantify [11C]-Verapamil, and its [11C]-Metabolites, in Human and Macaque Plasma. Molecular imaging and biology, 14(4), 496-503.
-
Virginia Tech. (2017). SOP: Blood Collection from the Tail Vein in Rats. Retrieved from [Link]
- McTavish, D., & Sorkin, E. M. (1989). Verapamil. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension. Drugs, 38(1), 19-76.
- Mehvar, R., & Jamali, F. (1997). Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model. Biopharmaceutics & drug disposition, 18(6), 487-498.
-
ResearchGate. (n.d.). Metabolic pathways of verapamil. Retrieved from [Link]
- El-Gindy, A., et al. (1998). Simplified reversed-phase HPLC method with spectrophotometric detection for the assay of verapamil in rat plasma. Journal of pharmaceutical and biomedical analysis, 17(4-5), 755-761.
- Choi, J. S., & Shin, S. C. (2008). Pharmacokinetics of verapamil and its metabolite norverapamil in rats with hyperlipidaemia induced by poloxamer 407. Basic & clinical pharmacology & toxicology, 103(6), 535-539.
- Bai, S. A., et al. (1992). Pharmacokinetics of the enantiomers of verapamil in the dog. Chirality, 4(5), 321-326.
- Pang, K. S., & Rowland, M. (1977). Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans. The Journal of pharmacology and experimental therapeutics, 203(3), 643-653.
- Bai, S. A., et al. (1992). Pharmacokinetics of the enantiomers of verapamil in the dog. Chirality, 4(5), 321-326.
-
PharmGKB. (n.d.). Verapamil Pathway, Pharmacokinetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Verapamil metabolism and CYP3A4 inactivation. Retrieved from [Link]
- Makino, K., et al. (2016). Quantitative analysis of pharmacokinetic profiles of verapamil and drug-drug interactions induced by a CYP inhibitor using a stable isotope-labeled compound. Drug metabolism and pharmacokinetics, 31(6), 463-469.
- Al-Salami, H., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules (Basel, Switzerland), 26(7), 2056.
-
PubChem. (n.d.). Verapamil. Retrieved from [Link]
- Koike, Y., et al. (1979). Pharmacokinetics of Verapamil in Man.
- Johnson, B. F., et al. (1989). Comparison of the pharmacokinetics and electrocardiographic effects of sublingual and intravenous verapamil. The Journal of clinical pharmacology, 29(1), 19-23.
-
Australian Injectable Drugs Handbook. (n.d.). Verapamil. Retrieved from [Link]
- Yan, T., et al. (2019). Influence of verapamil on the pharmacokinetics of oridonin in rats and its potential mechanism. Xenobiotica; the fate of foreign compounds in biological systems, 49(12), 1466-1472.
-
International Journal of Pharmaceutical Research and Applications. (2022). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. Retrieved from [Link]
- Divya, B., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific Pharmaceutical Sciences, 5(5), 56-59.
- Choi, J. S., & Jo, Y. W. (2008). Effects of verapamil on etoposide pharmacokinetics after intravenous and oral administration in rats. European journal of drug metabolism and pharmacokinetics, 33(3), 159-164.
- Al-Majid, A. M., et al. (2022). Affordable and Reliable RP-HPLC Method for this compound Quantification in Rabbit Plasma for Pharmacokinetics. Molecules (Basel, Switzerland), 27(19), 6729.
Sources
- 1. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Pharmacokinetics of verapamil and its major metabolite, norverapamil from oral administration of verapamil in rabbits with hepatic failure induced by carbon tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Modeling of (R)-[11C]verapamil to Measure the P-Glycoprotein Function in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of verapamil and its metabolite norverapamil in rats with hyperlipidaemia induced by poloxamer 407 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Verapamil in Rabbits with Hepatic Disorder Induced by Carbon Tetrachloride [ekjcp.org]
- 9. Rapid Solid-Phase Extraction Method to Quantify [11C]-Verapamil, and its [11C]-Metabolites, in Human and Macaque Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 12. research.vt.edu [research.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. sci-hub.st [sci-hub.st]
- 15. electronicsandbooks.com [electronicsandbooks.com]
- 16. Straightforward solid-phase extraction method for the determination of verapamil and its metabolite in plasma in a 96-well extraction plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. Pharmacokinetics of the enantiomers of verapamil in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Affinity: A Technical Guide to the Structure-Activity Relationship of Verapamil and its Analogs
Abstract
Verapamil, a cornerstone of cardiovascular therapy, represents a remarkable achievement in medicinal chemistry. As the first clinically used calcium channel blocker, its discovery and subsequent optimization have provided profound insights into the molecular intricacies of ion channel modulation. This in-depth technical guide dissects the structural activity relationship (SAR) of verapamil and its analogs, offering a granular analysis for researchers, scientists, and drug development professionals. We will explore the critical chemical motifs that govern its pharmacodynamic and pharmacokinetic properties, the subtle yet significant impact of stereochemistry, and the rational design of analogs with tailored activities. This guide moves beyond a mere catalog of structures to elucidate the causal relationships between molecular architecture and biological function, grounded in mechanistic principles and validated by experimental evidence.
Introduction: Verapamil - A Phenylalkylamine Prototype
Verapamil is a phenylalkylamine calcium channel blocker that exerts its therapeutic effects by targeting L-type calcium channels, which are pivotal in cardiac and vascular smooth muscle contraction.[1][2] Its clinical applications span the management of hypertension, angina pectoris, and cardiac arrhythmias.[2][3] The verapamil molecule is characterized by a central chiral carbon, two substituted benzene rings, a tertiary amine, and a nitrile group. Each of these structural components plays a crucial role in its interaction with the calcium channel, and modifications to any of these moieties can dramatically alter its potency, selectivity, and metabolic profile.
The therapeutic action of verapamil is not solely dependent on its chemical structure but also on its stereochemistry. It is administered as a racemic mixture of the (S)- and (R)-enantiomers.[4][5] However, the S-enantiomer is significantly more potent in its calcium channel blocking activity than the R-enantiomer.[4][6] This stereoselectivity underscores the specific and highly ordered nature of the drug-receptor interaction.
The Verapamil Pharmacophore: Deconstructing the Key Structural Elements
The biological activity of verapamil is contingent on the precise arrangement of its key functional groups, which collectively form its pharmacophore. Understanding the contribution of each component is fundamental to appreciating its SAR.
The Aromatic Rings: Anchors for Interaction
Verapamil possesses two 3,4-dimethoxyphenyl rings. Both benzene rings are essential for its frequency-dependent negative inotropic action.[7] The methoxy groups on these rings are not critical for the cytotoxic activity of verapamil analogs when used alone, but they do influence the overall potency.[8] For instance, gallopamil, an analog with an additional methoxy group, exhibits potent activity.[8][9]
The Quaternary Carbon and Isopropyl Group: Influencing Potency
The central asymmetric carbon atom and the attached isopropyl group are not essential for the calcium channel blocking activity itself but have a strong influence on the drug's potency.[7] The hydrophobic nature of the isopropyl substituent is believed to be responsible for its impact on activity.[7]
The Tertiary Amino Nitrogen and N-Methyl Group: A Cationic Head for Binding
The tertiary amino nitrogen is a critical feature for verapamil's activity.[7] At physiological pH, this nitrogen is protonated, forming a cationic head that is crucial for its interaction with the calcium channel. Quaternization of this nitrogen, however, leads to a total loss of effectiveness, suggesting that the ability to exist in both charged and uncharged forms is important for its action.[7] The N-methyl group also plays a role, likely through steric effects that influence the conformation of the molecule and its binding affinity.[7] Norverapamil, the N-demethylated metabolite of verapamil, has about 20% of the cardiac activity of the parent compound but is more effective in reversing multidrug resistance (MDR).[10]
The Nitrile Group: A Key Player in Channel Blockade
The nitrile group is a pivotal component of the verapamil pharmacophore. Molecular docking studies have revealed that the nitrile group lies within the inner pore of the L-type calcium channel and directly coordinates with the calcium ion bound to the glutamate residues of the selectivity filter.[6][11] This coordination stabilizes the interaction between the calcium ion and the selectivity filter, thereby enhancing the inhibitory effect.[6] Hydrolysis of the nitrile group to a carboxylic acid, as seen in carboxy verapamil, results in a compound that is approximately 10-fold less potent than verapamil.[12] This significant drop in activity highlights the critical role of the nitrile moiety in high-affinity binding and channel blockade. The polar nature of the nitrile group is also implicated in its ability to act as a hydrogen bond acceptor, further stabilizing its interaction within the binding pocket.[13]
Stereoselectivity: The Decisive Role of Chirality
Verapamil's activity is highly stereoselective. The (-)-isomer (S-enantiomer) is a more potent inhibitor of KCl-induced contractions of rabbit aortic rings compared to the (+)-isomer (R-enantiomer).[14] This stereoselectivity is also observed in vivo, where the (-)-isomer is more effective at blocking the pressor effects of agents that rely on calcium channel function.[14] The l-isomer is primarily responsible for the negative dromotropic effects of verapamil.[15] The stereoselective first-pass metabolism of verapamil also favors the less active (+)-verapamil, resulting in a higher plasma concentration of this isomer after oral administration.[16]
Structural Analogs and Their Therapeutic Implications
The systematic modification of the verapamil structure has led to the development of numerous analogs with varied pharmacological profiles. These analogs have not only helped to refine the SAR of phenylalkylamines but have also opened new therapeutic avenues.
| Analog | Structural Modification | Key Activity/Property | Reference |
| Gallopamil | Addition of a methoxy group to one of the phenyl rings | Potent calcium channel blocker. | [8][9] |
| Norverapamil | N-demethylation | Reduced calcium channel blocking activity but enhanced P-glycoprotein (P-gp) inhibition, leading to reversal of multidrug resistance. | [8][10] |
| Carboxy Verapamil | Hydrolysis of the nitrile group to a carboxylic acid | Approximately 10-fold less potent than verapamil in blocking slow action potentials. Its effects are more rapidly reversed upon washout. | [12] |
| Devapamil (D888) | Desmethoxyverapamil | Higher affinity ligand for L-type channels than verapamil. | [17] |
| Fluorine-18 Labeled Analogs | Introduction of 18F for PET imaging | Used to investigate the function of P-glycoprotein in the blood-brain barrier. | [18] |
Mechanism of Action: A State-Dependent Blockade
Verapamil exhibits a state-dependent blockade of L-type calcium channels, preferentially binding to the open and inactivated states of the channel.[1][19][20] This frequency-dependent action means that its blocking effect is more pronounced in rapidly firing cells, such as those in the sinoatrial and atrioventricular nodes, which explains its efficacy in treating tachyarrhythmias.[19][21] The drug is thought to access its binding site from the intracellular side of the membrane.[21][22] Tertiary phenylalkylamines like verapamil can penetrate the membrane in their uncharged form, become re-protonated in the cytosol, and then enter the open channel pore to bind to their receptor site.[21]
Experimental Protocols for SAR Studies
The elucidation of verapamil's SAR has been dependent on a variety of in vitro and in vivo experimental techniques. Below are representative protocols for key assays.
Radioligand Binding Assay
Objective: To determine the binding affinity of verapamil analogs to the L-type calcium channel.
Methodology:
-
Membrane Preparation: Isolate membranes from a tissue source rich in L-type calcium channels (e.g., rat cardiac ventricles).
-
Radioligand: Use a radiolabeled ligand that specifically binds to the phenylalkylamine site, such as [³H]desmethoxyverapamil.
-
Incubation: Incubate the membranes with the radioligand in the presence of varying concentrations of the test compound (verapamil analog).
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).
Electrophysiological Measurement (Patch-Clamp)
Objective: To assess the functional blockade of L-type calcium channels by verapamil analogs in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig).
-
Patch-Clamp Configuration: Establish a whole-cell patch-clamp recording configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit L-type calcium currents (ICa,L). This typically involves holding the cell at a negative potential (e.g., -80 mV) and applying depolarizing pulses to a positive potential (e.g., 0 mV).
-
Drug Application: Perfuse the cell with a solution containing a known concentration of the verapamil analog.
-
Data Acquisition: Record the ICa,L before and after drug application.
-
Data Analysis: Measure the reduction in the peak ICa,L to determine the extent of channel block. Analyze the voltage and frequency dependence of the block.
Visualization of Key Concepts
Verapamil Pharmacophore Model
Caption: Key pharmacophoric features of the verapamil molecule.
State-Dependent Binding of Verapamil
Caption: Verapamil's preferential binding to the inactivated state of the L-type calcium channel.
Conclusion and Future Perspectives
The structural activity relationship of verapamil and its analogs provides a classic example of how subtle modifications to a lead compound can profoundly impact its pharmacological profile. The key takeaways from this guide are:
-
The essentiality of the two aromatic rings and the tertiary amine for activity.
-
The critical role of the nitrile group in coordinating with the calcium ion for high-affinity binding.
-
The significant influence of stereochemistry, with the S-enantiomer being the more potent enantiomer.
-
The ability to modulate activity and selectivity by modifying various functional groups, leading to analogs with distinct therapeutic applications, such as MDR reversal.
Future research in this area will likely focus on the development of more selective and potent phenylalkylamine derivatives with improved pharmacokinetic properties and reduced off-target effects. The detailed understanding of the verapamil binding site on the L-type calcium channel will continue to guide the rational design of novel calcium channel blockers with tailored therapeutic profiles for a range of cardiovascular and non-cardiovascular diseases.
References
-
Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil. (n.d.). PubMed. [Link]
-
Synthesis of New Verapamil Analogues and Their Evaluation in Combination With Rifampicin Against Mycobacterium Tuberculosis and Molecular Docking Studies in the Binding Site of Efflux Protein Rv1258c. (2014). PubMed. [Link]
-
Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. (n.d.). PubMed. [Link]
-
Stereoselective first-pass metabolism of highly cleared drugs: studies of the bioavailability of L- and D-verapamil examined with a stable isotope technique. (n.d.). PubMed. [Link]
-
Investigations on the structure-activity relationships of verapamil. (n.d.). PubMed. [Link]
-
Synthesis and Evaluation of New Fluorine-18 Labeled Verapamil Analogs To Investigate the Function of P-Glycoprotein in the Blood–Brain Barrier. (2017). ACS Omega. [Link]
-
Verapamil Action Pathway. (n.d.). PubChem. [Link]
-
Effects of d,l-verapamil on atrioventricular conduction in relation to its stereoselective first-pass metabolism. (n.d.). PubMed. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy. [Link]
-
Verapamil Block of T-Type Calcium Channels. (2011). The Journal of General Physiology. [Link]
-
Structure-activity relationship of verapamil analogs and reversal of multidrug resistance. (n.d.). PubMed. [Link]
-
Block by verapamil, its analogs, and antiarrhythmic drugs. (n.d.). ResearchGate. [Link]
-
Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. (2016). Nature. [Link]
-
Verapamil stereoisomers during racemic verapamil administration: effects of aging and comparisons to administration of individual stereoisomers. (1994). Clinical Pharmacology & Therapeutics. [Link]
-
Synthesis of new verapamil analogues and their evaluation in combination with rifampicin against Mycobacterium tuberculosis and molecular docking studies in the binding site of efflux protein Rv1258c. (2014). Semantic Scholar. [Link]
-
How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. (2025). YouTube. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (n.d.). ResearchGate. [Link]
-
BRIEF COMMUNICATIONS Interaction of Verapamil and Other Calcium Channel Blockers with ax- and a2-Adrenergic Receptors. (n.d.). Circulation Research. [Link]
-
Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels. (n.d.). PubMed. [Link]
-
Interaction of verapamil and other calcium channel blockers with alpha 1- and alpha 2-adrenergic receptors. (n.d.). PubMed. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). Journal of Medicinal Chemistry. [Link]
-
Design and Development of Multiparticulate Mini Tablets of Verapamil Hydrochloride for Pulsatile Drug Delivery. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Structure activity relationship between Verapamil-S conformations 4 with the P-gp active site. (n.d.). ResearchGate. [Link]
-
P-gp verapamil binding inhibition pharmacophore; n 16 data points from... (n.d.). ResearchGate. [Link]
-
Specific N‐demethylation of verapamil by cytochrome P450 from Streptomyces griseus ATCC 13273. (2019). Biotechnology and Applied Biochemistry. [Link]
-
Calcium Channel Blockers. (2019). Johns Hopkins Diabetes Guide. [Link]
-
Verapamil analogues with restricted molecular flexibility. (n.d.). PubMed. [Link]
-
Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. (n.d.). PubMed. [Link]
-
Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]] -... (1993). Journal of Medicinal Chemistry. [Link]
-
Structural effects of verapamil on cell membranes and molecular models. (2025). ResearchGate. [Link]
-
How do Calcium Channel Blockers Work? (+Pharmacology). (2019). YouTube. [Link]
-
Verapamil. (n.d.). Wikipedia. [Link]
-
Verapamil. (n.d.). StatPearls. [Link]
-
Verapamil sustained release: New formulation and convolution. (2025). ResearchGate. [Link]
-
Binding modes of different PAAs. The nitrile group of emopamil and... (n.d.). ResearchGate. [Link]
-
Preliminary evaluation of the antiglycoxidant activity of verapamil using various in vitro and in silico biochemical/biophysical methods. (n.d.). Frontiers in Pharmacology. [Link]
-
Design and Development of Multiparticulate Mini Tablets of this compound for Pulsatile Drug Delivery. (2025). ResearchGate. [Link]
-
Verapamil. (n.d.). PubChem. [Link]
-
Schematic representation of the N‐demethylation of verapamil by CYP105D1. (n.d.). ResearchGate. [Link]
-
Verapamil. (n.d.). U.S. Food and Drug Administration. [Link]
Sources
- 1. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Verapamil - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigations on the structure-activity relationships of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Preliminary evaluation of the antiglycoxidant activity of verapamil using various in vitro and in silico biochemical/biophysical methods [frontiersin.org]
- 10. Specific N‐demethylation of verapamil by cytochrome P450 from Streptomyces griseus ATCC 13273 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of d,l-verapamil on atrioventricular conduction in relation to its stereoselective first-pass metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stereoselective first-pass metabolism of highly cleared drugs: studies of the bioavailability of L- and D-verapamil examined with a stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of New Fluorine-18 Labeled Verapamil Analogs To Investigate the Function of P-Glycoprotein in the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Verapamil's Impact on Intracellular Calcium Signaling Pathways
Prepared by: Gemini, Senior Application Scientist
Abstract
Calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of cellular processes, from muscle contraction to gene transcription.[1][2] The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to cellular homeostasis. Verapamil, a phenylalkylamine class drug, is a potent inhibitor of L-type voltage-gated calcium channels (VGCCs), representing a cornerstone therapeutic for cardiovascular conditions and a vital tool for researchers investigating Ca²⁺ signaling.[3][4][5] This guide provides an in-depth analysis of Verapamil's mechanism of action, its direct consequences on Ca²⁺ influx, and the subsequent ripple effects on downstream signaling cascades. We will explore the molecular interactions at the channel level, dissect the impact on key Ca²⁺-dependent enzymatic pathways, and provide validated, step-by-step experimental protocols for researchers to investigate these effects in their own model systems.
Part I: The Central Role of Intracellular Calcium ([Ca²⁺]i) Signaling
In resting cells, cytosolic free Ca²⁺ is maintained at a very low concentration (around 100 nM), approximately 20,000-fold lower than the extracellular environment.[1] This steep electrochemical gradient is critical, as it allows for rapid and localized influxes of Ca²⁺ through plasma membrane channels in response to stimuli.[1] These Ca²⁺ transients act as signals that are decoded by a host of intracellular Ca²⁺-binding proteins, the most prominent of which is calmodulin (CaM).[3] Upon binding Ca²⁺, CaM undergoes a conformational change, enabling it to interact with and modulate the activity of downstream targets, including protein kinases, phosphatases, and transcription factors.[6] This intricate system allows Ca²⁺ to regulate diverse functions such as:
-
Excitation-Contraction (E-C) Coupling: The process linking electrical stimulation of a muscle cell to its mechanical contraction.[4][5]
-
Neurotransmitter Release: Ca²⁺ influx at the presynaptic terminal triggers the fusion of synaptic vesicles with the membrane.[1]
-
Gene Expression: Ca²⁺ signals can propagate to the nucleus, influencing transcription factors like cAMP-responsive element-binding protein (CREB).[7][8]
-
Cellular Metabolism and Proliferation: Many enzymes and cell cycle checkpoints are Ca²⁺-dependent.
Disruptions in this tightly regulated signaling network are implicated in numerous pathological states, including cardiovascular disease, neurodegeneration, and cancer.[9][10]
Part II: Verapamil - Mechanism of Action at the L-Type Calcium Channel
Verapamil exerts its primary effect by targeting L-type voltage-gated calcium channels (VGCCs).[3][4][11] These channels are heteromultimeric protein complexes crucial for Ca²⁺ influx in excitable cells like cardiomyocytes, vascular smooth muscle cells, and neurons.[12][13]
L-Type Channel Structure: The core of the L-type channel is the α1 subunit, which forms the ion-conducting pore and contains the voltage sensor.[13][14][15] This large protein is composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[13][15] The channel is further modulated by auxiliary subunits (α2δ, β, γ).[12][14][15]
Verapamil's Binding and Inhibition: Verapamil, a non-dihydropyridine calcium channel blocker, physically occludes the channel pore.[16] It accesses its binding site from the intracellular side, showing a use-dependent mode of action, meaning it binds more effectively to channels that are in the open or inactivated states.[3] This property makes it particularly effective in cells that are frequently depolarized, such as in cases of tachycardia.[4][11] By binding to the α1 subunit, Verapamil reduces the transmembrane influx of Ca²⁺ ions, thereby dampening the amplitude of the intracellular Ca²⁺ signal.[5][11]
Part III: Downstream Consequences of Verapamil-Mediated Ca²⁺ Blockade
By curtailing the initial Ca²⁺ influx, Verapamil sets off a cascade of downstream effects. The reduced availability of cytosolic Ca²⁺ leads to decreased activation of Ca²⁺-dependent proteins.
-
Calmodulin (CaM) and CaMKII Signaling: One of the most immediate consequences is the reduced activation of Calmodulin-dependent protein kinase II (CaMKII).[17] CaMKII is a multifunctional kinase that phosphorylates a wide range of substrates, playing a key role in learning, memory, and cardiac function. Verapamil has been shown to repress CaMKIIδ-mediated signaling pathways.[17] In neuroinflammatory models, Verapamil treatment leads to a significant downregulation of CaMKII isoforms.[8][18] This inhibition can disrupt processes like E-C coupling and the phosphorylation of transcription factors.
-
Excitation-Contraction (E-C) Coupling: In cardiac and smooth muscle cells, Ca²⁺ influx through L-type channels is the trigger for Ca²⁺-induced Ca²⁺ release (CICR) from the sarcoplasmic reticulum (SR), leading to muscle contraction.[3] Verapamil's blockade of this initial trigger results in a negative inotropic effect (reduced force of contraction) in the heart and relaxation of vascular smooth muscle (vasodilation).[4][11][16] This is the primary basis for its therapeutic use in hypertension and angina.[4]
-
Gene Expression (CREB Pathway): Ca²⁺ signaling extends to the nucleus, where it can regulate gene transcription. The transcription factor CREB is activated via phosphorylation by several kinases, including CaMKs. By reducing CaMK activity, Verapamil can indirectly lead to decreased CREB phosphorylation, potentially altering the expression of genes involved in neuronal plasticity and cell survival.[8] Studies have shown Verapamil can modulate Ca²⁺-dependent genes, including CREB.[8]
Part IV: Experimental Validation - Methodologies and Protocols
To empirically study Verapamil's effects, researchers can employ a combination of techniques to measure changes in intracellular Ca²⁺ and the activity of downstream signaling proteins.
Assay Principle: Fluorescence-Based Measurement of [Ca²⁺]i
The most direct way to assess Verapamil's action is to measure its effect on [Ca²⁺]i. This is commonly achieved using fluorescent Ca²⁺ indicators. Dyes like Fluo-4 acetoxymethyl (AM) ester are cell-permeant and non-fluorescent.[19] Once inside the cell, intracellular esterases cleave the AM group, trapping the active, Ca²⁺-sensitive Fluo-4 dye.[19] Upon binding to Ca²⁺, Fluo-4 exhibits a dramatic increase in fluorescence intensity (>100-fold), which can be quantified using fluorescence microscopy or a plate reader.[19][20]
Protocol: [Ca²⁺]i Measurement using Fluo-4 AM
Causality Insight: This protocol is designed to be self-validating. The use of a depolarizing agent (KCl) serves as a positive control to induce Ca²⁺ influx, which Verapamil is expected to inhibit. Ionomycin (a Ca²⁺ ionophore) and EGTA (a Ca²⁺ chelator) are used at the end to determine the maximum (Fmax) and minimum (Fmin) fluorescence, allowing for normalization and more accurate comparison between conditions.
Materials:
-
Cells of interest (e.g., primary smooth muscle cells, SH-SY5Y neuroblastoma cells) cultured on 96-well black, clear-bottom plates.
-
Fluo-4 AM (e.g., Thermo Fisher F14201).[21]
-
Anhydrous DMSO.
-
Pluronic™ F-127 (20% solution in DMSO).[21]
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.[21]
-
Verapamil hydrochloride stock solution.
-
Potassium chloride (KCl) stock solution (for depolarization).
-
Ionomycin and EGTA.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.[22]
-
Loading Solution Preparation: a. Prepare a 1mM Fluo-4 AM stock in DMSO. b. For each well, prepare 100 µL of loading buffer. In HBSS, dilute the Fluo-4 AM stock to a final concentration of 2-5 µM. c. Add Pluronic™ F-127 to a final concentration of 0.02-0.04% to aid dye dispersal.[21] Vortex thoroughly.
-
Dye Loading: a. Aspirate the culture medium from the wells. b. Wash cells once with 100 µL of HBSS. c. Add 100 µL of the Fluo-4 AM loading solution to each well. d. Incubate for 45-60 minutes at 37°C or room temperature, protected from light.[21][22] Note: Room temperature loading can help prevent dye compartmentalization into organelles.[22]
-
Washing and Drug Incubation: a. Aspirate the loading solution and wash the cells twice with 100 µL of warm HBSS to remove extracellular dye. b. Add 90 µL of HBSS containing the desired concentration of Verapamil (or vehicle control) to the appropriate wells. Incubate for 15-30 minutes.
-
Data Acquisition: a. Place the plate in a fluorescence plate reader equipped with injectors, set to Ex/Em wavelengths of ~494/516 nm. b. Record a stable baseline fluorescence for 30-60 seconds. c. Inject 10 µL of a concentrated KCl solution (to give a final concentration of ~50 mM) to induce membrane depolarization and Ca²⁺ influx. d. Record the change in fluorescence intensity over the next 3-5 minutes.
-
Data Analysis: The peak fluorescence intensity following KCl stimulation is the primary readout. Compare the peak fluorescence in Verapamil-treated wells to the vehicle-treated control wells. A significant reduction in the peak indicates inhibition of L-type Ca²⁺ channels.
Assay Principle: Immunoblotting for Downstream Effectors
To confirm that the observed block in Ca²⁺ influx translates to a functional change in downstream signaling, Western blotting can be used to measure the phosphorylation state of key proteins. A prime target is CaMKII, which autophosphorylates at Threonine 286 (in the α isoform) upon activation.[23] A decrease in p-CaMKII (Thr286) levels following stimulation in the presence of Verapamil would provide strong evidence for the drug's impact on this pathway.
Protocol: Western Blot for Phospho-CaMKII (Thr286)
Trustworthiness Insight: A robust Western blot protocol requires meticulous sample handling and appropriate controls. The inclusion of phosphatase inhibitors in the lysis buffer is non-negotiable to preserve the labile phosphate groups on the target protein.[24] Loading a total CaMKII control is essential to ensure that any observed changes in the phosphorylated form are not merely due to differences in the total amount of protein loaded.
Materials:
-
Cultured cells treated with vehicle, a stimulus (e.g., KCl or a relevant agonist), and stimulus + Verapamil.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background.[24]
-
Primary Antibodies: Rabbit anti-Phospho-CaMKII (Thr286) and Mouse anti-Total-CaMKII.
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, place cells on ice, wash with ice-cold PBS, and lyse by adding ice-cold supplemented RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[24]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-CaMKII (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[25]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:10000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To validate the results, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total CaMKII to confirm equal protein loading across lanes.
Part V: Data Presentation and Interpretation
Quantitative data from the experiments should be summarized for clarity.
Table 1: Effect of Verapamil on KCl-Induced Ca²⁺ Influx
| Treatment Condition | Peak Fluo-4 Fluorescence (Arbitrary Units, Mean ± SEM) | % Inhibition |
|---|---|---|
| Vehicle Control | 15,840 ± 950 | N/A |
| Verapamil (1 µM) | 9,120 ± 630 | 42.4% |
| Verapamil (10 µM) | 3,450 ± 310 | 78.2% |
| Verapamil (50 µM) | 1,890 ± 220 | 88.1% |
Interpretation: The data in Table 1 would demonstrate a dose-dependent inhibition of depolarization-induced Ca²⁺ influx by Verapamil. Similarly, densitometry results from the Western blot can be quantified and presented in a table or bar graph, showing the ratio of p-CaMKII to total CaMKII, which should decrease in the presence of Verapamil.
Part VI: Conclusion and Future Directions
Verapamil serves as a powerful pharmacological tool and therapeutic agent by specifically targeting L-type voltage-gated calcium channels. Its mechanism—a direct blockade of Ca²⁺ influx—has profound and predictable consequences on a multitude of downstream signaling pathways, most notably those mediated by calmodulin and its target kinases. The experimental protocols detailed herein provide a robust framework for researchers to dissect these effects with high scientific integrity. Future investigations could explore potential off-target effects at high concentrations or utilize Verapamil to probe the role of L-type channels in novel cellular processes beyond its classic cardiovascular applications.[26]
References
-
Structure of the voltage-gated L-type Ca 2+ channel by electron cryomicroscopy. (n.d.). PNAS. Retrieved January 21, 2026, from [Link]
-
Verapamil Action Pathway. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Effects of verapamil on excitation-contraction coupling in single crab muscle fibers. (1979). PubMed. Retrieved January 21, 2026, from [Link]
-
Calcium signaling. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. Retrieved January 21, 2026, from [Link]
-
Calcium induced reversible alterations in excitation-contraction coupling in verapamil treated rat myocardium. (1985). PubMed. Retrieved January 21, 2026, from [Link]
-
What is the mechanism of action and primary use of verapamil (calcium channel blocker)? (2025, December 15). Dr.Oracle. Retrieved January 21, 2026, from [Link]
-
Calcium Signaling Pathway. (n.d.). CUSABIO. Retrieved January 21, 2026, from [Link]
-
L-type calcium channel. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Verapamil. (2021, July 12). BioPharma Notes. Retrieved January 21, 2026, from [Link]
-
Control of Intracellular Calcium Signaling as a Neuroprotective Strategy. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Differential effect of verapamil on excitation-contraction coupling in smooth muscle and on excitation-secretion coupling in adrenergic nerve terminals. (1972). PubMed. Retrieved January 21, 2026, from [Link]
-
Signal transduction - Calcium signaling Pathway Map. (n.d.). Bio-Rad. Retrieved January 21, 2026, from [Link]
-
Structural basis for the regulation of L-type voltage-gated calcium channels: interactions between the N-terminal cytoplasmic domain and Ca2+-calmodulin. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]
-
Influence of pH Changes on the Actions of Verapamil on Cardiac Excitation-Contraction Coupling. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
What class is Verapamil (calcium channel blocker)? (2025, November 1). Dr.Oracle. Retrieved January 21, 2026, from [Link]
-
Monitoring Intracellular Calcium Ion Dynamics in Hair Cell Populations with Fluo-4 AM. (n.d.). PLOS One. Retrieved January 21, 2026, from [Link]
-
The mechanism of excitation-contraction coupling. (2023, December 21). Deranged Physiology. Retrieved January 21, 2026, from [Link]
-
Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
L-Type Calcium Channels: Structure and Functions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Verapamil inhibits inflammation and promotes autophagy to alleviate ureteral scar by regulation of CaMK IIδ/STAT3 axis. (2024, August 23). PubMed. Retrieved January 21, 2026, from [Link]
-
Molecular Properties of Voltage-Gated Calcium Channels. (n.d.). NCBI Bookshelf. Retrieved January 21, 2026, from [Link]
-
The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Verapamil side effects and how to avoid them. (2022, October 28). SingleCare. Retrieved January 21, 2026, from [Link]
-
Chronotherapeutic neuroprotective effect of verapamil against lipopolysaccharide-induced neuroinflammation in mice through modulation of calcium-dependent genes. (2022, November 26). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
-
Chronotherapeutic neuroprotective effect of verapamil against lipopolysaccharide-induced neuroinflammation in mice through modulation of calcium-dependent genes. (2022, November 26). PubMed. Retrieved January 21, 2026, from [Link]
-
Verapamil (Calan, Verelan, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, October 21). WebMD. Retrieved January 21, 2026, from [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved January 21, 2026, from [Link]
-
Verapamil Side Effects: Common, Severe, Long Term. (2024, May 27). Drugs.com. Retrieved January 21, 2026, from [Link]
-
Verapamil: Uses, Side Effects, Dosage & More. (n.d.). GoodRx. Retrieved January 21, 2026, from [Link]
-
Verapamil, diltiazem and nifedipine interactions with calmodulin stimulated (Ca2+ + Mg2+)-ATPase. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Verapamil: Side effects, dosage, uses, and more. (n.d.). Medical News Today. Retrieved January 21, 2026, from [Link]
-
The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
CaMKII autophosphorylation can occur between holoenzymes without subunit exchange. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Verapamil Inhibits Ser202/Thr205 Phosphorylation of Tau by Blocking TXNIP/ROS/p38 MAPK Pathway. (2018, February 5). PubMed. Retrieved January 21, 2026, from [Link]
Sources
- 1. Calcium signaling - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Verapamil - BioPharma Notes [biopharmanotes.com]
- 6. mdpi.com [mdpi.com]
- 7. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronotherapeutic neuroprotective effect of verapamil against lipopolysaccharide-induced neuroinflammation in mice through modulation of calcium-dependent genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Influence of pH changes on the actions of verapamil on cardiac excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. pnas.org [pnas.org]
- 13. Molecular Properties of Voltage-Gated Calcium Channels - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. Verapamil inhibits inflammation and promotes autophagy to alleviate ureteral scar by regulation of CaMK IIδ/STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chronotherapeutic neuroprotective effect of verapamil against lipopolysaccharide-induced neuroinflammation in mice through modulation of calcium-dependent genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitoring Intracellular Calcium Ion Dynamics in Hair Cell Populations with Fluo-4 AM | PLOS One [journals.plos.org]
- 20. hellobio.com [hellobio.com]
- 21. Electrophysiology | Thermo Fisher Scientific - CL [thermofisher.com]
- 22. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CaMKII autophosphorylation can occur between holoenzymes without subunit exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Verapamil, diltiazem and nifedipine interactions with calmodulin stimulated (Ca2+ + Mg2+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of Verapamil as a P-glycoprotein Inhibitor
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the pivotal discovery of verapamil as a P-glycoprotein (P-gp) inhibitor. It delves into the scientific context, the core mechanisms, and the experimental methodologies that defined a new era in understanding and combating multidrug resistance in cancer.
Section 1: The Problem of Multidrug Resistance (MDR) and the Emergence of P-glycoprotein
The efficacy of cancer chemotherapy has long been challenged by the phenomenon of multidrug resistance (MDR), where cancer cells develop resistance to a broad spectrum of structurally and functionally unrelated cytotoxic drugs.[1] This acquired resistance is a primary cause of chemotherapy failure.[1] A key breakthrough in understanding MDR came with the discovery of P-glycoprotein (P-gp), a 170-kDa plasma membrane protein. This ATP-binding cassette (ABC) transporter functions as an ATP-dependent efflux pump, actively extruding a wide variety of hydrophobic drugs from the cell, thereby reducing their intracellular concentration and cytotoxic effect.[2][3]
The central role of P-gp in MDR is characterized by a decreased steady-state accumulation of drugs in resistant cells compared to their drug-sensitive counterparts.[4] This understanding set the stage for a critical therapeutic strategy: finding agents that could inhibit P-gp and restore the efficacy of conventional chemotherapeutics.
Section 2: The Landmark Discovery of Verapamil's Reversal Activity
In 1981, a seminal study by Tsuruo and colleagues demonstrated that verapamil, a calcium channel blocker used to treat cardiovascular conditions, could reverse MDR in tumor cells.[5] This discovery was a watershed moment, identifying the first-generation of P-gp inhibitors, often referred to as "chemosensitizers." Verapamil was shown to increase the sensitivity of MDR cells to various anticancer drugs, effectively overcoming the resistance phenotype.[4]
While initially investigated for its calcium channel blocking properties, it was soon established that verapamil's ability to reverse MDR was independent of this activity. This was evidenced by the fact that other calcium channel blockers, such as nifedipine and diltiazem, did not have the same effect on P-gp expression or function.[6] Furthermore, studies on the stereoisomers of verapamil revealed that the D-isomer, which has weaker calcium channel blocking activity, was as effective as the L-isomer in reversing MDR, indicating a distinct mechanism of action.
Initial Hypotheses and Mechanistic Insights
The initial hypothesis for verapamil's action centered on its ability to increase the intracellular accumulation of anticancer drugs in resistant cells.[4][5] This was confirmed in numerous studies showing that in the presence of verapamil, the cellular levels of drugs like doxorubicin and vincristine were restored to those seen in sensitive cells.[6][7] This led to the understanding that verapamil acts as a competitive inhibitor of P-gp, vying with cytotoxic drugs for transport by the efflux pump.[5]
Section 3: Elucidating the Molecular Mechanism of Verapamil-P-gp Interaction
The discovery of verapamil's effect on MDR prompted a wave of research to understand the precise molecular interactions between verapamil and P-glycoprotein. These investigations utilized a range of sophisticated biochemical and cell-based assays.
Direct Binding to P-glycoprotein: Photoaffinity Labeling
A crucial step in confirming P-gp as the direct target of verapamil was the use of photoaffinity labeling. This technique employs a photo-reactive analog of the molecule of interest, which, upon exposure to UV light, forms a covalent bond with its binding partner.
Radioactive and photoactive analogs of verapamil were synthesized to identify its binding target in multidrug-resistant cells.[8][9] These experiments demonstrated specific labeling of a 150- to 180-kDa protein that was subsequently identified as P-glycoprotein through immunoprecipitation with a P-gp-specific monoclonal antibody.[8][9][10] The specificity of this binding was confirmed by competitive inhibition experiments, where the photolabeling of P-gp was blocked by an excess of non-radioactive verapamil, as well as by other P-gp substrates like vinblastine.[8][9] These studies provided unequivocal evidence that verapamil directly binds to P-glycoprotein.[8]
-
Preparation of Membranes: Isolate plasma membrane vesicles from multidrug-resistant cells overexpressing P-glycoprotein (e.g., K562/ADM) and from the parental drug-sensitive cell line (e.g., K562) as a negative control.
-
Incubation with Photoprobe: Incubate the membrane vesicles with a radiolabeled, photoactive verapamil analog (e.g., N-(p-azido[3,5-3H]benzoyl)aminomethyl verapamil) in the dark to allow for binding.
-
Competition Assay: For competition experiments, co-incubate the membranes and the photoprobe with an excess of unlabeled verapamil or other P-gp substrates/inhibitors.
-
Photocrosslinking: Expose the samples to a high-intensity UV light source to induce covalent crosslinking of the photo-probe to its binding site on P-gp.
-
SDS-PAGE and Autoradiography: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection: Detect the radiolabeled P-glycoprotein band by autoradiography. A specifically labeled band should appear at the molecular weight corresponding to P-gp in the resistant cell membranes, and this labeling should be reduced or absent in the presence of competing ligands and in the membranes from sensitive cells.
Caption: Workflow for Photoaffinity Labeling of P-gp.
Functional Consequences of Binding: ATPase Activity Modulation
P-glycoprotein utilizes the energy from ATP hydrolysis to transport its substrates out of the cell. Therefore, measuring the ATPase activity of P-gp in the presence of a test compound is a key functional assay. Verapamil's interaction with P-gp's ATPase activity is complex and dose-dependent.
Studies have shown that verapamil can stimulate P-gp's ATPase activity, indicating that it is a substrate for the transporter.[2][11] The kinetics of this stimulation are often biphasic, with an initial increase in ATPase activity at lower concentrations followed by inhibition at higher concentrations.[2][12] This biphasic nature suggests the presence of at least two distinct binding sites for verapamil on P-gp with different affinities.[12] The interaction at these sites leads to conformational changes in the protein, which in turn modulate its ATPase and transport functions.[2]
-
P-gp Source: Use membrane vesicles from cells overexpressing P-gp or purified and reconstituted P-gp.
-
Assay Buffer: Prepare an assay buffer containing ATP and a regenerating system (if necessary).
-
Verapamil Titration: Add varying concentrations of verapamil to the P-gp-containing membranes.
-
Initiate Reaction: Start the reaction by adding Mg-ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Measure Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Chifflet assay.[2][12]
-
Data Analysis: Plot the rate of ATP hydrolysis as a function of verapamil concentration to determine the kinetic parameters.
Caption: Verapamil as a competitive substrate of P-gp.
Cellular Assays for P-gp Inhibition
Cell-based assays are crucial for evaluating the efficacy of P-gp inhibitors in a more physiologically relevant context. These assays typically measure the intracellular accumulation of a fluorescent P-gp substrate.
The calcein-AM assay is a widely used, high-throughput method to assess P-gp inhibition.[13] Calcein-AM is a non-fluorescent, cell-permeant dye. Once inside the cell, it is cleaved by intracellular esterases to produce the fluorescent molecule calcein. Calcein itself is a P-gp substrate and is actively transported out of cells with high P-gp expression. Therefore, in P-gp-overexpressing cells, the fluorescent signal is low. An effective P-gp inhibitor like verapamil will block the efflux of calcein, leading to its intracellular accumulation and a corresponding increase in fluorescence.[14]
-
Cell Seeding: Seed P-gp-overexpressing cells and a control cell line in a 96-well plate.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of verapamil or other test compounds.
-
Substrate Addition: Add calcein-AM to all wells and incubate to allow for its uptake and conversion to calcein.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Calculate the increase in fluorescence in the presence of the inhibitor compared to the untreated control. Determine the IC50 value for P-gp inhibition.
Section 4: Quantitative Analysis of Verapamil's Interaction with P-gp
The interaction of verapamil with P-gp has been quantitatively characterized through various assays, providing key parameters that define its inhibitory potential.
| Parameter | Assay Type | Typical Value Range | Significance | Reference |
| Km (for ATPase stimulation) | ATPase Activity Assay | 1.9 ± 0.5 µM | Represents the verapamil concentration at which ATPase stimulation is half-maximal, indicating its affinity as a substrate. | [12] |
| Ki (for ATPase inhibition) | ATPase Activity Assay | 454 ± 109 µM | The concentration of verapamil that causes inhibition of ATPase activity at high concentrations, suggesting a lower affinity inhibitory site. | [12] |
| IC50 (for inhibition of drug transport) | Cellular Efflux Assays (e.g., Calcein-AM) | Varies with cell line and substrate (typically low µM range) | The concentration of verapamil required to inhibit 50% of P-gp-mediated drug efflux. | [13] |
| Binding Affinity (KD) | Photoaffinity Labeling Competition | ~8 µM (for half-maximal inhibition of photolabeling) | The equilibrium dissociation constant, reflecting the affinity of verapamil for its binding site on P-gp. | [8] |
Section 5: Clinical Implications and Limitations
The discovery of verapamil as a P-gp inhibitor opened the door to clinical trials aimed at overcoming MDR in cancer patients.[15] Some studies showed promising results, with the co-administration of verapamil leading to responses in patients with previously refractory tumors.[15] However, the clinical utility of verapamil as a chemosensitizer has been limited.[4]
The primary obstacle is the high concentrations of verapamil required to effectively inhibit P-gp in vivo, which often lead to dose-limiting cardiovascular side effects, such as hypotension and arrhythmias, due to its primary action as a calcium channel blocker.[4] This has spurred the development of second and third-generation P-gp inhibitors with higher potency and specificity, and fewer side effects. Nevertheless, the discovery of verapamil's P-gp inhibitory activity laid the crucial groundwork for the entire field of MDR reversal.
References
-
Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC - PubMed Central. (URL: [Link])
-
Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein - Portland Press. (URL: [Link])
-
Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed. (URL: [Link])
-
Reversal of multidrug resistance by verapamil analogues - PubMed. (URL: [Link])
-
Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed. (URL: [Link])
-
Effects of steroids and verapamil on P-glycoprotein ATPase activity - NIH. (URL: [Link])
-
Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed. (URL: [Link])
-
Terpenoids: Emerging Natural Modulators for Reversing ABC Transporter-Mediated Multidrug Resistance in Cancer Chemotherapy - MDPI. (URL: [Link])
-
Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - Spandidos Publications. (URL: [Link])
-
Photoaffinity labeling of the multidrug-resistance-related P-glycoprotein with photoactive analogs of verapamil - PubMed. (URL: [Link])
-
Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed. (URL: [Link])
-
The activity of verapamil as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific - PubMed. (URL: [Link])
-
Photoaffinity labeling of the multidrug-resistance-related P-glycoprotein with photoactive analogs of verapamil. - PNAS. (URL: [Link])
-
(PDF) Photoaffinity labeling of the multidrug-Resistance-Related P-Glycoprotein with photoactive analog of verapamil - ResearchGate. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The activity of verapamil as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoaffinity labeling of the multidrug-resistance-related P-glycoprotein with photoactive analogs of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
Repurposing Verapamil: A Technical Guide to Early-Stage Research in Non-Cardiovascular Applications
Introduction: Beyond the Calcium Channel
Verapamil, a phenylalkylamine derivative, has been a cornerstone in cardiovascular medicine for decades, primarily recognized for its role as an L-type calcium channel blocker in the management of hypertension, angina, and arrhythmias.[1][2] However, a growing body of preclinical and clinical evidence has illuminated a far broader spectrum of activity, positioning verapamil as a compelling candidate for repurposing in a variety of non-cardiovascular diseases. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the early-stage investigation of verapamil's potential in oncology, neuroscience, and infectious diseases. We will delve into the molecular mechanisms underpinning these novel applications, provide detailed experimental protocols for their investigation, and present key data to inform future research endeavors.
Oncology: Reversing Resistance and Exerting Direct Antitumor Effects
The most extensively studied non-cardiovascular application of verapamil lies in oncology, where it has been investigated primarily as an agent to overcome multidrug resistance (MDR) in cancer cells.[3] More recent research also suggests direct antitumor properties.
Mechanism of Action: P-glycoprotein Inhibition
A primary mechanism of MDR in cancer is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which actively pumps chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy.[3] Verapamil has been shown to directly inhibit the function of P-gp.[4] This inhibition is thought to occur through competitive binding to the transporter, thereby preventing the efflux of co-administered anticancer drugs.[4]
Diagram: P-glycoprotein Inhibition by Verapamil
Caption: Verapamil inhibits the P-glycoprotein pump, increasing intracellular concentrations of chemotherapeutic agents and leading to apoptosis.
Preclinical Evidence and Quantitative Data
In vitro studies have consistently demonstrated verapamil's ability to sensitize MDR cancer cell lines to various chemotherapeutic drugs. For instance, in human leukemia cell lines, verapamil enhanced the effect of epirubicin by 10 to 19-fold.[5]
| Cell Line | Chemotherapeutic Agent | Verapamil Concentration | Fold Increase in Sensitivity | Reference |
| CEM/VCR 1000 | Epirubicin | 3 µg/mL | 10 | [5] |
| CEM/VCR 1000 | Epirubicin | 10 µg/mL | 19 | [5] |
| CEM/VLB100 | Vinca Alkaloids | 10 µM | ~75-85 | [6] |
| CEM/DOX | Doxorubicin | 10 µM | 19 | [6] |
Table 1: In Vitro Efficacy of Verapamil in Overcoming Multidrug Resistance
Clinical studies have yielded mixed results, with some showing modest benefits. In a study of patients with refractory multiple myeloma, the addition of high-dose intravenous verapamil to a VAD (vincristine, doxorubicin, dexamethasone) regimen resulted in a partial remission in 23% of patients.[7] However, a larger randomized phase III study in refractory myeloma did not show a significant benefit from adding oral verapamil to the VAD regimen.[8] These discrepancies may be due to the high concentrations of verapamil required to inhibit P-gp in vivo, which can lead to cardiovascular side effects.[9]
Experimental Protocol: P-glycoprotein Inhibition Assay
A common method to assess P-gp inhibition is the rhodamine 123 efflux assay.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR) and a parental sensitive cell line (e.g., MCF-7)
-
Rhodamine 123 (fluorescent P-gp substrate)
-
Verapamil
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed both resistant and sensitive cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Verapamil Pre-incubation: Treat the cells with varying concentrations of verapamil (e.g., 1-100 µM) for 1 hour.
-
Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM and incubate for 1 hour.
-
Efflux: Wash the cells with PBS and add fresh media with or without verapamil.
-
Fluorescence Measurement: Measure the intracellular fluorescence at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence plate reader (excitation/emission ~485/528 nm).
-
Data Analysis: Increased intracellular fluorescence in verapamil-treated cells compared to untreated controls indicates P-gp inhibition.
Direct Antitumor Effects and Autophagy Modulation
Beyond its role in MDR, verapamil has been shown to induce a cytoprotective autophagic response in some cancer cells.[10][11] Autophagy is a cellular recycling process that can either promote cell survival or lead to cell death. In certain contexts, the sustained induction of autophagy by verapamil can trigger an autophagy-like cell death process, suggesting a direct anticancer effect.[11] Furthermore, verapamil has been found to inhibit tumor growth by modulating NFAT2 expression and enhancing tumor immune responses to PD1ab checkpoint inhibitors in cervical cancer models.[12]
Diagram: Verapamil-Induced Autophagy in Cancer Cells
Caption: Verapamil's modulation of calcium influx can induce autophagy, which may lead to either cell survival or autophagic cell death depending on the cellular context.
Neuroscience: A Multifaceted Approach to Neurological Disorders
Verapamil's ability to cross the blood-brain barrier and modulate neuronal calcium homeostasis has prompted investigations into its potential for treating a range of neurological conditions.[13]
Alzheimer's Disease
In the context of Alzheimer's disease (AD), verapamil's therapeutic potential is attributed to several mechanisms, including the regulation of calcium homeostasis, anti-inflammatory and antioxidative effects, and its impact on the function of the blood-brain barrier.[5] Preclinical studies in animal models of AD have shown that verapamil can ameliorate cognitive deficits and reduce AD-like pathology.[14] For instance, long-term, low-dose verapamil treatment has been shown to prevent cognitive decline in an aged mouse model of sporadic AD.[15]
Experimental Protocol: In Vivo Assessment in an Alzheimer's Disease Mouse Model
Model: Intracerebroventricular (ICV) streptozotocin (STZ)-induced model of sporadic AD in aged mice.[14]
Procedure:
-
Animal Model Induction: Administer ICV-STZ to aged mice (e.g., 12 months old) to induce AD-like pathology.
-
Verapamil Treatment: Begin oral administration of verapamil (e.g., 1 mg/kg/day) or vehicle 24 hours post-ICV-STZ and continue for a specified duration (e.g., 3 months).
-
Behavioral Testing: Assess cognitive function using a battery of tests, including:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-maze: To assess short-term working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Histopathological and Biochemical Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue for:
-
Immunohistochemical analysis of amyloid-beta plaques and neurofibrillary tangles.
-
Western blot analysis of synaptic proteins (e.g., synaptophysin, PSD-95).
-
Measurement of markers for neuroinflammation (e.g., GFAP, Iba1) and oxidative stress.
-
Cluster Headaches
High-dose verapamil is a first-line prophylactic treatment for cluster headaches.[16] While the exact mechanism is not fully understood, it is believed to involve the modulation of calcium influx in nerve cells, potentially within the hypothalamus.[16][17] Verapamil may also affect the release of calcitonin gene-related peptide (CGRP), a key molecule in pain pathways associated with headaches.[13] The dosage of verapamil used for cluster headaches is typically higher than that for cardiovascular conditions, likely due to its limited penetration of the central nervous system, in part because it is a substrate for P-glycoprotein at the blood-brain barrier.[17]
Parkinson's Disease
Research into verapamil for Parkinson's disease (PD) is more nascent. Some studies suggest a neuroprotective role by inhibiting microglial activation, a key component of the neuroinflammatory response in PD.[15] Verapamil has been shown to protect dopaminergic neurons from LPS-induced neurotoxicity in cell culture models.[15] However, there are also reports of verapamil potentially unmasking or worsening parkinsonian symptoms, indicating a complex and not fully elucidated role in this disease.[7]
Infectious Diseases: A Novel Antiviral and Antibacterial Agent
Emerging research has identified verapamil as having direct antimicrobial properties against a variety of pathogens.
Antiviral Activity
Verapamil has demonstrated antiviral activity against several viruses, including influenza A and B viruses and respiratory syncytial virus (RSV).[14][18] Its mechanism of action appears to be multifaceted, involving the inhibition of viral replication and transcription, decreased viral protein production, and reduction of virus-induced NF-κB activation.[14] For influenza virus, verapamil has been shown to impair the activity of the viral polymerase.[14] In the case of RSV, verapamil's antiviral effect is linked to the blockade of Ca2+ channels and the subsequent inhibition of viral replication.[18]
Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)
Materials:
-
Susceptible host cell line (e.g., A549 for influenza, HEp-2 for RSV)
-
Virus stock
-
Verapamil
-
Overlay medium (e.g., containing agar or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with a known titer of the virus for 1 hour.
-
Verapamil Treatment: Remove the virus inoculum and overlay the cells with medium containing different concentrations of verapamil.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The concentration of verapamil that reduces the plaque number by 50% (IC50) is determined.
| Virus | Cell Line | Verapamil EC50 | Reference |
| Influenza A (PR8) | A549 | 7.01 µM | [19] |
| Influenza B (B/Lee) | A549 | 14.52 µM | [19] |
Table 2: Antiviral Efficacy of Verapamil
Antibacterial and Antimycobacterial Activity
Verapamil has been shown to potentiate the activity of certain antibiotics against bacteria and mycobacteria.[20][21] This effect is often attributed to the inhibition of bacterial efflux pumps, similar to its mechanism in cancer MDR.[22] For example, verapamil enhances the bacteriostatic and bactericidal effects of adriamycin on Escherichia coli.[20] In the context of Mycobacterium tuberculosis, verapamil potentiates the activity of bedaquiline by inhibiting the MmpS5/L5 efflux pump.[23] It also shows synergistic activity with clofazimine against rapidly growing mycobacteria.[21]
Concluding Remarks and Future Directions
The early-stage research into the non-cardiovascular applications of verapamil is a vibrant and promising field. Its well-established safety profile and long history of clinical use make it an attractive candidate for drug repurposing. The diverse mechanisms of action, including P-glycoprotein inhibition, modulation of autophagy, and direct antimicrobial effects, open up a wide range of therapeutic possibilities.
For drug development professionals, the key challenge in translating these preclinical findings to the clinic will be to navigate the therapeutic window, particularly for applications requiring high systemic concentrations that may lead to cardiovascular side effects. The development of verapamil analogs with reduced cardiovascular activity but retained efficacy in these novel applications is a promising avenue for future research.[9]
Researchers and scientists are encouraged to further explore the nuanced molecular mechanisms of verapamil in these different disease contexts. A deeper understanding of its interactions with various cellular pathways will be crucial for identifying patient populations most likely to benefit and for designing rational combination therapies. The detailed experimental protocols provided in this guide offer a starting point for rigorous preclinical evaluation, which is essential for advancing verapamil's journey from a cardiovascular drug to a multifaceted therapeutic agent.
References
-
Verapamil for cluster headache. Clinical pharmacology and possible mode of action. (n.d.). Retrieved from [Link]
-
Verapamil Cluster Headache Relief Options | Acibadem Health Point. (n.d.). Retrieved from [Link]
-
Verapamil for Cluster Headache. Clinical Pharmacology and Possible Mode of Action. (n.d.). Retrieved from [Link]
- Verapamil and Cluster Headache: Still a Mystery. A Narrative Review of Efficacy, Mechanisms and Perspectives. (2019). Headache, 59(7), 1178-1193.
- Kania, E., Pająk, B., O'Prey, J., Sierra Gonzalez, P., Litwiniuk, A., Urbańska, K., ... & Orzechowski, A. (2017). Verapamil treatment induces cytoprotective autophagy by modulating cellular metabolism. The FEBS journal, 284(11), 1746-1763.
- Scheffer, G. L., Scheper, R. J., & Pinedo, H. M. (1996). Verapamil increases the bacteriostatic and bactericidal effects of adriamycin on Escherichia coli. Drugs under experimental and clinical research, 22(6), 295-300.
- Pająk, B., Kania, E., & Orzechowski, A. (2014). Verapamil-induced autophagy-like process in colon adenocarcinoma COLO 205 cells; the ultrastructural studies. Folia histochemica et cytobiologica, 52(2), 147-152.
- Hofírek, I., & Vetráková, A. (1998). Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients?. Vnitrni lekarstvi, 44(10), 590-593.
- Lou, Y., & Li, G. P. (2018). Verapamil Targets Membrane Energetics in Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 62(7), e00321-18.
- Beck, W. T., Cirtain, M. C., Look, A. T., & Ashmun, R. A. (1986). Reversal of Vinca alkaloid resistance but not multiple drug resistance in human leukemic cells by verapamil. Cancer research, 46(12 Pt 1), 6182-6188.
- Popović, M., Caballero-Bleda, M., Popović, N., & Puelles, L. (1997). Neuroprotective effect of chronic verapamil treatment on cognitive and noncognitive deficits in an experimental Alzheimer's disease in rats. International journal of neuroscience, 92(1-2), 87-97.
- Li, N., Wang, Y., Zhang, Y., Liu, Y., Wang, Y., & Zhang, Y. (2024). Verapamil inhibits respiratory syncytial virus infection by regulating Ca2+ influx. Life sciences, 352, 122877.
- Alam, M. I., Mostafa, A., Kanrai, P., Müller, C., Dzieciolowski, J., Lenz, E., ... & Pleschka, S. (2016). Verapamil has Antiviral Activities that Target Different Steps of the Influenza Virus Replication Cycle. Journal of Antivirals & Antiretrovirals, 8(4), 121-130.
-
Verapamil has Antiviral Activities that Target Different Steps of the Influenza Virus Replication Cycle. (2016). Longdom Publishing. Retrieved from [Link]
- Ahmed, H. A., & Ishrat, T. (2021). Repurposing verapamil for prevention of cognitive decline in sporadic Alzheimer's disease.
-
(PDF) Verapamil Treatment Induces Cytoprotective Autophagy. (n.d.). Amanote Research. Retrieved from [Link]
-
Verapamil-induced autophagy-like process in colon adenocarcinoma COLO 205 cells; the ultrastructural studies | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Verapamil induces an autophagy-like process in JK-6L cells. (A)... (n.d.). ResearchGate. Retrieved from [Link]
-
About verapamil. (n.d.). NHS. Retrieved from [Link]
- Imaging of Cyclosporine Inhibition of P-Glycoprotein Activity Using 11C-Verapamil in the Brain: Studies of Healthy Humans. (2004). Journal of Nuclear Medicine, 45(6), 945-952.
- Rodrigues, L., Wagner, B., & Viveiros, M. (2020). Verapamil and its metabolite norverapamil inhibit the Mycobacterium tuberculosis MmpS5/L5 efflux pump to increase bedaquiline activity.
- da Silva, P. E. A., de Almeida, L., de Souza, T. C., de Oliveira, V. M., & de Oliveira, A. C. A. (2025). Verapamil Modulates Activity of Antimicrobials Against Rapidly Growing Mycobacteria. Microbial drug resistance (Larchmont, N.Y.), 31(5), 162-167.
- Machado, D., Couto, I., & Viveiros, M. (2015). In Vitro Activity of Rifampicin and Verapamil Combination in Multidrug-Resistant Mycobacterium tuberculosis. PloS one, 10(2), e0117381.
- Ahmed, H. A., Ismael, S., Mirzahosseini, G., & Ishrat, T. (2021). Verapamil Prevents Development of Cognitive Impairment in an Aged Mouse Model of Sporadic Alzheimer's Disease. Molecular neurobiology, 58(7), 3374-3387.
- Lee, J. H., Park, J. H., Kim, J. H., & Koh, J. Y. (2004). Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data. The Journal of pharmacology and experimental therapeutics, 310(2), 643-649.
- Zhou, H., He, M., Wang, Y., & Chen, X. (2012). Verapamil Protects Dopaminergic Neuron Damage through a Novel Anti-inflammatory Mechanism by Inhibition of Microglial Activation. Neuropharmacology, 63(5), 896-905.
- Hsiao, P., Sasongko, L., Link, J. M., Muzi, M., Mankoff, D. A., & Collier, A. C. (2016). Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data. The Journal of pharmacology and experimental therapeutics, 359(1), 154-161.
- Synergistic activity of verapamil with antimicrobial agents against MDR S. aureus isolates. (2022). BMC microbiology, 22(1), 1-10.
- O'Mara, M. L., & Tieleman, D. P. (2015). Unravelling the complex drug-drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein. Biochemical Society transactions, 43(5), 1004-1009.
- Wang, Y., Li, X., Wang, Y., & Li, Y. (2023). Verapamil modulates NFAT2 to inhibit tumor growth and potentiates PD1ab immune checkpoint inhibitor therapy in cervical cancer treatment. Journal of receptor and signal transduction research, 43(4), 93-101.
-
(PDF) A Dose-Finding Study to Guide Use of Verapamil as an Adjunctive Therapy in Tuberculosis. (n.d.). ResearchGate. Retrieved from [Link]
-
What is the mechanism of Verapamil Hydrochloride?. (2024, July 17). Patsnap Synapse. Retrieved from [Link]
- Dalton, W. S., Grogan, T. M., Meltzer, P. S., Scheper, R. J., Durie, B. G., Taylor, C. W., ... & Salmon, S. E. (1991). Multidrug-resistant myeloma: laboratory and clinical effects of verapamil as a chemosensitizer. Blood, 78(1), 48-54.
-
Dose-dependent study of different drugs on the cardiac MPS. (a)... (n.d.). ResearchGate. Retrieved from [Link]
- Salmon, S. E., Dalton, W. S., Grogan, T. M., Plezia, P., Lehnert, M., Roe, D. J., & Miller, T. P. (1998). A phase III randomized study of oral verapamil as a chemosensitizer to reverse drug resistance in patients with refractory myeloma. A Southwest Oncology Group study. Cancer, 82(10), 1941-1947.
- Robert, J., & Gianni, L. (1993). Reversal of multidrug resistance by verapamil analogues. British journal of cancer, 68(3), 489-494.
-
Verapamil, and Its Metabolite Norverapamil, Inhibit Macrophage-induced, Bacterial Efflux Pump-mediated Tolerance to Multiple Anti-tubercular Drugs | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
- Inducing Agents for Alzheimer's Disease in Animal Models. (2023).
- A randomised clinical study of verapamil in addition to combination chemotherapy in small cell lung cancer. West of Scotland Lung Cancer Research Group, and the Aberdeen Oncology Group. (1993). British journal of cancer, 68(4), 813-816.
- Gruber, A., Peterson, C., & Reizenstein, P. (1988). Effects of verapamil enantiomers and major metabolites on the cytotoxicity of vincristine and daunomycin in human lymphoma cell lines. Cancer research, 48(23), 6712-6716.
-
DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium. (2017, October 16). Retrieved from [Link]
-
Verapamil has Antiviral Activities that Target Different Steps of the Influenza Virus Replication Cycle. (2016). ResearchGate. Retrieved from [Link]
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025, August 3). Protocols.io. Retrieved from [Link]
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025, August 3). Protocols.io. Retrieved from [Link]
-
DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]
- Echizen, H., Breimer, D. D., & Eichelbaum, M. (1990). Effects of d,l-verapamil on atrioventricular conduction in relation to its stereoselective first-pass metabolism. British journal of clinical pharmacology, 30(2), 291-295.
-
Creating Graphs With DOT Language - Programster's Blog. (2020, September 22). Retrieved from [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. Retrieved from [Link]
Sources
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.regionh.dk [research.regionh.dk]
- 5. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Multidrug-resistant myeloma: laboratory and clinical effects of verapamil as a chemosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase III randomized study of oral verapamil as a chemosensitizer to reverse drug resistance in patients with refractory myeloma. A Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Verapamil treatment induces cytoprotective autophagy by modulating cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Verapamil-induced autophagy-like process in colon adenocarcinoma COLO 205 cells; the ultrastructural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. acibademhealthpoint.com [acibademhealthpoint.com]
- 14. Repurposing verapamil for prevention of cognitive decline in sporadic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Verapamil Prevents Development of Cognitive Impairment in an Aged Mouse Model of Sporadic Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Verapamil for cluster headache. Clinical pharmacology and possible mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 19. longdom.org [longdom.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Activity of Rifampicin and Verapamil Combination in Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
A Historical Perspective on the Development of Verapamil Hydrochloride: From Serendipity to a Cornerstone of Cardiovascular Therapy
Introduction
Verapamil, the first clinically significant calcium channel blocker, represents a landmark in cardiovascular pharmacology.[1] Its journey from a synthetic papaverine analogue to a frontline therapy for arrhythmias, angina, and hypertension is a compelling narrative of scientific inquiry, serendipitous discovery, and the elucidation of a fundamental physiological mechanism: the role of calcium ions in cellular function. This in-depth guide traces the historical development of verapamil hydrochloride, exploring the key scientific milestones, the evolution of its mechanistic understanding, and the experimental foundations that established it as a therapeutic cornerstone.
The Genesis of Verapamil: A Quest for Improved Coronary Vasodilators
The story of verapamil begins in the late 1950s at the research laboratories of Knoll AG, a German pharmaceutical company.[2] The primary objective was to synthesize novel coronary vasodilators, inspired by the structure of papaverine, a naturally occurring opium alkaloid known for its smooth muscle relaxant properties. In 1962, a team led by the chemist Ferdinand Dengel synthesized a series of phenylalkylamine derivatives, among which was a compound initially designated D 365.[3] This compound, later named iproveratril and eventually verapamil, demonstrated potent coronary vasodilator effects in preclinical models.
The initial synthesis, outlined in patents filed by Knoll AG, involved a multi-step process.[3][4] The key steps are a testament to the organic chemistry of the era, building a complex molecule from simpler precursors.
Diagram: Synthesis Pathway of Verapamil
Caption: Verapamil blocks L-type calcium channels, inhibiting calcium influx.
Early Pharmacological and Electrophysiological Characterization
Following Fleckenstein's groundbreaking work, intensive research was undertaken to characterize the full spectrum of verapamil's effects.
Vascular Effects: Verapamil was shown to be a potent vasodilator in both coronary and peripheral arteries. [5][6]By blocking calcium entry into vascular smooth muscle cells, it interferes with excitation-contraction coupling, leading to muscle relaxation and vasodilation. [7][5]This action reduces systemic vascular resistance (afterload), a key factor in its antihypertensive effect, and alleviates coronary artery spasm, making it effective for vasospastic angina. [7][6] Cardiac Effects:
-
Negative Inotropy: As observed by Fleckenstein, the blockade of calcium influx into cardiomyocytes reduces the availability of intracellular calcium for the contractile machinery, resulting in a dose-dependent decrease in myocardial contractility. [7][6]In a healthy heart, this effect is largely offset by the reduction in afterload, but it becomes clinically significant in patients with severe heart failure. [8]* Negative Chronotropy and Dromotropy: Verapamil's most profound electrophysiological actions are on the sinoatrial (SA) and atrioventricular (AV) nodes. [9]The electrical activity in these nodes is highly dependent on the slow calcium current. [9]By inhibiting this current, verapamil slows the rate of SA node firing (negative chronotropy) and, more importantly, markedly slows conduction through the AV node and prolongs its refractory period (negative dromotropy). [8][6][10]This latter effect is the basis for its efficacy in treating supraventricular tachycardias (SVTs). [9][11]
Table: Summary of Early Pharmacological Findings
| Parameter | Effect of Verapamil | Underlying Mechanism |
| Myocardial Contractility | Decreased (Negative Inotropy) | Blockade of Ca²⁺ influx into cardiomyocytes [7][6] |
| Heart Rate | Decreased (Negative Chronotropy) | Depression of SA node firing rate [12] |
| AV Nodal Conduction | Markedly Decreased (Negative Dromotropy) | Slowed conduction and prolonged refractory period in the AV node [8][10] |
| Peripheral Vascular Resistance | Decreased (Vasodilation) | Relaxation of arterial smooth muscle [5][6] |
| Coronary Blood Flow | Increased | Dilation of coronary arteries and relief of vasospasm [7][5] |
| Myocardial Oxygen Demand | Decreased | Reduction in afterload, contractility, and heart rate [6] |
Translation to the Clinic: From Bench to Bedside
The unique pharmacological profile of verapamil quickly suggested its therapeutic potential. Introduced clinically in the early 1960s, its initial applications were in the management of angina pectoris and certain cardiac arrhythmias. [1][13]
-
Supraventricular Tachyarrhythmias: The potent effect on the AV node made verapamil highly effective for the acute treatment of paroxysmal supraventricular tachycardias (PSVTs). [11][14]Intravenous administration could promptly terminate most episodes by interrupting the re-entrant circuit within the AV node. [11]It also proved effective for controlling the ventricular rate in patients with atrial fibrillation or flutter. [11][14]* Angina Pectoris: Verapamil's dual action of increasing myocardial oxygen supply (via coronary vasodilation) and decreasing oxygen demand (by reducing afterload, heart rate, and contractility) made it a logical treatment for angina. [5][6]It was found to be particularly effective in vasospastic (Prinzmetal's) angina and also beneficial in chronic stable angina. [8][15] Verapamil was approved for medical use in the United States in 1981. [5]Its approval marked the formal introduction of a new class of cardiovascular drugs, paving the way for the development of other calcium channel blockers like diltiazem and the dihydropyridines (e.g., nifedipine).
Experimental Protocols: The Foundation of Mechanistic Insight
The understanding of verapamil's action was built upon rigorous experimental work. The following protocol is a representative example of the in-vitro electrophysiological studies that were crucial in defining its mechanism.
Protocol: Voltage-Clamp Analysis of Verapamil's Effect on Isolated Cardiac Tissue
-
Tissue Preparation:
-
Excise the heart from a suitable animal model (e.g., guinea pig, rabbit).
-
Immediately place the heart in cold, oxygenated Tyrode's solution.
-
Dissect a small, thin strip of ventricular papillary muscle or a Purkinje fiber preparation under a dissecting microscope. .
-
-
Experimental Setup:
-
Mount the tissue strip in a temperature-controlled perfusion chamber continuously superfused with oxygenated Tyrode's solution (37°C).
-
Insert two microelectrodes into a cell within the tissue preparation. One electrode measures the membrane potential, and the other injects current.
-
Connect the microelectrodes to a voltage-clamp amplifier. This apparatus allows the experimenter to "clamp" or hold the cell's membrane potential at a set level and measure the ionic currents that flow across the membrane. .
-
-
Baseline Current Measurement:
-
Establish a stable baseline recording.
-
Apply a series of depolarizing voltage steps from a holding potential (e.g., -80 mV) to elicit and measure the distinct ionic currents.
-
Specifically, use voltage protocols designed to isolate the fast inward sodium current (INa) and the slow inward calcium current (ICa). ICa is typically elicited by depolarizing steps from a more positive holding potential (e.g., -40 mV) to inactivate the fast sodium channels. .
-
-
Application of Verapamil:
-
Introduce this compound into the superfusion solution at a known concentration (e.g., 1 µM).
-
Allow the drug to equilibrate with the tissue for a period of 15-20 minutes. .
-
-
Post-Drug Measurement and Analysis:
-
Repeat the same series of voltage-clamp protocols as in the baseline condition.
-
Measure the peak amplitude of INa and ICa in the presence of verapamil.
-
Compare the post-drug currents to the baseline currents. The expected result is a significant reduction in the amplitude of ICa with minimal or no change in the amplitude of INa. [7] * Perform a dose-response analysis by repeating the experiment with increasing concentrations of verapamil to calculate the IC50 (the concentration at which the calcium current is inhibited by 50%).
-
Modern Perspectives and Conclusion
The development of this compound was a transformative event in medicine. It not only provided clinicians with a powerful new tool for managing cardiovascular disease but also fundamentally advanced our understanding of cellular physiology. The discovery of calcium antagonism opened up a new field of pharmacological research that has yielded numerous important therapies. [16] Decades after its introduction, verapamil remains a widely used medication for its approved indications. [5][17]Furthermore, ongoing research continues to explore new potential uses for this historic drug. For instance, recent clinical trials have investigated its ability to preserve pancreatic beta-cell function in patients with Type 1 diabetes, suggesting that the story of verapamil may not yet be complete. [18][19][20] In conclusion, the history of verapamil is a paradigm of modern drug development. It highlights the journey from chemical synthesis and initial screening to the deep mechanistic investigation that reveals a novel biological principle, and finally, to successful clinical application that has benefited millions of patients worldwide.
References
- Vertex AI Search. (2025-09-18). What is verapamil used for and how is it dosed?
- Fleckenstein, A. (1983). History of calcium antagonists.
- Vertex AI Search. (2025-09-18).
- Wikipedia. (n.d.). Verapamil.
- Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286.
- Drugs.com. (2024-03-01). Verapamil: Uses, Dosage & Side Effects.
- Singh, B. N. (1975). Verapamil and the heart: Pharmacological and Therapeutic Considerations. New Zealand Medical Journal, 82(552), 339-343.
- Patsnap Synapse. (2024-07-17). What is the mechanism of this compound?
- Patsnap Synapse. (2024-06-14).
- Vertex AI Search. (2025-12-15). What is the mechanism of action and primary use of verapamil (calcium channel blocker)?
- Zhang, S., Zhou, Z., Gong, Q., Makielski, J. C., & January, C. T. (1999). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels.
- Frishman, W. H. (1982). This compound: pharmacological properties and role in cardiovascular therapeutics. Journal of Clinical Pharmacology, 22(8-9), 356-373.
- Talajic, M., & Nattel, S. (1986). Electrophysiological effects of verapamil. Canadian Journal of Cardiology, 2(4), 183-190.
- New Atlas. (2014-11-07).
- Wikimedia Commons. (2015-09-05). File:Verapamil synthesis.svg.
- Gonzalez, R., & Scheinman, M. M. (1982). Verapamil (Isoptin, Knoll; Calan, Searle). Drug Intelligence & Clinical Pharmacy, 16(3), 177-181.
- Rosen, M. R., Wit, A. L., & Hoffman, B. F. (1975). Electrophysiology and pharmacology of cardiac arrhythmias. VI. Cardiac effects of verapamil. American Heart Journal, 89(5), 665-673.
- University of Alabama at Birmingham. (2018-07-09). Human clinical trial reveals verapamil as an effective Type 1 diabetes therapy.
- Acierno, L. J., Worrell, L. T., Fye, W. B., & Hurst, J. W. (2004). Albrecht Fleckenstein: Father of calcium antagonism. Clinical Cardiology, 27(12), 710-711.
- Roy, P. R., Spurrell, R. A. J., & Sowton, E. (1974). The effect of Verapamil on the cardiac conduction system in man.
- Singh, B. N., & Vaughan Williams, E. M. (1978). Verapamil: a review of its pharmacological properties and therapeutic use. Drugs, 15(3), 169-197.
- University of Alabama at Birmingham. (2014-11-06). Groundbreaking clinical trial to test blood pressure drug that reverses diabetes in animal models. ScienceDaily.
- Csekő, C., et al. (2012). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorganic & Medicinal Chemistry, 20(19), 5899-5907.
- Wisdomlib. (2025-07-31). Verapamil HCl: Significance and symbolism.
- Lin, J.-W., et al. (2021). A Randomized Controlled Trial of R-Form Verapamil Added to Ongoing Metformin Therapy in Patients with Type 2 Diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 14, 1419-1430.
- Clinicaltrials.eu. (2025-12-12). Study on the Effects of this compound for Adults with Type 1 Diabetes to Preserve Beta-Cell Function.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Acierno, L. J., & Worrell, L. T. (2004). Albrecht Fleckenstein: father of calcium antagonism. Clinical Cardiology, 27(12), 710-711.
- White, W. B., & Elliott, W. J. (2007). Pharmacologic and Therapeutic Considerations in Hypertension Therapy With Calcium Channel Blockers: Focus on Verapamil. The Journal of Clinical Hypertension, 9(3), 201-210.
- ChemicalBook. (n.d.). This compound synthesis.
- Google Patents. (n.d.). EP0216743A2 - Galenical forms of verapamil, preparation thereof and medicaments containing them.
- Regulations.gov. (1986-12-16). Isoptin (Knoll) 12/16/1986 Approval.
- Google Patents. (n.d.). EP0216743B1 - Galenical forms of verapamil, preparation thereof and medicaments containing them.
- Scilit. (n.d.). Electrophysiology and pharmacology of cardiac arrhythmias. VI. Cardiac effects of verapamil.
- Tucci, P. J., Bregagnollo, E. A., & Garcia, R. M. (1982). [Influence of verapamil on the electrophysiologic and mechanical effects of ischemia and reperfusion]. Arquivos Brasileiros de Cardiologia, 39(3), 141-147.
- Fleckenstein, A. (1970). [Control of myocardial metabolism by verapamil. Sites of action and therapeutic effects]. Arzneimittel-Forschung, 20(Suppl 9a), 1317+.
- Wikipedia. (n.d.). Knoll Pharmaceuticals.
- Midtbø, K., & Hals, O. (1984). Studies on verapamil in the treatment of essential hypertension: A review. British Journal of Clinical Pharmacology, 18(Suppl 1), 71S-77S.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2520, Verapamil. PubChem.
Sources
- 1. Verapamil: a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knoll Pharmaceuticals - Wikipedia [en.wikipedia.org]
- 3. File:Verapamil synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 4. US10144703B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. Verapamil - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. History of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: pharmacological properties and role in cardiovascular therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiology and pharmacology of cardiac arrhythmias. VI. Cardiac effects of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of Verapamil on the cardiac conduction system in man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verapamil and the heart: Pharmacological and Therapeutic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological effects of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. Verapamil (Isoptin, Knoll; Calan, Searle) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. newatlas.com [newatlas.com]
- 19. breakthrought1d.org [breakthrought1d.org]
- 20. sciencedaily.com [sciencedaily.com]
Methodological & Application
Application Note & Protocols: Utilizing Verapamil to Investigate and Modulate Multidrug Resistance in Cancer Cell Lines
Introduction: Deciphering and Overcoming Multidrug Resistance in Oncology Research
Multidrug resistance (MDR) presents a formidable challenge in cancer chemotherapy, leading to treatment failure and disease relapse. A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or MDR1), which function as energy-dependent efflux pumps.[1] These pumps actively expel a wide array of structurally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and cytotoxic efficacy.[2] Understanding the mechanisms of MDR and developing strategies to circumvent it are critical goals in oncology drug development.
Verapamil, a first-generation P-gp inhibitor, has been an invaluable pharmacological tool for studying MDR in vitro.[3][4] Although its clinical application as an MDR modulator is limited by dose-limiting toxicities, its well-characterized mechanism of action makes it an excellent agent for preclinical research.[3] Verapamil directly binds to P-glycoprotein, competitively inhibiting the efflux of chemotherapeutic agents.[5] This competitive inhibition restores the intracellular accumulation of cytotoxic drugs, thereby re-sensitizing resistant cancer cells to treatment. Some studies also suggest that verapamil may decrease the expression of P-gp at the mRNA and protein levels, offering another layer of MDR modulation.[6][7]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the effective use of verapamil to study and reverse P-gp-mediated multidrug resistance in cancer cell lines. The protocols herein are designed to be self-validating, with integrated controls and clear explanations of the scientific principles underpinning each step.
I. Foundational Concepts: The Role of P-glycoprotein and Verapamil's Mechanism of Action
P-glycoprotein, encoded by the ABCB1 gene, is a 170-180 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to transport substrates out of the cell. In MDR cancer cells, P-gp is often overexpressed, leading to broad-spectrum resistance to common chemotherapeutics like taxanes, anthracyclines, and vinca alkaloids.
Verapamil's modulatory effect stems from its ability to act as a substrate for P-gp.[5] By competing with anticancer drugs for the same binding sites on the transporter, verapamil effectively saturates the pump's capacity, leading to a decreased efflux of the co-administered cytotoxic agent.[5] This results in an increased intracellular drug concentration and enhanced cell killing.
Figure 1. Verapamil competitively inhibits P-gp, increasing intracellular drug levels.
II. Experimental Design and Cell Line Selection
A robust experimental design is crucial for obtaining meaningful data. This typically involves a pair of cell lines: a drug-sensitive parental line (e.g., K562, MCF-7) and its multidrug-resistant, P-gp-overexpressing counterpart (e.g., K562/ADM, MCF7/AdrR).[8][9] The parental line serves as a negative control for P-gp-mediated resistance.
Table 1: Commonly Used Cell Line Pairs for MDR Studies
| Parental Cell Line (Drug-Sensitive) | Resistant Cell Line (P-gp Overexpressing) | Tissue of Origin |
| K562 | K562/ADM (Adriamycin-resistant) | Chronic Myelogenous Leukemia |
| CEM | CEM/VCR 1000 (Vincristine-resistant) | Acute Lymphoblastic Leukemia |
| MCF-7 | MCF-7/ADR or MCF-7/Doxo (Doxorubicin-resistant) | Breast Adenocarcinoma |
| A2780 | 2780AD (Adriamycin-resistant) | Ovarian Carcinoma |
| MGH-U1 | MGH-U1R (Doxorubicin-resistant) | Bladder Transitional Cell Carcinoma[10] |
III. Protocol: Determining the Effect of Verapamil on Chemosensitivity (Cytotoxicity Assay)
The most direct method to assess the ability of verapamil to reverse MDR is to measure its effect on the IC50 (half-maximal inhibitory concentration) of a chemotherapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[11][12]
A. Principle
Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells. By treating cells with a cytotoxic drug in the presence or absence of verapamil, one can quantify the extent to which verapamil restores sensitivity to the drug.
B. Materials and Reagents
-
Drug-sensitive parental cell line and its P-gp-overexpressing counterpart
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel, Vincristine)
-
Verapamil Hydrochloride (CAS 152-11-4)[14]
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
C. Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a viable cell count (e.g., using Trypan Blue exclusion).
-
Resuspend cells in complete medium to a final concentration that allows for optimal growth over the course of the experiment (typically 5,000-10,000 cells/well for adherent cells, or 20,000-40,000 cells/well for suspension cells).[15]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere (for adherent lines) and resume logarithmic growth.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of verapamil (e.g., 10 mM in DMSO).[16] Store at -20°C.[17]
-
On the day of the experiment, prepare two sets of serial dilutions of the chemotherapeutic agent in complete medium. One set will be for the drug alone, and the second set will also contain a fixed, non-toxic concentration of verapamil.
-
Causality Insight: The concentration of verapamil should be sufficient to inhibit P-gp but have minimal intrinsic cytotoxicity. This concentration must be determined empirically for each cell line but is often in the range of 5-20 µM.[6][18][19] A preliminary experiment to determine the toxicity of verapamil alone is highly recommended.
-
-
Cell Treatment:
-
After the 24-hour pre-incubation, carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the prepared drug dilutions (with and without verapamil) to the appropriate wells.
-
Include control wells: untreated cells (medium only) and cells treated with verapamil alone.
-
Incubate the plate for an additional 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Following the treatment period, add 10-20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert MTT into visible purple formazan crystals.[13]
-
Carefully aspirate the medium containing MTT. For suspension cells, first centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by placing the plate on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the drug concentration and perform a non-linear regression to determine the IC50 value for each condition (drug alone vs. drug + verapamil).
-
The Reversal Fold (RF) is a key metric and is calculated as: RF = IC50 (drug alone) / IC50 (drug + verapamil)
-
D. Expected Results
Table 2: Example Data from a Doxorubicin Cytotoxicity Assay in MCF-7 and MCF-7/ADR Cells
| Cell Line | Treatment | IC50 of Doxorubicin (nM) | Reversal Fold (RF) |
| MCF-7 (Parental) | Doxorubicin alone | 50 ± 5 | - |
| Doxorubicin + 10 µM Verapamil | 45 ± 6 | ~1 | |
| MCF-7/ADR (Resistant) | Doxorubicin alone | 1200 ± 150 | - |
| Doxorubicin + 10 µM Verapamil | 80 ± 10 | 15 |
In the drug-sensitive parental line (MCF-7), verapamil should have little to no effect on the IC50 of doxorubicin. In contrast, for the resistant MCF-7/ADR line, the addition of verapamil is expected to dramatically decrease the IC50, resulting in a high reversal fold.
IV. Protocol: Functional Assessment of P-glycoprotein Activity
To confirm that the observed chemosensitization is due to the inhibition of P-gp, a functional assay that directly measures the pump's efflux activity is essential. Assays using fluorescent P-gp substrates like Rhodamine 123 and Calcein-AM are standard practice.
A. Rhodamine 123 Efflux Assay
Principle: Rhodamine 123 is a fluorescent dye and a known P-gp substrate.[1] Cells with high P-gp activity will efficiently pump out Rhodamine 123, resulting in low intracellular fluorescence. Inhibition of P-gp by verapamil will block this efflux, leading to an accumulation of the dye and a corresponding increase in fluorescence, which can be quantified by flow cytometry or fluorescence microscopy.[1]
Step-by-Step Protocol:
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. To the test samples, add verapamil to a final concentration of 10-50 µM.[20] Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.[1]
-
Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1-5 µM.[1]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[1]
-
Washing and Efflux: Centrifuge the cells (300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in fresh, pre-warmed complete medium. This initiates the efflux phase.
-
Efflux Incubation: Incubate the cells for an additional 60-120 minutes at 37°C to allow for P-gp-mediated efflux.[1]
-
Sample Acquisition: Centrifuge the cells one final time, resuspend in ice-cold PBS, and analyze immediately on a flow cytometer (typically using the FITC channel for detection).
-
Analysis: Compare the mean fluorescence intensity (MFI) of the resistant cells with and without verapamil. A significant shift to higher fluorescence in the verapamil-treated sample indicates P-gp inhibition.[21]
B. Calcein-AM Efflux Assay
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is cleaved by intracellular esterases into the highly fluorescent, membrane-impermeable calcein.[22][23] Critically, Calcein-AM is a substrate for P-gp, while calcein is not.[22] Therefore, in P-gp-overexpressing cells, Calcein-AM is rapidly extruded before it can be converted, resulting in low intracellular fluorescence. Verapamil blocks this extrusion, allowing for the intracellular accumulation of fluorescent calcein.[22][24]
Step-by-Step Protocol:
-
Cell Preparation: Prepare cells as described for the Rhodamine 123 assay.
-
Inhibitor Pre-incubation: Pre-incubate cells with or without verapamil (e.g., 10-50 µM) for 30 minutes at 37°C.[18][23]
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 0.25-1 µM.[18][24]
-
Incubation: Incubate for 15-30 minutes at 37°C.[23]
-
Washing: Wash the cells twice with ice-cold PBS.
-
Analysis: Resuspend in PBS and analyze by flow cytometry or a fluorescence plate reader. Increased fluorescence in verapamil-treated cells demonstrates P-gp inhibition.
Figure 2. General workflow for assessing P-gp activity using fluorescent dyes.
V. Concluding Remarks and Best Practices
Verapamil remains a cornerstone tool for the in vitro study of P-gp-mediated multidrug resistance. By employing the robust, self-validating protocols detailed in this guide, researchers can effectively:
-
Quantify the degree of resistance in cancer cell lines.
-
Confirm the role of P-gp in mediating this resistance.
-
Evaluate the potential of novel compounds to act as MDR modulators, using verapamil as a benchmark positive control.
Key Best Practices:
-
Verapamil Toxicity: Always determine the intrinsic cytotoxicity of verapamil on your specific cell lines to select a sub-toxic concentration for reversal experiments.
-
Paired Cell Lines: The use of a drug-sensitive parental line alongside its resistant derivative is critical for attributing observations to P-gp-mediated MDR.
-
Proper Controls: Meticulous use of vehicle controls, untreated controls, and verapamil-only controls is essential for accurate data interpretation.
By adhering to these principles and protocols, researchers can generate high-quality, reproducible data that will advance our understanding of multidrug resistance and aid in the development of more effective cancer therapies.
References
-
Calcein-AM assay for P-gp transport activity in the presence of competing substrates and modulators. ResearchGate. Available at: [Link].
-
Naito, M., & Tsuruo, T. (1989). Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells. Cancer Research, 49(18), 5002–5006. Available at: [Link].
-
The calcein assay for studying MDR1/Pgp expression and function. ResearchGate. Available at: [Link].
-
Mulder, J. W., et al. (2005). Multidimensional on-line sample preparation of verapamil and its metabolites by a molecularly imprinted polymer coupled to liquid chromatography-mass spectrometry. Journal of Chromatography B, 828(1-2), 85-94. Available at: [Link].
-
Hofman, J., et al. (1995). Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients?. Neoplasma, 42(1), 33-36. Available at: [Link].
-
Muller, C., et al. (1994). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. International Journal of Cancer, 56(5), 749-754. Available at: [Link].
-
Zampieri, L., et al. (2003). A Mechanism for P-Glycoprotein-Mediated Apoptosis As Revealed by Verapamil Hypersensitivity. Biochemistry, 42(49), 14654–14663. Available at: [Link].
-
Lu, C., et al. (2021). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers in Oncology, 11, 676879. Available at: [Link].
-
Hill, B. T., et al. (1990). Overexpression of P-glycoprotein in mammalian tumor cell lines after fractionated X irradiation in vitro. Journal of the National Cancer Institute, 82(7), 607-612. Available at: [Link].
-
Muller, C., et al. (1994). [Pharmacological control of P-glycoprotein expression]. Bulletin du Cancer, 81(5), 386-391. Available at: [Link].
-
Carcinoma cell lines and their respective P-glycoprotein and CD44 expression. ResearchGate. Available at: [Link].
-
Lee, J. S., et al. (2016). High Levels of Expression of P-glycoprotein/Multidrug Resistance Protein Result in Resistance to Vintafolide. Molecular Cancer Therapeutics, 15(8), 1998-2008. Available at: [Link].
-
Pommerenke, E. W., et al. (1991). [Reversal of Multidrug Resistance With (R)-verapamil in Vitro and in Vivo]. Arzneimittelforschung, 41(8), 855-858. Available at: [Link].
-
Dalton, W. S., et al. (1995). Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance. Anticancer Research, 15(2), 437-442. Available at: [Link].
-
P-gp-overexpressing cell lines were more resistant to multiple... ResearchGate. Available at: [Link].
-
Sensitivity of Monocytic Cell Lines to Verapamil in vitro. MAK HILL Publications. Available at: [Link].
-
The detection of P-gp function in calcein accumulation and the role of verapamil. ResearchGate. Available at: [Link].
-
Ferreira, R. J., et al. (2014). P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods. BioMed Research International, 2014, 215359. Available at: [Link].
-
Kageyama, S., et al. (1991). The effect of verapamil on a multi-drug resistant bladder carcinoma cell line and its potential as an intravesical chemotherapeutic agent. The Journal of Urology, 145(5), 1083-1086. Available at: [Link].
-
Bou-Abdallah, H., et al. (2010). Iodination Increases the Activity of Verapamil Derivatives in Reversing PGP Multidrug Resistance. Anticancer Research, 30(9), 3469-3475. Available at: [Link].
-
Representative flow cytometric diagram showing Rhodamine 123 efflux... ResearchGate. Available at: [Link].
-
Merry, S., et al. (1991). The activity of verapamil as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific. British Journal of Cancer, 64(6), 1052-1056. Available at: [Link].
-
Durand, R. E., & Olive, P. L. (1993). Resistance to verapamil sensitization of multidrug-resistant cells grown as multicellular spheroids. Journal of the National Cancer Institute, 85(8), 642-647. Available at: [Link].
-
Vashistha, N., et al. (2018). Verapamil Targets Membrane Energetics in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(7), e00138-18. Available at: [Link].
-
Perplexing Role of P-Glycoprotein in Tumor Microenvironment. Frontiers. Available at: [Link].
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link].
-
Ivermectin and verapamil inhibition of calcein-AM influx by MRP1. ResearchGate. Available at: [Link].
-
Zhang, Y., et al. (2003). In vitro growth inhibition of human colonic tumor cells by Verapamil. World Journal of Gastroenterology, 9(9), 1961-1964. Available at: [Link].
-
verapamil. Spirochrome. Available at: [Link].
-
Cytotoxic Effect Of Verapamil On Human Embryonic Kidney Cell Line. International Journal of Scientific & Technology Research. Available at: [Link].
-
Zhao, L., et al. (2014). Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells. Molecular and Clinical Oncology, 2(5), 723-730. Available at: [Link].
-
Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays. NIH. Available at: [Link].
-
Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. PMC - NIH. Available at: [Link].
-
Walles, M., et al. (2003). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 798(2), 265-274. Available at: [Link].
-
Effect of verapamil on the efflux ratio and inhibition rate of rhodamine 123 in MDCK-chAbcb1 cells. ResearchGate. Available at: [Link].
-
This compound. USP. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 4. Iodination Increases the Activity of Verapamil Derivatives in Reversing PGP Multidrug Resistance | Anticancer Research [ar.iiarjournals.org]
- 5. Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacological control of P-glycoprotein expression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The activity of verapamil as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of verapamil on a multi-drug resistant bladder carcinoma cell line and its potential as an intravesical chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Does verapamil help overcome multidrug resistance in tumor cell lines and cancer patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. stemcell.com [stemcell.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. verapamil - Spirochrome [spirochrome.com]
- 17. Verapamil (Hydrochloride) | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to Using Verapamil in Patch-Clamp Electrophysiology
Abstract
This comprehensive guide provides a detailed protocol for the application of verapamil in patch-clamp electrophysiology studies. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple set of instructions. It delves into the mechanistic principles of verapamil's action, explains the rationale behind specific experimental choices, and provides a framework for robust data acquisition and interpretation. We will cover solution preparation, detailed voltage-clamp protocols to investigate state-dependent block, and analysis of off-target effects, ensuring scientific integrity and the generation of reliable, publication-quality data.
Part 1: Scientific Principles & Mechanism of Action
Verapamil, a phenylalkylamine, is a first-generation calcium channel blocker widely used in the treatment of hypertension, angina, and supraventricular arrhythmias.[1] In the context of cellular electrophysiology, it serves as an invaluable pharmacological tool for the study of L-type voltage-gated calcium channels (CaV).
Primary Target: The L-Type Calcium Channel (CaV1.2)
The primary therapeutic and experimental target of verapamil is the L-type calcium channel, particularly the CaV1.2 subtype, which is predominant in cardiac and smooth muscle cells.[2] These channels are crucial for the influx of Ca²⁺ that initiates muscle contraction, and in cardiac pacemaker cells, they play a role in the action potential upstroke.[3]
Verapamil exhibits a complex, state-dependent mechanism of block. It is thought to access its binding site from the intracellular side of the membrane and preferentially binds to channels in their open or inactivated states rather than the resting state.[3][4] This results in a characteristic use-dependent (block increases with the frequency of channel activation) and voltage-dependent (block is enhanced at more depolarized potentials where channels are more likely to be inactivated) inhibition.[4][5] This property is critical to its antiarrhythmic effects and is a key phenomenon to investigate in patch-clamp experiments.
Caption: Verapamil blocks CaV1.2 channels from the intracellular side.
Critical Consideration: Off-Target Effects
A crucial aspect of rigorous pharmacological study is acknowledging and controlling for off-target effects. Verapamil is not entirely selective for L-type calcium channels and has been shown to inhibit several types of potassium channels, which can confound experimental results if not properly considered.
-
hERG (KV11.1) Channels: Verapamil is a known inhibitor of hERG channels, which are critical for cardiac repolarization. This block can prolong the action potential duration, a key safety consideration in drug development. The IC50 for hERG block is in the nanomolar range, indicating high potency.[6]
-
Voltage-Gated Potassium (KV) Channels: Verapamil can block delayed rectifier (IKDR) and A-type (IA) potassium currents in neurons and other cell types, which can alter cellular excitability.[7][8]
-
TREK Channels: Studies have shown that verapamil inhibits TREK (a subfamily of K2P) channels, which contribute to the resting membrane potential in neurons.[7][9]
Understanding these off-target activities is essential for interpreting data correctly, especially when studying cells that express multiple verapamil-sensitive channels.
Part 2: Experimental Design & Preparation
A successful patch-clamp experiment relies on meticulous preparation of solutions and equipment. The whole-cell configuration is most commonly used for studying the effects of verapamil on the total ionic current across the entire cell membrane.[10][11]
Solution Preparation
Verapamil Stock Solution: Verapamil hydrochloride is soluble in water and DMSO.[2][7] A concentrated stock solution allows for accurate serial dilutions into the external recording solution.
-
Preparation: To prepare a 10 mM stock solution, dissolve 4.91 mg of this compound (MW: 491.1 g/mol ) in 1 mL of sterile, deionized water or high-quality DMSO.
-
Storage: Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[2] The solution is generally stable for several months under these conditions.
Recording Solutions: The composition of the internal (pipette) and external (bath) solutions is critical for isolating the current of interest—in this case, from L-type calcium channels. It is common practice to use Barium (Ba²⁺) as the charge carrier instead of Ca²⁺ to increase current amplitude and eliminate Ca²⁺-dependent inactivation, which can simplify the analysis of voltage-dependent block by the drug.[4]
| Component | External Solution (in mM) | Internal Solution (in mM) | Rationale |
| BaCl₂ | 10 - 20 | - | Charge carrier for L-type channels. |
| NaCl | 120 | - | Primary extracellular cation. |
| CsCl | - | 120 | Blocks most K⁺ channels from the inside. |
| TEA-Cl | 10 | 10 | Blocks most K⁺ channels from the outside and inside. |
| MgCl₂ | 1 | 2 | Important for channel function and as a cofactor for ATP. |
| HEPES | 10 | 10 | pH buffer. |
| Glucose | 10 | - | Energy source for the cell. |
| EGTA | - | 10 | Chelates intracellular Ca²⁺ to prevent Ca²⁺-dependent inactivation. |
| Mg-ATP | - | 4 | Provides metabolic energy to prevent current "rundown". |
| Na-GTP | - | 0.3 | Important for G-protein coupled signaling pathways. |
| pH | 7.4 (with NaOH/CsOH) | 7.2 (with CsOH) | Maintain physiological pH. |
| Osmolarity | ~310 mOsm | ~290 mOsm | Maintain osmotic balance. |
Note: These are starting concentrations and should be optimized for the specific cell type being studied.
Part 3: Patch-Clamp Protocol for Verapamil Application
This protocol assumes a standard whole-cell voltage-clamp setup.
Step-by-Step Experimental Workflow
-
Establish Whole-Cell Configuration:
-
Prepare a borosilicate glass pipette with a resistance of 3-6 MΩ when filled with the internal solution.[12]
-
Approach a target cell under positive pressure.
-
Upon contact, release the pressure to form a high-resistance (>1 GΩ) "giga-seal".[12]
-
Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 5-10 minutes before recording.
-
-
Record Stable Baseline Currents:
-
Clamp the cell at a negative holding potential (e.g., -80 mV) where most L-type channels are in a closed, resting state.
-
Apply a voltage protocol (see Part 3.2) repeatedly until the peak current amplitude is stable (less than 5-10% "rundown" over several minutes). This stable recording is your baseline control.
-
-
Apply Verapamil:
-
Introduce the external solution containing the desired concentration of verapamil via a perfusion system.
-
Continuously apply the voltage protocol and record the currents as the drug takes effect. The block will develop over time and reach a steady state, which is essential for accurate measurement.
-
-
Investigate State-Dependence:
-
Once a steady-state block is achieved, apply specific voltage protocols designed to probe the use- and voltage-dependence of the block (detailed below).
-
-
Washout:
-
Perfuse the chamber with the control external solution (without verapamil) to test the reversibility of the block. A complete or partial return of the current towards the baseline level confirms a specific drug effect.
-
Voltage Protocols to Characterize Verapamil Block
The state-dependent nature of verapamil requires specific voltage protocols to fully characterize its inhibitory effects.
Caption: Voltage-clamp protocols for studying verapamil's state-dependent block.
-
A. Tonic Block Protocol: From a negative holding potential (e.g., -80 mV), apply a single depolarizing step (e.g., to 0 mV for 200 ms) to measure the current. The block observed with this protocol, especially on the first pulse after drug application, reflects inhibition of resting/closed channels. Verapamil typically shows minimal tonic block.[4]
-
B. Use-Dependence Protocol: Apply a train of depolarizing pulses at a set frequency (e.g., 0.5 Hz, 1 Hz, 2 Hz).[5] If the block is use-dependent, the current amplitude will progressively decrease with each pulse in the train, reaching a new steady-state level of inhibition.
-
C. Inactivated-State Block Protocol: To test the affinity for the inactivated state, hold the cell at a depolarized potential where a fraction of channels are inactivated (e.g., -40 mV) for several seconds before applying a test pulse to 0 mV.[5] A greater block observed with this protocol compared to the tonic block protocol indicates preferential binding to inactivated channels.
Part 4: Data Analysis & Interpretation
Quantifying Inhibition
The percentage of block at a given concentration is calculated as:
% Block = (1 - (IPeak, Drug / IPeak, Control)) * 100
Where IPeak, Drug is the peak current in the presence of verapamil and IPeak, Control is the peak current from the stable baseline recording.
Dose-Response Analysis
To determine the half-maximal inhibitory concentration (IC₅₀), perform experiments with a range of verapamil concentrations.
-
For each concentration, determine the steady-state % Block.
-
Plot the % Block against the logarithm of the verapamil concentration.
-
Fit the data to the Hill equation: % Block = Max Block / (1 + (IC₅₀ / [Drug])^n) Where [Drug] is the concentration of verapamil, n is the Hill coefficient, and Max Block is the maximum percentage of inhibition.
Expected Quantitative Data
The potency of verapamil is highly dependent on the experimental conditions (voltage protocol, pulse frequency, cell type). It is crucial to report these conditions alongside any IC₅₀ values.
| Target Channel | Cell Type / Conditions | Reported IC₅₀ | Reference(s) |
| CaV1.2 (L-type) | Various (Use-dependent protocols) | 9.1 µM - 35.3 µM | [5] |
| hERG (KV11.1) | HEK293 cells (37°C) | ~180 - 210 nM | |
| TREK Channels | Mouse Sympathetic Neurons | ~50 µM | [7] |
| IKv (Delayed Rectifier) | Rabbit Coronary Smooth Muscle | Concentration-dependent reduction | [8] |
This table highlights that verapamil is significantly more potent at blocking hERG channels than its primary target under certain conditions, a critical finding that must be considered during data interpretation.
Part 5: Troubleshooting & Best Practices
-
Current "Rundown": Ca²⁺ channel currents can decrease over time even without a drug, a phenomenon known as rundown. Including ATP and GTP in the pipette solution helps mitigate this. Always establish a stable baseline before drug application.
-
Incomplete Washout: Verapamil is lipophilic and can be "sticky," leading to incomplete reversal of block upon washout. If washout is slow or incomplete, it should be noted in the results.
-
Confounding Off-Target Effects: If studying verapamil in a cell type with significant expression of hERG or other sensitive K⁺ channels (e.g., cardiomyocytes), the observed effect on action potential duration or excitability will be a composite of both Ca²⁺ and K⁺ channel block. Co-application of specific K⁺ channel blockers or using cell lines expressing only the channel of interest can help dissect these effects.
-
Solution Stability: Verapamil is stable in solution for the duration of a typical experiment. However, stock solutions should be stored properly, and fresh dilutions should be made for each experimental day to ensure concentration accuracy.[13][14]
Conclusion
Verapamil is a powerful tool for probing the function and pharmacology of L-type calcium channels. However, its utility in patch-clamp electrophysiology is only fully realized when its complex, state-dependent mechanism of action and its potential off-target effects are taken into account. By employing rigorous solution preparation, carefully designed voltage protocols, and a nuanced approach to data interpretation, researchers can leverage verapamil to generate high-quality, reliable insights into ion channel physiology and pharmacology.
References
- Vertex AI Search. (2025). What is the mechanism of action and primary use of verapamil (calcium channel blocker)?
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- PubChem. (n.d.).
- Dr.Oracle. (2025). What class is Verapamil (calcium channel blocker)?
- YouTube. (2020). Verapamil || Mechanism, side effects and uses.
- ResearchGate. (n.d.). Electrophysiological Analysis of Verapamil Treatment.
- PMC - NIH. (n.d.).
- bioRxiv. (2023).
- ResearchGate. (n.d.). Voltage and use dependence of Ca v 1.2 block by verapamil. (A) Examples...
- American Heart Association Journals. (n.d.).
- ResearchGate. (n.d.). Multiple mode voltage protocol for evaluation of voltage-and... | Download Scientific Diagram.
- SpringerLink. (2023). Dissolution Performance of Verapamil-HCl Tablets Using USP Apparatus 2 and 4: Prediction of In Vivo Plasma Profiles.
- STEMCELL Technologies. (n.d.). Verapamil (Hydrochloride).
- PMC - PubMed Central. (n.d.). Verapamil suppresses cardiac alternans and ventricular arrhythmias in acute myocardial ischemia via ryanodine receptor inhibition.
- YouTube. (2021).
- Benchchem. (n.d.). How to minimize Norgallopamil off-target effects.
- ResearchGate. (n.d.). Effects of verapamil on I Ba. A: typical current traces showing the...
- PubMed. (n.d.). Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels.
- ASHP Public
- PMC - PubMed Central. (n.d.). Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels.
- NIH. (n.d.). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels.
- ResearchGate. (2025).
- Publishing at the Library. (2017). A Short Guide to Electrophysiology and Ion Channels.
- ScienceDirect. (n.d.). How CaV1.
- PubMed. (n.d.).
- PMC - PubMed Central. (n.d.). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels.
- Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.
- PubMed. (n.d.). Calcium channel inhibitor, verapamil, inhibits the voltage-dependent K+ channels in rabbit coronary smooth muscle cells.
- PubMed. (n.d.).
- CORE. (n.d.). FORMULATION AND ASSESSMENT OF VERAPAMIL SUSTAINED RELEASE TABLETS A Thesis Submitted to Rhodes University in Fulfilment of the R.
- GlobalRPH. (2017). Dilution Verapamil.
- PubMed. (n.d.). Electrophysiology and pharmacology of cardiac arrhythmias. VI. Cardiac effects of verapamil.
- PubMed. (2022).
- Axol Bioscience. (n.d.).
- PMC - PubMed Central. (n.d.). Loose-patch clamp analysis applied to voltage-gated ionic currents following pharmacological ryanodine receptor modulation in murine hippocampal cornu ammonis-1 pyramidal neurons.
- International Journal of Pharmacy. (n.d.).
- NCBI Bookshelf. (n.d.).
- AXOL Bioscience. (n.d.).
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. stemcell.com [stemcell.com]
- 3. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium channel inhibitor, verapamil, inhibits the voltage-dependent K+ channels in rabbit coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Verapamil in Fluorescence-Activated Cell Sorting (FACS) for Drug Efflux Assays
Authored by: Senior Application Scientist
Introduction: The Challenge of Multidrug Resistance in Research and Drug Development
Multidrug resistance (MDR) presents a significant hurdle in the effective treatment of cancers and infectious diseases. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which function as cellular efflux pumps. These pumps actively extrude a wide variety of structurally and functionally diverse compounds, including chemotherapeutic agents and other drugs, thereby reducing their intracellular concentration and therapeutic efficacy.
Fluorescence-activated cell sorting (FACS) offers a powerful, high-throughput method to functionally assess the activity of these efflux pumps at a single-cell level. By utilizing fluorescent substrates of these pumps, researchers can quantify their activity and screen for potential inhibitors. Verapamil, a calcium channel blocker, is a well-established inhibitor of P-gp and serves as a crucial tool in these assays to functionally validate efflux pump activity.[1][2][3]
This guide provides a comprehensive overview and detailed protocols for the application of verapamil in FACS-based drug efflux assays, designed for researchers, scientists, and drug development professionals.
The Central Role of Verapamil: Mechanism of Action
Verapamil's utility in drug efflux assays stems from its ability to inhibit P-glycoprotein. It functions as both a substrate and an inhibitor of P-gp.[3] By competing with fluorescent substrates for binding to the transporter, verapamil effectively blocks their efflux from the cell. This inhibition leads to an accumulation of the fluorescent dye inside cells that express P-gp, resulting in a measurable increase in fluorescence intensity by flow cytometry.[4][5]
Some studies also suggest that verapamil may have a longer-term effect of decreasing the expression of P-gp at the mRNA and protein levels, although its primary role in acute FACS assays is competitive inhibition.[6]
Principle of the FACS-Based Drug Efflux Assay
The fundamental principle of this assay is to measure the accumulation of a fluorescent substrate of an efflux pump in the presence and absence of an inhibitor like verapamil.
-
Dye Loading: Cells are incubated with a fluorescent dye that is a known substrate of the efflux pump of interest (e.g., P-glycoprotein).
-
Efflux: In cells expressing the pump, the dye is actively transported out of the cell, resulting in low intracellular fluorescence.
-
Inhibition: In the presence of verapamil, the efflux pump is blocked. This prevents the extrusion of the dye, leading to its accumulation inside the cell and a corresponding increase in fluorescence.
-
Quantification: Flow cytometry is used to measure the fluorescence intensity of individual cells. A shift in the fluorescence histogram to a higher intensity in the presence of verapamil indicates the inhibition of efflux and the presence of functional efflux pumps.
Visualization of the Drug Efflux Mechanism and Verapamil Inhibition
Caption: P-gp actively effluxes fluorescent dyes using ATP hydrolysis. Verapamil competitively inhibits this process.
Essential Components and Reagents
Fluorescent Dyes
The choice of fluorescent dye is critical and depends on the specific efflux pump being investigated.
| Fluorescent Substrate | Primary Transporter(s) | Notes |
| Rhodamine 123 | P-gp (MDR1) | A widely used cationic dye. Its accumulation is sensitive to mitochondrial membrane potential, which should be considered in data interpretation.[7][8] |
| Calcein-AM | MRP1, P-gp | A non-fluorescent, cell-permeable dye that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases. Calcein itself is a substrate for efflux pumps.[9][10] |
| DiOC2(3) | P-gp (MDR1) | Highly specific for P-gp and not significantly transported by MRP1.[7] |
Verapamil Stock Solution
-
Preparation: Prepare a 10 mM stock solution of Verapamil Hydrochloride in sterile DMSO or water.
-
Storage: Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
Detailed Experimental Protocols
Protocol 1: Rhodamine 123 Efflux Assay
This protocol is designed to assess P-gp activity using Rhodamine 123.
A. Cell Preparation
-
Culture cells to mid-log phase. Ensure high viability (>95%) as determined by trypan blue exclusion.
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend cells in pre-warmed (37°C) cell culture medium at a concentration of 1 x 10^6 cells/mL.
B. Staining and Inhibition
-
Prepare two sets of tubes for each cell line to be tested: a "Control" set and a "Verapamil" set.
-
To the "Verapamil" tubes, add verapamil to a final concentration of 50-100 µM. Incubate at 37°C for 10 minutes. This pre-incubation allows verapamil to inhibit the efflux pumps before the addition of the fluorescent substrate.
-
Add Rhodamine 123 to all tubes to a final concentration of 200 ng/mL.[5]
-
Incubate all tubes at 37°C for 30-60 minutes in the dark.
C. Washing and Resuspension
-
After incubation, wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the final cell pellet in an appropriate volume of ice-cold PBS or FACS buffer (PBS with 1-2% FBS) for analysis. Keep cells on ice and protected from light until acquisition.
D. Flow Cytometry Acquisition
-
Set up the flow cytometer with the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm for FITC channel) for Rhodamine 123 detection.
-
Run an unstained cell sample to set the baseline fluorescence and adjust forward and side scatter settings.
-
Acquire data for the "Control" and "Verapamil" treated samples, collecting at least 10,000 events per sample.
Protocol 2: Calcein-AM Efflux Assay
This protocol is particularly useful for assessing MRP1 activity but can also be applied to P-gp.
A. Cell Preparation
-
Follow the same cell preparation steps as in Protocol 1.
B. Staining and Inhibition
-
Prepare "Control" and "Verapamil" tubes as described in Protocol 1.
-
Add verapamil (final concentration 50-100 µM) to the "Verapamil" tubes and pre-incubate at 37°C for 10 minutes.
-
Add Calcein-AM to all tubes to a final concentration of 0.25-1 µM.
-
Incubate all tubes at 37°C for 15-30 minutes in the dark.
C. Washing and Acquisition
-
There is no wash step required for the Calcein-AM assay, as the uncleaved dye is non-fluorescent.
-
Proceed directly to flow cytometry acquisition, keeping the samples at room temperature. Use a 488 nm laser and a 530/30 nm emission filter.
Experimental Workflow Visualization
Caption: FACS-based drug efflux assay experimental workflow.
Data Analysis and Interpretation
The primary output of the assay is a histogram plot of fluorescence intensity.
-
Negative Control (Efflux-Positive Cells): The "Control" sample will exhibit a lower mean fluorescence intensity (MFI) due to the active efflux of the dye.
-
Positive Control (Inhibited Cells): The "Verapamil" treated sample will show a significant shift to the right, indicating a higher MFI due to the inhibition of dye efflux and subsequent intracellular accumulation.
Quantitative Analysis: A Resistance Factor (RF) or Fluorescence Ratio can be calculated to quantify the efflux activity:
RF = MFI (Verapamil) / MFI (Control)
A higher RF value indicates greater efflux pump activity that is inhibitable by verapamil.
Self-Validating Systems: Essential Controls
For robust and trustworthy data, the inclusion of proper controls is non-negotiable.
| Control Type | Purpose | Implementation |
| Unstained Control | To set the baseline autofluorescence of the cells. | A sample of cells without any fluorescent dye.[11] |
| Positive Biological Control | To confirm the assay is working correctly. | A cell line known to overexpress the efflux pump of interest (e.g., a drug-resistant cell line). |
| Negative Biological Control | To establish the fluorescence level in cells lacking the efflux pump. | The parental, drug-sensitive cell line corresponding to the resistant line. |
| Fluorescence Minus One (FMO) | Essential in multicolor experiments to correctly set gates by revealing the spread of fluorescence from other channels into the channel of interest. | A sample stained with all fluorescent reagents except the one being measured. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No shift in fluorescence with verapamil | - Cells do not express the target efflux pump. - Verapamil or fluorescent dye is degraded. - Incorrect concentration of reagents. | - Use a known positive control cell line. - Prepare fresh stock solutions. - Titrate verapamil and dye concentrations. |
| High background fluorescence in control cells | - Inefficient washing (for Rhodamine 123). - High autofluorescence of cells. | - Ensure thorough washing with ice-cold PBS. - Check the unstained control to assess autofluorescence levels.[12] |
| Poor cell viability | - Overly harsh cell handling. - Toxicity from reagents. | - Handle cells gently during washing steps. - Check the viability of cells after incubation with verapamil and the fluorescent dye. |
References
-
Clarke, G., et al. (2009). Verapamil in treatment resistant depression: a role for the P-glycoprotein transporter? Progress in Neuro-Psychopharmacology and Biological Psychiatry, 33(5), 804-807. [Link]
-
Thiebaut, F., et al. (1990). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. Blood, 76(9), 1803-1810. [Link]
-
Clarke, G., et al. (2009). Verapamil in treatment resistant depression: A role for the P-glycoprotein transporter? ResearchGate. [Link]
-
Martin, C., et al. (2017). Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein. Biochemical Society Transactions, 45(4), 935-943. [Link]
-
Augustijns, P. F., & Seelig, A. (2006). Interaction of Verapamil with Lipid Membranes and P-Glycoprotein: Connecting Thermodynamics and Membrane Structure with Functional Activity. Biophysical Journal, 90(11), 4055-4066. [Link]
-
Szabó, D., et al. (2007). Flow Cytometric Evaluation of Multidrug Resistance Proteins. Methods in Molecular Biology, 356, 287-308. [Link]
-
Ho, T. T., et al. (2019). Improving the Accuracy of Flow Cytometric Assessment of Mitochondrial Membrane Potential in Hematopoietic Stem and Progenitor Cells Through the Inhibition of Efflux Pumps. Journal of Visualized Experiments, (149), e59830. [Link]
-
Blair, J. M. A., et al. (2019). Flow Cytometric Analysis of Efflux by Dye Accumulation. Frontiers in Microbiology, 10, 2279. [Link]
-
Lelong, J. H., et al. (1996). Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen. Molecular Pharmacology, 50(2), 244-253. [Link]
-
Varela, M. F., & Harshey, R. M. (2011). High-Throughput Flow Cytometry Screening of Multidrug Efflux Systems. Methods in Molecular Biology, 710, 297-310. [Link]
-
Varela, M. F., et al. (2013). High-Throughput Flow Cytometry Screening of Multidrug Efflux Systems. ResearchGate. [Link]
-
Holló, Z., et al. (1996). Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay. British Journal of Cancer, 74(4), 499-503. [Link]
-
Pasquier, J., et al. (2013). Effects of P-glycoprotein blockers on calcein-AM efflux obtained by... ResearchGate. [Link]
-
Roberts, J. P., et al. (2014). A high throughput flow cytometry assay for identification of inhibitors of 3', 5'-cyclic adenosine monophosphate efflux. Cytometry Part A, 85(7), 619-626. [Link]
-
Assay Genie. (n.d.). Guide to Fluorescence Activated Cell Sorting (FACs): The Latest Technology in Cell Separation. Assay Genie. [Link]
-
González-Ramos, R., et al. (2002). Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistant CHO-K1 cells? Cytometry, 49(3), 116-123. [Link]
-
Patsnap Synapse. (2025). How to Set Up Proper Controls for Your Flow Cytometry Experiment. Patsnap Synapse. [Link]
-
Li, H., et al. (2010). Modulation of verapamil (50 µM) on DNR efflux of CEM/ VLB cells studied... ResearchGate. [Link]
-
Pule, C. M., et al. (2016). Verapamil Increases the Bioavailability and Efficacy of Bedaquiline but Not Clofazimine in a Murine Model of Tuberculosis. Antimicrobial Agents and Chemotherapy, 60(9), 5594-5602. [Link]
-
Simons, M. P., et al. (2009). The effects of concentrations of verapamil (VP) on the efflux of EB by... ResearchGate. [Link]
-
Story-Roller, E., et al. (2020). Verapamil and its metabolite norverapamil inhibit the Mycobacterium tuberculosis MmpS5L5 efflux pump to increase bedaquiline activity. Proceedings of the National Academy of Sciences, 117(41), 25777-25785. [Link]
-
Bio-Rad. (n.d.). Fluorescence-Activated Cell Sorting (FACS). Bio-Rad. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method. IJPRA. [Link]
-
O'Mara, M. L., & Tieleman, D. P. (2010). Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein. PLoS ONE, 5(5), e10463. [Link]
-
Gupta, S., et al. (2015). Efflux Inhibition with Verapamil Potentiates Bedaquiline in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(10), 6566-6568. [Link]
-
Gupta, S., et al. (2015). Efflux Inhibition with Verapamil Potentiates Bedaquiline in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
Tsai, C. W., et al. (2020). Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. Antibiotics, 9(10), 643. [Link]
-
Bio-Rad Antibodies. (n.d.). Troubleshooting - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]
Sources
- 1. Verapamil in treatment resistant depression: a role for the P-glycoprotein transporter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to Set Up Proper Controls for Your Flow Cytometry Experiment [synapse.patsnap.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Utilizing Verapamil Hydrochloride in Primary Cardiomyocyte Cultures
Introduction: Unraveling Cardiac Physiology with a Classic L-Type Calcium Channel Blocker
Primary cardiomyocyte cultures represent a cornerstone in cardiovascular research, providing a powerful in vitro system to dissect the fundamental mechanisms of cardiac function and disease. These cells, isolated directly from neonatal cardiac tissue, retain the key electrophysiological and contractile properties of their in vivo counterparts.[1] A critical area of investigation in these cultures is the role of calcium (Ca²⁺) signaling, the master regulator of cardiomyocyte excitation-contraction coupling, automaticity, and gene expression.
Verapamil hydrochloride, a phenylalkylamine, is one of the most well-characterized and widely used pharmacological tools for studying these processes.[2] As a potent blocker of L-type voltage-gated Ca²⁺ channels (Caᵥ1.2), verapamil offers researchers a precise method to modulate Ca²⁺ influx and investigate its downstream consequences.[3][4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in primary cardiomyocyte culture protocols, blending established methodologies with expert insights to ensure robust and reproducible results.
Pillar 1: The "Why" - Understanding Verapamil's Mechanism of Action
Verapamil's primary mechanism of action is the inhibition of L-type Ca²⁺ channels, which are densely expressed on the sarcolemma of cardiomyocytes.[3] By binding to the α1 subunit of the channel, verapamil reduces the influx of Ca²⁺ into the cell during the plateau phase of the action potential.[4][5] This seemingly simple action has profound and multifaceted effects on cardiomyocyte physiology:
-
Negative Inotropy (Reduced Contractility): The influx of Ca²⁺ through L-type channels triggers a much larger release of Ca²⁺ from the sarcoplasmic reticulum (SR), a process known as calcium-induced calcium release (CICR).[4] By diminishing the initial trigger, verapamil reduces the overall amplitude of the intracellular Ca²⁺ transient, leading to a decrease in the force of contraction.[3][4]
-
Negative Chronotropy (Reduced Heart Rate): In pacemaker cells of the sinoatrial (SA) node, the upstroke of the action potential is largely dependent on Ca²⁺ influx through L-type channels. Verapamil slows the rate of depolarization in these cells, thereby decreasing the intrinsic firing rate of the heart.[3]
-
Negative Dromotropy (Reduced Conduction Velocity): Similarly, verapamil slows conduction through the atrioventricular (AV) node, where action potential propagation is also dependent on L-type Ca²⁺ channels.[2][3]
These properties make verapamil an invaluable tool for modeling and investigating cardiac pathologies such as arrhythmias, hypertrophic cardiomyopathy, and ischemia in vitro.[6][7][8]
Signaling Pathway: Verapamil's Impact on Cardiomyocyte Excitation-Contraction Coupling
Caption: Verapamil blocks L-type Ca²⁺ channels, inhibiting Ca²⁺-induced Ca²⁺ release and muscle contraction.
Pillar 2: Field-Proven Protocols for Robust Experimentation
Part A: Preparation of this compound
Scientific integrity starts with the proper preparation of reagents. This compound is available as a crystalline solid and exhibits good solubility in aqueous solutions and common organic solvents.[9][10]
1. Stock Solution Preparation:
-
Objective: To create a concentrated, stable stock solution for accurate dilution into cell culture media.
-
Materials:
-
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microfuge tube.
-
To prepare a 10 mM stock solution in DMSO , for example, resuspend 1 mg of this compound (MW: 491.1 g/mol ) in 204 µL of DMSO.[11]
-
Vortex thoroughly until the powder is completely dissolved.
-
For aqueous stocks, this compound is soluble in water or PBS.[9][10] A 1 mg/mL stock in sterile water is a common starting point.
-
Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C, protected from light.[10][11] DMSO stocks are generally stable for several months. Aqueous solutions should be used more promptly, and it is not recommended to store them for more than a day.[9]
-
Table 1: this compound Solubility and Stock Preparation
| Solvent | Max Solubility (approx.) | Recommended Stock Conc. | Storage | Reference(s) |
| DMSO | ≤ 20 mM | 10 mM | -20°C | [9][11] |
| Ethanol | ~10 mg/mL | 1-10 mM | -20°C | [9] |
| Water | ~25-50 mg/mL | 1-10 mg/mL | -20°C (short-term) | [10][12] |
| PBS (pH 7.2) | ≤ 505 µM (~0.25 mg/mL) | ≤ 500 µM | 4°C (use promptly) | [9][11] |
Part B: Primary Neonatal Cardiomyocyte Isolation and Culture
This protocol provides a generalized workflow for isolating cardiomyocytes from neonatal rat pups (1-3 days old), a common and robust model system.[1][13]
1. Pre-Isolation Preparation:
-
Coat tissue culture dishes with an extracellular matrix substrate like fibronectin or gelatin to promote cardiomyocyte attachment.[14]
-
Prepare all dissection tools and solutions, ensuring sterility.
2. Isolation Protocol:
-
Euthanize neonatal rat pups according to approved institutional animal care guidelines.
-
Rapidly excise the hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Trim away atria and connective tissue, leaving only the ventricles. Mince the ventricular tissue into 1-3 mm³ pieces.[13]
-
Perform enzymatic digestion. This is a critical step and can be achieved through various methods, including overnight trypsin digestion at 4°C or shorter, repeated incubations with enzymes like trypsin and collagenase at 37°C.[13][15] Commercial kits are also available that can significantly shorten the isolation time.[15]
-
After digestion, neutralize the enzyme and gently triturate the tissue to release single cells.
-
Perform a pre-plating step by incubating the cell suspension in an uncoated flask for 60-90 minutes. This allows rapidly adhering fibroblasts to attach, enriching the cardiomyocyte population in the supernatant.
-
Collect the cardiomyocyte-rich supernatant and determine cell yield and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate the cardiomyocytes onto the pre-coated dishes at a desired density (e.g., 100,000 cells/cm²).[13]
-
Culture the cells in a suitable medium (e.g., DMEM with fetal bovine serum and supplements) in a humidified incubator at 37°C and 5% CO₂. Spontaneous, synchronous contractions should be visible within 24-72 hours.[13]
Part C: Experimental Treatment with Verapamil
1. Determining Working Concentrations:
-
The optimal concentration of verapamil depends entirely on the experimental endpoint. Effects can be observed from the nanomolar to the micromolar range.[16][17][18]
-
For contractility studies: IC₅₀ values for negative inotropic (force) and chronotropic (rate) effects in neonatal rat cardiomyocytes have been reported in the range of 10⁻⁸ M and 10⁻⁷ M, respectively.[16]
-
For electrophysiology (action potential studies): Concentrations of 1-10 µM are commonly used to achieve significant channel blockade and alter action potential duration.[19][20]
-
For viability/toxicity assays: Higher concentrations (e.g., 10-100 µM) may be required depending on the duration of exposure.
-
Crucial Tip: Always perform a dose-response curve for your specific cell type and assay to determine the optimal concentration range (e.g., from 10 nM to 10 µM).
2. Treatment Protocol:
-
On the day of the experiment, allow cultured cardiomyocytes to equilibrate in the incubator.
-
Prepare fresh dilutions of verapamil from your stock solution in pre-warmed culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells (including controls) and is non-toxic (typically ≤ 0.1%).
-
Carefully remove the old medium from the cells and replace it with the verapamil-containing medium or vehicle control medium.
-
Incubate the cells for the desired duration (from minutes for acute electrophysiological effects to 24-72 hours for viability or hypertrophy studies).[17]
-
Proceed with the desired functional assay.
Pillar 3: Self-Validating Systems - Key Functional Assays
The following assays provide quantitative readouts to validate the effects of verapamil on primary cardiomyocytes.
Assay 1: Calcium Transient Imaging
-
Rationale: To directly measure the effect of verapamil on intracellular Ca²⁺ dynamics, the mechanistic basis of its inotropic effects.
-
Methodology:
-
Load cardiomyocytes with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).
-
Acquire baseline fluorescence recordings of spontaneously contracting or electrically paced cells using a fluorescence microscope equipped with a high-speed camera.
-
Perfuse the cells with medium containing verapamil at the desired concentration.
-
Record the changes in Ca²⁺ transient amplitude, duration, and frequency. A significant reduction in the transient amplitude is the expected outcome.[6] A concentration of 10 µM verapamil can inhibit nearly 100% of cardiomyocyte calcium transients.[21]
-
Assay 2: Electrophysiology (Patch-Clamp)
-
Rationale: To provide a high-fidelity assessment of verapamil's effects on the cardiomyocyte action potential and specific ion currents.
-
Methodology:
-
Using the whole-cell patch-clamp technique, record baseline action potentials from single cardiomyocytes in current-clamp mode.[22]
-
Application of verapamil (e.g., 1 µM) is expected to decrease the action potential amplitude and duration.[20][23]
-
In voltage-clamp mode, isolate the L-type Ca²⁺ current (I_Ca,L). Perfusion with verapamil will demonstrate a dose-dependent block of this current.[24][25]
-
Assay 3: Contractility and Beat Rate Analysis
-
Rationale: To assess the functional, mechanical consequences of L-type Ca²⁺ channel blockade.
-
Methodology:
Assay 4: Cell Viability and Cytotoxicity (MTT/LDH Assays)
-
Rationale: To determine if verapamil exhibits cytotoxic effects at the concentrations and durations used in the experiments. This is a critical control for studies of chronic drug exposure.
-
Methodology (MTT Assay):
-
Plate cardiomyocytes in a 96-well plate.
-
Treat cells with a range of verapamil concentrations for an extended period (e.g., 24, 48, or 72 hours).[27]
-
Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well.[28]
-
Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[29]
-
Solubilize the formazan crystals and measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.[28]
-
Experimental Workflow: A Self-Validating Approach
Caption: A logical workflow for studying verapamil's effects, from cell culture to multi-parametric analysis.
Conclusion
This compound is a powerful and versatile tool for interrogating the role of L-type Ca²⁺ channels in primary cardiomyocyte cultures. By understanding its mechanism of action and employing rigorous, well-controlled experimental protocols, researchers can effectively modulate cardiomyocyte function to gain deeper insights into cardiac physiology and disease. The integrated approach of combining functional assays—from the molecular level of ion currents and calcium transients to the cellular level of contraction and viability—ensures a comprehensive and robust dataset. These application notes serve as a guide to empower scientists to generate high-quality, reproducible data in their pursuit of novel cardiovascular discoveries.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?. [Link]
-
Wikipedia. Verapamil. [Link]
-
ResearchGate. The effect of verapamil on action potentials and discharge activity in.... [Link]
-
PubChem. Verapamil Action Pathway. [Link]
-
PubMed Central (PMC). (2016). Verapamil suppresses cardiac alternans and ventricular arrhythmias in acute myocardial ischemia via ryanodine receptor inhibition. [Link]
-
PubMed. (2018). How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views. [Link]
-
PubMed. (2012). Isolation of cardiac myocytes and fibroblasts from neonatal rat pups. [Link]
-
PubMed Central (PMC). (2015, April 9). Isolation and Cryopreservation of Neonatal Rat Cardiomyocytes. [Link]
-
PubMed. (1979). Effects of verapamil on action potentials of Purkinje fibers. [Link]
-
PubMed. (1982). Electrophysiological effects of verapamil. [Link]
-
YouTube. (2024, October 31). Pharmacology of Verapamil (Calan) ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
-
Circulation Research. (1973). Effect of Verapamil on the Normal Action Potential and on a Calcium Dependent Slow Response of Canine Cardiac Purkinje Fibers. [Link]
-
PubMed Central (PMC). (2022, February 10). Deriving waveform parameters from calcium transients in human iPSC-derived cardiomyocytes to predict cardiac activity with machine learning. [Link]
-
PubMed. (2021). Isolation and Culture of Neonatal Murine Primary Cardiomyocytes. [Link]
-
bioRxiv. (2022, January 31). Standardised method for cardiomyocyte isolation and purification from individual murine neonatal, infant, and adult hearts. [Link]
-
PubMed. (1980). Inhibition of hypoxia-induced cardiac hypertrophy by verapamil in rats. [Link]
-
ResearchGate. Electrophysiological Analysis of Verapamil Treatment. Whole cell patch.... [Link]
-
The Japanese Pharmacopoeia. This compound. [Link]
-
PubMed. (1988). Verapamil induced ventricular hypertrophy in conscious dogs. [Link]
-
Metrion Biosciences. Using Patch Clamp Data to Predict Proarrhythmic Risk. [Link]
-
Checkpoint Lab. MTT Cell Assay Protocol. [Link]
-
ResearchGate. Change in contractility of the verapamil treated cultured.... [Link]
-
PubMed. (1982). Long-term effect of verapamil in hypertrophic cardiomyopathy. [Link]
-
PubMed Central (PMC). (2017). Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias. [Link]
-
Cellular Dynamics. iCell Cardiomyocytes - Performing Perforated Patch Clamp Application Protocol. [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. [Link]
-
PubMed. (1978). Effect of verapamil and of extracellular Ca and Na on contraction frequency of cultured heart cells. [Link]
-
Protocols.io. (2023, February 27). MTT (Assay protocol). [Link]
-
ResearchGate. Effect of verapamil on cytosolic ( A ) and mitochondrial ( B ) Ca 2+. [Link]
-
Hindawi. (2021, April 8). Effect of Verapamil, an L-Type Calcium Channel Inhibitor, on Caveolin-3 Expression in Septic Mouse Hearts. [Link]
-
PubMed Central (PMC). (2022, February 23). Verapamil Alleviates Myocardial Ischemia/Reperfusion Injury by Attenuating Oxidative Stress via Activation of SIRT1. [Link]
-
PubChem. Verapamil. [Link]
-
PubMed. (1998). Use of the MTT assay in adult ventricular cardiomyocytes to assess viability: effects of adenosine and potassium on cellular survival. [Link]
-
PubMed. (1985). The acute and chronic effects of verapamil on left ventricular function in patients with hypertrophic cardiomyopathy. [Link]
-
PubMed. (2011, September 1). Pharmacological response of human cardiomyocytes derived from virus-free induced pluripotent stem cells. [Link]
-
YouTube. (2023, July 20). Automated Patch Clamp Recording of Human iPSC-derived Cardiomyocytes. [Link]
-
PubMed Central (PMC). Effect of verapamil and of extracellular Ca and Na on contraction frequency of cultured heart cells. [Link]
Sources
- 1. Isolation of cardiac myocytes and fibroblasts from neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verapamil - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verapamil suppresses cardiac alternans and ventricular arrhythmias in acute myocardial ischemia via ryanodine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of hypoxia-induced cardiac hypertrophy by verapamil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The acute and chronic effects of verapamil on left ventricular function in patients with hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Verapamil (Hydrochloride) | Cell Signaling Technology [cellsignal.com]
- 11. stemcell.com [stemcell.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Isolation and Cryopreservation of Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and Culture of Neonatal Murine Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 初代心筋細胞を1時間で新生仔マウスとラット心臓から分離する方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Verapamil Alleviates Myocardial Ischemia/Reperfusion Injury by Attenuating Oxidative Stress via Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological response of human cardiomyocytes derived from virus-free induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Deriving waveform parameters from calcium transients in human iPSC-derived cardiomyocytes to predict cardiac activity with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fujifilmcdi.com [fujifilmcdi.com]
- 23. Effects of verapamil on action potentials of Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Using Patch Clamp Data to Predict Proarrhythmic Risk [metrionbiosciences.com]
- 25. Comprehensive Translational Assessment of Human-Induced Pluripotent Stem Cell Derived Cardiomyocytes for Evaluating Drug-Induced Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effect of verapamil and of extracellular Ca and Na on contraction frequency of cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. texaschildrens.org [texaschildrens.org]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Use of the MTT assay in adult ventricular cardiomyocytes to assess viability: effects of adenosine and potassium on cellular survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Method for assessing verapamil's impact on endothelial function in vitro.
Application Note & Protocols
Abstract
This document provides a comprehensive guide for researchers to assess the in vitro effects of verapamil, a phenylalkylamine L-type calcium channel blocker, on key aspects of endothelial function. Endothelial cells form the critical interface between blood and tissue, regulating vascular tone, permeability, and angiogenesis.[1][2] Understanding how pharmacological agents like verapamil modulate these functions is crucial for drug development and cardiovascular research. This guide moves beyond simple instructions to explain the scientific rationale behind protocol design, ensuring robust and reproducible results. We present a suite of validated in vitro assays—including nitric oxide production, cell migration, proliferation, and angiogenesis—complete with detailed, step-by-step protocols, data interpretation guidelines, and troubleshooting advice.
Introduction: The Endothelium and Verapamil
The vascular endothelium is a dynamic organ involved in a multitude of physiological processes, including the regulation of blood pressure, inflammation, and the formation of new blood vessels (angiogenesis).[1][3][4] A key mediator of these functions is Nitric Oxide (NO), produced by endothelial Nitric Oxide Synthase (eNOS). The activity of eNOS is critically dependent on intracellular calcium ([Ca²⁺]i) concentrations.[2] An influx of calcium, often triggered by agonists or shear stress, leads to the activation of eNOS and subsequent NO production, which promotes vasodilation.[5][6]
Verapamil is widely used clinically for its cardiovascular effects, which are primarily attributed to its blockade of L-type voltage-gated calcium channels in cardiac and smooth muscle cells.[7][8] However, its influence on the endothelium is multifaceted. While classical voltage-dependent calcium channels are not the primary route for agonist-induced calcium entry in endothelial cells, verapamil has been shown to possess other biological activities, including antioxidant properties that may enhance NO production and promote processes like wound healing.[5][9] Furthermore, studies have demonstrated its ability to inhibit endothelial cell proliferation, a key step in angiogenesis.[10]
This guide provides the necessary framework to dissect these complex effects in a controlled in vitro environment using primary Human Umbilical Vein Endothelial Cells (HUVECs) as a model system.
Foundational Concepts & Experimental Rationale
The Role of Calcium in Endothelial Signaling
In endothelial cells, a rise in cytosolic free calcium is a pivotal second messenger signal.[1][2] This increase can originate from the release of intracellular stores (e.g., from the endoplasmic reticulum) or influx from the extracellular space through various channels.[2] This calcium signal is fundamental for activating eNOS, which in turn catalyzes the conversion of L-arginine to L-citrulline and NO.[11]
The following diagram illustrates the canonical pathway for eNOS activation and the hypothesized point of influence for verapamil.
A Multi-Assay Approach
No single assay can fully capture the spectrum of endothelial function. Therefore, we employ a multi-assay strategy to build a comprehensive profile of verapamil's effects. This approach allows for the cross-validation of findings and provides a more nuanced understanding of the drug's mechanism of action.
General Materials & Cell Culture
Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVECs) are recommended as they represent a standard and physiologically relevant model.
Reagents:
-
Endothelial Cell Growth Medium (EGM), fully supplemented.
-
Trypsin/EDTA Solution.
-
Trypsin Neutralizer Solution.[12]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.
-
Verapamil Hydrochloride (powder, soluble in water or DMSO).
-
Vehicle Control (Sterile water or DMSO).
Protocol: HUVEC Culture
-
Culture HUVECs in T75 flasks coated with a suitable attachment factor (e.g., gelatin or fibronectin).
-
Maintain cells at 37°C in a humidified incubator with 5% CO₂.
-
Change culture medium every 48 hours until the culture is approximately 80-90% confluent.[13]
-
Passage cells using Trypsin/EDTA. It is critical to not over-trypsinize the cells as this can damage cell surface receptors. Use Trypsin Neutralizer to stop the enzymatic reaction.[12]
-
Use cells between passages 3 and 7 for experiments to minimize senescence-related artifacts.
Protocol: Nitric Oxide Synthase (NOS) Activity Assay
Principle: This assay quantifies NOS activity by measuring the conversion of L-arginine to L-citrulline or by detecting the downstream product, NO.[11] Colorimetric methods using the Griess reagent are common for detecting nitrite (a stable breakdown product of NO).[14]
Materials:
-
NOS Activity Assay Kit (Colorimetric or Fluorometric).[15]
-
Cell Lysis Buffer (provided in kit or RIPA buffer).
-
Protease Inhibitor Cocktail.
-
BCA Protein Assay Kit.
-
L-NAME (NOS inhibitor, positive control for inhibition).
-
Bradykinin (NOS activator, positive control for stimulation).
Protocol:
-
Cell Plating & Treatment: Seed HUVECs in a 6-well plate and grow to 90% confluence.
-
Pre-treatment: Gently wash cells with PBS. Treat cells with various concentrations of Verapamil (e.g., 1, 10, 50 µM) or vehicle control in serum-free medium for a predetermined time (e.g., 24 hours). Include a positive inhibition control well treated with L-NAME (e.g., 100 µM) for 30 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS. Add cold cell lysis buffer supplemented with protease inhibitors. Scrape cells, collect the lysate, and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay. This is crucial for normalizing the NOS activity.
-
NOS Assay: Follow the manufacturer's protocol for the chosen NOS activity kit. This typically involves adding a reaction mixture containing substrate (L-arginine) and cofactors to a specific amount of protein lysate (e.g., 200-400 µg).
-
Measurement: Incubate for the recommended time (e.g., 1 hour at 37°C). For Griess-based assays, subsequent steps involve adding reagents that react with nitrite to produce a colored product, which is then measured using a microplate reader at ~540 nm.
Data Analysis & Interpretation:
-
Calculate the NOS activity and normalize it to the total protein concentration (e.g., in pmol/min/mg protein).
-
Compare the activity in verapamil-treated cells to the vehicle control.
-
The L-NAME-treated sample should show significantly reduced activity, validating the assay's specificity.
| Treatment Group | Verapamil (µM) | Protein (mg/mL) | Absorbance (540 nm) | NOS Activity (Normalized) | % of Control |
| Vehicle Control | 0 | 1.2 | 0.450 | 100 pmol/min/mg | 100% |
| Verapamil | 1 | 1.2 | 0.480 | 106.7 pmol/min/mg | 106.7% |
| Verapamil | 10 | 1.1 | 0.550 | 125.0 pmol/min/mg | 125.0% |
| Verapamil | 50 | 1.2 | 0.610 | 127.1 pmol/min/mg | 127.1% |
| L-NAME Control | 0 | 1.3 | 0.150 | 28.8 pmol/min/mg | 28.8% |
Protocol: Cell Migration (Wound Healing / Scratch Assay)
Principle: This assay measures the collective migration of a sheet of cells.[16] A "wound" or "scratch" is created in a confluent monolayer of endothelial cells, and the rate at which cells migrate to close the gap is quantified over time.[17]
Materials:
-
12- or 24-well tissue culture plates.
-
Sterile 200 µL pipette tip or a dedicated cell-scratching insert.
-
Microscope with a camera and incubation chamber.
-
Image analysis software (e.g., ImageJ).
Protocol:
-
Cell Plating: Seed HUVECs in a 12-well plate at a density that will form a confluent monolayer within 24 hours.[18]
-
Serum Starvation (Optional but Recommended): Once confluent, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 2-6 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.[4]
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.[17][18] Apply firm, consistent pressure. It is critical to create scratches of similar width for all wells.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells.[18] Replace with fresh low-serum medium containing different concentrations of verapamil or vehicle control. Include a positive control (e.g., VEGF, 20 ng/mL).
-
Imaging: Immediately place the plate on a microscope stage within an incubator. Capture the first image (T=0) of the scratch.[17] Mark reference points on the plate to ensure the same field is imaged at subsequent time points.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 4-6 hours) for 12-24 hours, or until the wound in the control wells is nearly closed.[17][18]
Data Analysis & Interpretation:
-
Use ImageJ or similar software to measure the area of the cell-free gap at each time point.
-
Calculate the percentage of wound closure relative to the T=0 area.
-
Formula: % Wound Closure = [ (Area_T0 - Area_Tx) / Area_T0 ] * 100
-
Compare the migration rates between verapamil-treated and control groups.
| Treatment Group | Verapamil (µM) | Wound Area at T=0 (µm²) | Wound Area at T=12h (µm²) | % Wound Closure |
| Vehicle Control | 0 | 500,000 | 250,000 | 50.0% |
| Verapamil | 10 | 510,000 | 280,500 | 45.0% |
| Verapamil | 50 | 495,000 | 346,500 | 30.0% |
| Positive Control (VEGF) | 0 | 505,000 | 101,000 | 80.0% |
Protocol: Cell Proliferation Assay
Principle: To determine if verapamil has a cytostatic or cytotoxic effect on endothelial cells. This is crucial for interpreting migration and tube formation data, as reduced cell number can be a confounder. The MTT assay measures metabolic activity, while the BrdU assay directly measures DNA synthesis.[10]
Materials:
-
96-well tissue culture plates.
-
Cell Proliferation Assay Kit (e.g., MTT, BrdU, or CellTiter-Glo®).[19]
-
Spectrophotometer or Luminometer.
Protocol:
-
Cell Plating: Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).[19] Allow cells to attach for 24 hours.
-
Treatment: Replace the medium with fresh growth medium containing a dose-range of verapamil or vehicle control.
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours).
-
Assay: Perform the proliferation assay according to the manufacturer's protocol.
-
For MTT: Add MTT reagent and incubate for ~4 hours. Then, add solubilization solution and read absorbance at ~570 nm.
-
For BrdU: Add BrdU label for a few hours, then fix, permeabilize, and use an anti-BrdU antibody for detection.
-
-
Measurement: Read the plate using the appropriate instrument.
Data Analysis & Interpretation:
-
Subtract the background reading (media only).
-
Express the results as a percentage of the vehicle control proliferation.
-
An IC₅₀ value (concentration causing 50% inhibition of proliferation) can be calculated.
| Verapamil (µM) | Absorbance (570 nm) | % Proliferation vs. Control |
| 0 (Control) | 1.25 | 100% |
| 1 | 1.22 | 97.6% |
| 10 | 1.05 | 84.0% |
| 40 | 0.75 | 60.0% |
| 100 | 0.30 | 24.0% |
Protocol: Angiogenesis (Endothelial Tube Formation Assay)
Principle: This assay models the late stages of angiogenesis, where endothelial cells reorganize to form three-dimensional, capillary-like structures.[4][20] When plated on a basement membrane extract (BME) like Matrigel®, endothelial cells will rapidly form a network of tubes.[21][22]
Materials:
-
Basement Membrane Extract (BME), such as Matrigel® or Geltrex™.[12][21]
-
Ice bucket and pre-chilled pipette tips.
-
96-well plate (standard or µ-Slide angiogenesis).
-
Fluorescent dye for visualization (e.g., Calcein-AM).[12][22]
Protocol:
-
Preparation: Thaw BME on ice overnight at 4°C. It is critical to keep the BME and all tips/plates cold to prevent premature polymerization.[20]
-
Plate Coating: Quickly add a thin layer of BME (e.g., 50 µL) to each well of a pre-chilled 96-well plate.[12]
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to form a solid gel.[20]
-
Cell Preparation: While the gel solidifies, harvest HUVECs and resuspend them in a low-serum medium at a concentration of 1.5-3 x 10⁵ cells/mL.
-
Treatment & Seeding: Add verapamil or vehicle control to the cell suspension. Immediately plate the cell suspension onto the solidified BME (e.g., 100 µL per well).[20]
-
Incubation: Incubate at 37°C for 4-18 hours. Tube formation is rapid and should be monitored. Peak formation is often seen within 6 hours.[4][13][22]
-
Imaging: Visualize the tube network using a phase-contrast or fluorescence microscope (if using a fluorescent dye). Capture images for analysis.
Data Analysis & Interpretation:
-
Quantify the degree of tube formation using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Key parameters to measure include: Total tube length, number of nodes/junctions, and number of loops/meshes.[21][23]
-
Compare the angiogenic potential of verapamil-treated cells to the vehicle control.
| Treatment Group | Verapamil (µM) | Total Tube Length (µm) | Number of Loops | % Inhibition of Tube Length |
| Vehicle Control | 0 | 15,000 | 85 | 0% |
| Verapamil | 10 | 11,250 | 50 | 25% |
| Verapamil | 50 | 4,500 | 15 | 70% |
| Positive Inhibitor (e.g., Suramin) | 0 | 2,000 | 5 | 87% |
References
-
Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract. Nature Protocols, 5(4), 628–635. [Link]
-
DeCicco-Skinner, K. L., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (91), e51312. [Link]
-
Cell Biolabs, Inc. Endothelial Tube Formation Assay (In Vitro Angiogenesis). [Link]
-
Nabel, E. G. (2003). Cardiovascular disease. New England Journal of Medicine, 349(1), 60-70. [Link]
-
Nilius, B., & Droogmans, G. (2001). Ion channels and their functional role in endothelial cells. Physiological reviews, 81(4), 1415-1459. [Link]
-
Bio-protocol. (2017). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol, 7(24), e2642. [Link]
-
Moccia, F., et al. (2019). Endothelial Cell Calcium Signaling, Angiogenesis and Vasculogenic Mimicry. International journal of molecular sciences, 20(15), 3824. [Link]
-
Tiruppathi, C., et al. (2002). Role of Ca2+ signaling in the regulation of endothelial permeability. Vascular pharmacology, 39(4-5), 173-185. [Link]
-
Lüscher, T. F., & Vanhoutte, P. M. (1996). Antihypertensive therapy prevents endothelial dysfunction in chronic nitric oxide deficiency. Effect of verapamil and trandolapril. Hypertension, 27(1), 25-31. [Link]
-
Moccia, F., et al. (2019). Calcium Mobilization in Endothelial Cell Functions. International Journal of Molecular Sciences, 20(18), 4528. [Link]
-
Jonkman, J. E. N., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell adhesion & migration, 8(5), 440-451. [Link]
-
Buscemi, S., et al. (2013). Effect of verapamil on nitric oxide synthase in a portal vein-ligated rat model. World journal of gastroenterology, 19(3), 369–376. [Link]
-
Grada, A., Otero-Vinas, M., Prieto-Castrillo, F., Obagi, Z., & Falanga, V. (2017). Research Techniques Made Simple: Analysis of Collective Cell Migration Using the Wound Healing Assay. Journal of investigative dermatology, 137(2), e11–e16. [Link]
-
Jove. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera. [Link]
-
Martinotti, S., & Ranzato, E. Scratch Wound Healing Assay. [Link]
-
Schiffrin, E. L., et al. (1996). Antihypertensive therapy prevents endothelial dysfunction in chronic nitric oxide deficiency: effect of verapamil and trandolapril. Hypertension, 27(1), 25-31. [Link]
-
Schilling, W. P., et al. (1989). Measurement of intracellular calcium concentration in intact monolayers of human endothelial cells. The American journal of physiology, 257(5 Pt 2), H1660–H1671. [Link]
-
Di Napoli, P., et al. (2002). Verapamil reduces coronary endothelium damage and cardiomyocyte necrosis but not apoptosis after ischemia and reperfusion: ex-vivo study in rat hearts. International journal of immunopathology and pharmacology, 15(3), 225-232. [Link]
-
Ding, Y., & Vaziri, N. D. (2000). Nifedipine and diltiazem but not verapamil up-regulate endothelial nitric-oxide synthase expression. Journal of pharmacology and experimental therapeutics, 292(2), 606-609. [Link]
-
Maciąg, D., et al. (2024). Preliminary evaluation of the antiglycoxidant activity of verapamil using various in vitro and in silico biochemical/biophysical methods. Frontiers in Pharmacology, 15, 1358485. [Link]
-
Kim, J. H., et al. (2021). Nitric Oxide Produced by the Antioxidant Activity of Verapamil Improves the Acute Wound Healing Process. BioMed research international, 2021, 6689625. [Link]
-
Holzer, B., et al. (2004). Inhibitory effects of verapamil isomers on the proliferation of choroidal endothelial cells. Graefe's archive for clinical and experimental ophthalmology, 242(1), 53-57. [Link]
-
Lückhoff, A. (1986). Measuring cytosolic free calcium concentration in endothelial cells with indo-1: the pitfall of using the ratio of two fluorescence intensities recorded at different wavelengths. Cell calcium, 7(4), 233-248. [Link]
-
El-Mas, M. M., & Abdel-Rahman, A. A. (2021). Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca2+-eNOS Signaling, Oxidative Stress, and Inflammation. Molecules, 26(23), 7323. [Link]
-
Di Napoli, P., et al. (2002). Verapamil Reduces Coronary Endothelium Damage and Cardiomyocyte Necrosis but not Apoptosis after Ischemia and Reperfusion: Ex Vivo Study in Rat Hearts. International Journal of Immunopathology and Pharmacology, 15(3), 225-232. [Link]
-
Berthold Technologies. Intracellular Calcium Measurement. [Link]
-
Fujifilm Cellular Dynamics. iCell Endothelial Cells: Assaying Cell Proliferation. [Link]
-
Anitua, E., et al. (2019). The Biological Effect of Enriching the Plasma Content in Platelet-Rich Plasma: An In Vitro Study. International journal of molecular sciences, 20(24), 6293. [Link]
-
Burgos, B., et al. (2018). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 8(14), e2933. [Link]
-
ResearchGate. How can I measure Intracellular calcium level?. [Link]
Sources
- 1. Endothelial Cell Calcium Signaling during Barrier Function and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-protocol.org [bio-protocol.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Role of Ca2+ signaling in the regulation of endothelial permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive therapy prevents endothelial dysfunction in chronic nitric oxide deficiency. Effect of verapamil and trandolapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Nitric Oxide Produced by the Antioxidant Activity of Verapamil Improves the Acute Wound Healing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of verapamil isomers on the proliferation of choroidal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Nitric Oxide Synthase Activity Assay Kit (Fluorometric) (ab211084) | Abcam [abcam.com]
- 16. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. med.virginia.edu [med.virginia.edu]
- 19. fujifilmcdi.com [fujifilmcdi.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. ibidi.com [ibidi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
In Vivo Experimental Design for Testing Verapamil's Efficacy: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for evaluating the efficacy of verapamil. This guide emphasizes the scientific rationale behind experimental choices, provides detailed protocols for key cardiovascular applications, and adheres to the highest standards of scientific integrity and ethical considerations.
Introduction: Understanding Verapamil's Mechanism of Action
Verapamil is a phenylalkylamine derivative and a well-established L-type calcium channel blocker. Its therapeutic effects are primarily mediated by inhibiting the influx of calcium ions through the slow channels of vascular smooth muscle and cardiac cells. This action leads to a cascade of physiological responses that are central to its clinical applications.
-
In Vascular Smooth Muscle: By blocking calcium entry, verapamil induces relaxation of the smooth muscle lining blood vessels. This leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure. This mechanism is the cornerstone of its use as an antihypertensive agent.
-
In the Heart: Verapamil exerts several key effects on the myocardium. It has a negative inotropic effect, reducing the force of myocardial contraction, which in turn decreases the heart's workload and oxygen demand, making it beneficial in the management of angina. Furthermore, it has a negative chronotropic effect, slowing the heart rate by depressing the sinoatrial (SA) node. Critically for its antiarrhythmic properties, verapamil slows conduction through the atrioventricular (AV) node.
The following diagram illustrates the primary mechanism of action of verapamil.
Caption: Verapamil's mechanism of action.
Core Principles of In Vivo Experimental Design for Verapamil
A robust in vivo study design is paramount for obtaining reliable and reproducible data. The following principles should be integrated into all experimental plans involving verapamil.
Ethical Considerations and Animal Welfare
Animal Model Selection
The choice of animal model is critical and should be scientifically justified based on the therapeutic indication being investigated. The model should mimic the human condition as closely as possible in terms of physiology and pathophysiology.
| Therapeutic Indication | Recommended Animal Model(s) | Rationale |
| Hypertension | Spontaneously Hypertensive Rat (SHR) | A well-characterized genetic model of essential hypertension that develops high blood pressure spontaneously.[3][4][5] |
| Dahl Salt-Sensitive (DSS) Rat | A model of salt-sensitive hypertension, relevant for studying the interaction between diet and blood pressure. | |
| Cardiac Arrhythmia | Canine models of induced arrhythmia (e.g., digitalis-induced) | Dogs have a cardiac physiology and electrophysiology that closely resembles that of humans, making them suitable for studying arrhythmias.[1][6][7] |
| Rat models of ischemia-induced arrhythmia | Useful for investigating the effects of verapamil in the context of myocardial ischemia.[8][9] | |
| Angina | Models of exercise-induced or pharmacologically-induced myocardial ischemia | These models allow for the assessment of verapamil's ability to improve myocardial oxygen supply-demand balance. |
Pharmacokinetics and Dosing Regimen
The pharmacokinetic profile of verapamil can vary between species. It is essential to consider factors such as bioavailability, half-life, and metabolism when designing the dosing regimen.[10][11][12]
-
Route of Administration: The route should align with the intended clinical use. For chronic studies, oral administration (e.g., in drinking water, food, or via oral gavage) is common. For acute studies or to bypass first-pass metabolism, intravenous (IV) administration is often used.[4][12]
-
Dose Selection: Dose-response studies are crucial to identify the optimal therapeutic dose range. Doses should be selected to elicit a measurable effect without causing significant toxicity. Published preclinical studies can provide a starting point for dose selection.
Experimental Protocols
The following sections provide detailed protocols for testing the efficacy of verapamil in key in vivo models.
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the ability of chronic oral verapamil administration to lower blood pressure in a genetic model of hypertension.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old
-
Normotensive Wistar-Kyoto (WKY) rats (as a control group)
-
Verapamil hydrochloride
-
Vehicle (e.g., sterile water or saline)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
-
Oral gavage needles
-
Animal scale
Experimental Workflow:
Caption: Workflow for antihypertensive study.
Step-by-Step Methodology:
-
Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Baseline Measurements: Accustom the rats to the blood pressure measurement device for several days before recording baseline measurements. On three consecutive days, measure systolic blood pressure, diastolic blood pressure, and heart rate.
-
Randomization: Based on the baseline blood pressure readings, randomize the SHR into treatment groups to ensure an even distribution of blood pressure at the start of the study. A typical study might include:
-
Group 1: WKY rats + Vehicle
-
Group 2: SHR + Vehicle
-
Group 3: SHR + Verapamil (e.g., 25 mg/kg/day)
-
Group 4: SHR + Verapamil (e.g., 50 mg/kg/day)[5]
-
-
Drug Administration: Prepare fresh solutions of verapamil in the vehicle daily. Administer the assigned treatment via oral gavage once daily for the duration of the study (e.g., 4 weeks).
-
Monitoring: In addition to weekly blood pressure and heart rate measurements, monitor the animals daily for any signs of toxicity or distress. Record body weight weekly.
-
Endpoint Analysis: At the end of the treatment period, record the final blood pressure and heart rate. Euthanize the animals according to approved IACUC protocols.
-
Tissue Collection and Analysis (Optional): The heart and aorta can be excised, weighed, and processed for histopathological analysis to assess for any changes in cardiac hypertrophy or vascular remodeling.
Data Analysis:
Analyze blood pressure and heart rate data using appropriate statistical methods, such as a two-way repeated measures ANOVA, to compare the effects of treatment over time between the different groups. Post-hoc tests can be used to identify specific differences between groups.
Protocol 2: Evaluation of Antiarrhythmic Efficacy in a Canine Model of Supraventricular Tachycardia (SVT)
Objective: To assess the acute efficacy of intravenous verapamil in terminating supraventricular tachycardia in dogs.
Materials:
-
Adult mongrel dogs of either sex
-
Anesthetic agents (e.g., propofol, isoflurane)
-
Verapamil for injection
-
Saline solution
-
ECG recording system with limb leads
-
Intravenous catheters
-
Blood pressure monitoring equipment
Experimental Workflow:
Caption: Workflow for antiarrhythmic study.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the dog and maintain a stable plane of anesthesia. Place an intravenous catheter in a peripheral vein for drug administration and another for fluid administration.
-
ECG and Blood Pressure Monitoring: Attach ECG leads to continuously monitor the cardiac rhythm. Monitor arterial blood pressure throughout the procedure.
-
Induction of SVT (if necessary): In some models, SVT may need to be induced, for example, through rapid atrial pacing or administration of arrhythmogenic agents. In other cases, animals with spontaneous SVT can be used.[6]
-
Verapamil Administration: Once a stable SVT is established and recorded, administer an initial intravenous bolus of verapamil (e.g., 0.05 mg/kg) over 2 minutes.[6][13]
-
Continuous Monitoring: Continuously observe the ECG for conversion of the arrhythmia to a normal sinus rhythm. Note the time to conversion.
-
Dose Titration: If the SVT does not terminate within a specified period (e.g., 5-15 minutes), a repeat bolus of verapamil can be administered. The total cumulative dose should not exceed a predetermined safety limit (e.g., 0.15 mg/kg).[6][13]
-
Post-Conversion Monitoring: After successful conversion to sinus rhythm, continue to monitor the ECG and blood pressure for at least one hour to observe for any pro-arrhythmic effects or recurrence of the tachycardia.
-
Recovery: Once the monitoring period is complete, discontinue anesthesia and allow the animal to recover under veterinary supervision.
Data Analysis:
The primary endpoint is the successful termination of SVT. The time to conversion and the total dose of verapamil required should be recorded. Changes in heart rate and blood pressure before and after verapamil administration should be analyzed using a paired t-test or a similar statistical test.
Conclusion: A Framework for Robust In Vivo Evaluation
The successful in vivo evaluation of verapamil's efficacy hinges on a well-designed experimental plan that is grounded in a thorough understanding of its mechanism of action and guided by ethical principles. The protocols outlined in this document provide a solid foundation for investigating the antihypertensive and antiarrhythmic properties of verapamil. Researchers are encouraged to adapt these protocols to their specific scientific questions while adhering to the core principles of rigorous experimental design and animal welfare.
References
-
Effects of verapamil and carbon monoxide on blood pressure and heart mass in the spontaneously hypertensive rat. PubMed. Available at: [Link]
-
The Pharmacology of Verapamil. SpringerLink. Available at: [Link]
-
Anti-Arrhythmic Effect of Verapamil Is Accompanied by Preservation of Cx43 Protein in Rat Heart. PLOS One. Available at: [Link]
-
Treatment with verapamil reduces blood pressure and tends to normalize vascular responsiveness and ion transport in the spontaneously hypertensive rat. PubMed. Available at: [Link]
-
Effect of chronic treatment of spontaneously hypertensive rats with D 600. PubMed. Available at: [Link]
-
Cardiovascular effects of verapamil in patients with essential hypertension. PubMed. Available at: [Link]
-
Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. Available at: [Link]
-
Verapamil administration for acute termination of supraventricular tachycardia in dogs. PubMed. Available at: [Link]
-
Medaka as a model for ECG analysis and the effect of verapamil. PubMed. Available at: [Link]
-
Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans. PubMed. Available at: [Link]
-
Epicardial controlled-release verapamil prevents ventricular tachycardia episodes induced by acute ischemia in a canine model. PubMed. Available at: [Link]
-
Anti-arrhythmic Effect of Verapamil Is Accompanied by Preservation of cx43 Protein in Rat Heart. PubMed. Available at: [Link]
-
Verapamil suppresses cardiac alternans and ventricular arrhythmias in acute myocardial ischemia via ryanodine receptor inhibition. PMC. Available at: [Link]
-
Pharmacokinetics of the enantiomers of verapamil in the dog. PubMed. Available at: [Link]
-
Verapamil administration for acute termination of supraventricular tachycardia in dogs. ResearchGate. Available at: [Link]
-
Effects of verapamil on blood pressure and heart rate in neurogenic hypertensive rats. PubMed. Available at: [Link]
-
Review on: Experimental Screening Methods for Antihypertensive Agents. ijarsct. Available at: [Link]
-
Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. Slideshare. Available at: [Link]
-
Verapamil administration for acute termination of supraventricular tachycardia in dogs. ResearchGate. Available at: [Link]
-
Arterial structural changes with verapamil in spontaneously hypertensive rats. PubMed. Available at: [Link]
-
Verapamil use in patients with cardiovascular disease: An overview of randomized trials. Wiley Online Library. Available at: [Link]
-
Preclinical Evaluation of Antiarrhythmic Agents. ResearchGate. Available at: [Link]
-
Control of hypertension by verapamil enhances renal damage in a rat remnant kidney model. PubMed. Available at: [Link]
-
Pharmacokinetics of the enantiomers of verapamil in the dog. Scite. Available at: [Link]
-
Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. ichorbio. Available at: [Link]
Sources
- 1. Effects of lidocaine, disopyramide and verapamil on the in vivo triggered ventricular arrhythmia in digitalized canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Effects of verapamil and carbon monoxide on blood pressure and heart mass in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with verapamil reduces blood pressure and tends to normalize vascular responsiveness and ion transport in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arterial structural changes with verapamil in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Verapamil administration for acute termination of supraventricular tachycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epicardial controlled-release verapamil prevents ventricular tachycardia episodes induced by acute ischemia in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Arrhythmic Effect of Verapamil Is Accompanied by Preservation of Cx43 Protein in Rat Heart | PLOS One [journals.plos.org]
- 9. Anti-arrhythmic effect of verapamil is accompanied by preservation of cx43 protein in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of the enantiomers of verapamil in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Development of sustained-release verapamil formulations for animal studies.
Application Notes & Protocols
Topic: Development and Evaluation of Sustained-Release Verapamil Formulations for Preclinical Animal Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Verapamil, a calcium channel blocker widely used in treating cardiovascular conditions, possesses a short biological half-life of approximately 4-6 hours, necessitating frequent administration to maintain therapeutic efficacy.[1][2] This poses challenges for patient compliance and can lead to fluctuations in plasma drug concentration. The development of sustained-release (SR) formulations is a critical strategy to overcome these limitations.[3][4] This guide provides a comprehensive, field-proven framework for the formulation, in vitro characterization, and in vivo pharmacokinetic evaluation of sustained-release verapamil tablets tailored for preclinical animal studies. The methodologies detailed herein are designed to be robust, self-validating, and grounded in established scientific principles, enabling researchers to confidently develop and assess novel SR verapamil delivery systems.
Rationale and Strategy for Sustained-Release Verapamil
The primary objective of an SR formulation is to deliver the active pharmaceutical ingredient (API) at a controlled, predetermined rate over an extended period.[4] For a drug like verapamil, this translates to several key advantages:
-
Reduced Dosing Frequency: Prolonging the drug release can turn a multiple-daily dose regimen into a once or twice-daily administration, which is particularly beneficial in long-term animal studies for improving compliance and reducing animal stress.[5]
-
Improved Therapeutic Profile: By minimizing the "peak-and-trough" fluctuations in plasma concentration associated with immediate-release forms, SR formulations can maintain drug levels within the therapeutic window for longer, potentially enhancing efficacy and reducing side effects.
-
Enhanced Bioavailability: Although verapamil is well-absorbed, it undergoes extensive first-pass metabolism, resulting in a bioavailability of only 20-35%.[2][6] A sustained-release profile can sometimes lead to improved overall bioavailability.[7]
Among various SR technologies, the hydrophilic matrix system is one of the simplest and most cost-effective approaches.[5] This system involves dispersing the drug within a polymer matrix that swells upon contact with aqueous fluids to form a gel layer, which then controls the rate of drug release. Hydroxypropyl methylcellulose (HPMC) is a widely used, non-toxic, and versatile hydrophilic polymer for this purpose.[5]
Mechanism of HPMC-Based Matrix Tablets
The drug release from an HPMC matrix tablet is governed by a combination of diffusion and polymer erosion. When the tablet is exposed to gastrointestinal fluids, the HPMC hydrates and swells, forming a viscous gel barrier on the tablet surface. The drug is then released through diffusion out of this gel layer. Simultaneously, the outer layer of the matrix gradually erodes, releasing more drug. The viscosity grade and concentration of HPMC are critical parameters that dictate the rate of gel formation and erosion, thereby controlling the overall drug release profile.[5]
Caption: Mechanism of drug release from an HPMC matrix tablet.
Formulation and Manufacturing Protocol: Verapamil SR Matrix Tablets
This section details the preparation of verapamil HCl sustained-release matrix tablets using a wet granulation technique, a common and robust method for achieving uniform drug distribution and good compressibility.[3][5]
Materials and Equipment
-
API: Verapamil Hydrochloride (Verapamil HCl)
-
SR Polymer: Hydroxypropyl Methylcellulose (HPMC), viscosity grade K15M or similar.[3]
-
Diluent/Filler: Microcrystalline Cellulose (MCC) or Lactose Monohydrate.[5]
-
Binder Solution: Purified Water or an aqueous solution of a low-viscosity polymer like HPMC 5cps.[5]
-
Lubricant: Magnesium Stearate
-
Glidant: Talc
-
Equipment: Analytical balance, sifter/sieves (e.g., #20, #60 mesh), planetary mixer or high-shear granulator, tray dryer or fluid bed dryer, tablet compression machine, tablet hardness tester, friabilator.
Example Formulations
The ratio of drug to polymer is a critical factor influencing the release rate.[3] Researchers should test several ratios to achieve the desired release profile.
| Ingredient (mg/tablet) | Formulation F1 (Faster Release) | Formulation F2 (Moderate Release) | Formulation F3 (Slower Release) |
| Verapamil HCl | 120 | 120 | 120 |
| HPMC K15M | 60 | 90 | 120 |
| Microcrystalline Cellulose | 115 | 85 | 55 |
| Talc | 3 | 3 | 3 |
| Magnesium Stearate | 2 | 2 | 2 |
| Total Weight | 300 | 300 | 300 |
Table 1: Example formulations for verapamil HCl SR tablets with varying polymer content.
Step-by-Step Manufacturing Protocol (Wet Granulation)
-
Sifting: Pass Verapamil HCl, HPMC, and Microcrystalline Cellulose through a #20 mesh sieve to ensure particle size uniformity and break any lumps.
-
Dry Mixing: Blend the sifted powders in a planetary mixer for 10-15 minutes to achieve a homogenous mixture.
-
Granulation: Slowly add the binder solution (e.g., purified water) to the powder blend while mixing. Continue mixing until a suitable wet mass is formed (cohesive, but not overly wet).
-
Wet Milling: Pass the wet mass through a #12 or #16 mesh sieve to produce uniform granules.
-
Drying: Spread the wet granules on a tray and dry in a hot air oven at 50-60°C until the loss on drying (LOD) is within the acceptable limit (typically < 2%).
-
Dry Sizing: Pass the dried granules through a #20 mesh sieve to break any aggregates formed during drying.
-
Lubrication: Add the sifted talc and magnesium stearate (passed through a #60 mesh sieve) to the sized granules and blend for 3-5 minutes. Avoid over-mixing, which can negatively impact tablet hardness.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling. Aim for a target hardness of 8-10 kg/cm ².[1]
-
Post-Compression Evaluation: Evaluate the prepared tablets for physical characteristics such as weight variation, hardness, thickness, and friability to ensure they meet standard pharmacopoeial specifications.[1][5][8]
In Vitro Characterization: Dissolution Testing Protocol
In vitro dissolution testing is essential to assess the drug release profile from the formulated tablets and ensure batch-to-batch consistency. This protocol is based on standard United States Pharmacopeia (USP) methods.[1][9]
Materials and Equipment
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[1]
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.[1] An initial 2-hour test in 0.1 N HCl can also be performed to simulate gastric transit.[3]
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.[1]
-
Analytical Instrument: UV-Visible Spectrophotometer or a validated HPLC system.
-
Other: Syringes, 0.45 µm syringe filters, volumetric flasks.
Step-by-Step Dissolution Protocol
-
Preparation: Assemble the dissolution apparatus and fill each vessel with 900 mL of the pre-warmed (37°C) dissolution medium.
-
Tablet Introduction: Place one tablet in each of the six dissolution vessels. Start the apparatus immediately.
-
Sampling: At specified time points (e.g., 1, 2, 4, 6, 8, 10, and 12 hours), withdraw a 5 mL sample from each vessel.[1] Samples should be taken from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Volume Replacement: Immediately after each sampling, replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume.[1]
-
Sample Preparation: Filter the samples through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Analysis: Determine the concentration of verapamil in each sample using a UV spectrophotometer at λmax 278 nm or by HPLC.[1][10]
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling intervals.
Caption: Workflow for the in vitro dissolution testing of SR verapamil tablets.
Expected Data
The different formulations from Table 1 should exhibit distinct release profiles.
| Time (hours) | Formulation F1 (% Released) | Formulation F2 (% Released) | Formulation F3 (% Released) |
| 1 | 25 - 35 | 15 - 25 | 10 - 20 |
| 4 | 60 - 75 | 45 - 60 | 35 - 50 |
| 8 | > 90 | 75 - 90 | 60 - 75 |
| 12 | > 95 | > 90 | 80 - 95 |
Table 2: Representative in vitro dissolution data for the example formulations.
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a pharmacokinetic study in an appropriate animal model, such as New Zealand white rabbits or Sprague-Dawley rats, to evaluate the in vivo performance of the developed SR formulation.[7][11][12]
Animals and Housing
-
Species: Male New Zealand white rabbits (Weight: 2.0-2.5 kg) or Sprague-Dawley rats (Weight: 250-300 g).[7][12]
-
Housing: House animals individually in cages under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet feed and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the study.
-
Fasting: Fast animals for 12 hours prior to drug administration, with water allowed ad libitum.[7]
Study Design
A crossover study design is recommended, where each animal receives both the SR formulation and an immediate-release (IR) control or the pure drug in separate phases, with a washout period of at least one week in between. This design minimizes inter-animal variability.
Step-by-Step Dosing and Sampling Protocol
-
Dose Preparation: Calculate the dose based on the animal's body weight. A dose of 10 mg/kg for rats or 40-50 mg/kg for rabbits can be considered.[7][11][12] The tablets may need to be appropriately sized or fragmented for animal administration.
-
Administration: Administer the dose orally (p.o.) using a suitable gavage needle.
-
Blood Sampling: Collect blood samples (approx. 0.3-0.5 mL for rats, 1-2 mL for rabbits) from a suitable vein (e.g., marginal ear vein for rabbits, tail vein or jugular vein for rats) into heparinized or EDTA-coated tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[7][10]
-
Plasma Separation: Immediately after collection, centrifuge the blood samples at approximately 3500-4000 rpm for 10 minutes to separate the plasma.[10]
-
Storage: Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until bioanalysis.[10]
Bioanalytical Method: Verapamil Quantification in Plasma
A validated bioanalytical method is crucial for accurate quantification. LC-MS/MS is the gold standard for sensitivity and selectivity, though HPLC-UV or fluorescence methods can also be developed.[11][13][14]
Protocol Outline (LC-MS/MS): [13]
-
Reagents: Verapamil reference standard, an internal standard (IS) such as Verapamil-d6, LC-MS grade acetonitrile, methanol, and formic acid.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of IS solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
Pharmacokinetic Data Analysis
Using the plasma concentration-time data, calculate the following key pharmacokinetic parameters for both the SR and control formulations:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
t1/2: Elimination half-life.
These parameters will allow for a direct comparison of the in vivo performance. For an SR formulation, one would expect a lower Cmax, a significantly longer Tmax, and a comparable or higher AUC compared to the IR formulation.[15]
| Parameter | Immediate-Release (Expected) | Sustained-Release (Expected) |
| Cmax | High | Lower |
| Tmax | Short (e.g., 1-2 h) | Prolonged (e.g., 4-8 h) |
| AUC | Baseline | Comparable or higher |
| t1/2 | ~4-6 h | May appear prolonged |
Table 3: Expected comparison of pharmacokinetic parameters between IR and SR formulations.
Caption: Comprehensive workflow for the development and evaluation of SR verapamil.
Stability Considerations
The stability of the final formulation is paramount. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines (Q1A R2).[16][17][18] This involves storing the formulated tablets under controlled conditions of temperature and humidity and testing their physical properties and drug release profiles at specified intervals.[18][19]
-
Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[19]
-
Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[16][19]
References
-
Formulation of Sustained-Release Dosage Form of this compound by Solid Dispersion Technique Using Eudragit RLPO or Kollidon®SR. (n.d.). National Institutes of Health (NIH). [Link]
-
Ray, B., & Gupta, M. M. (2013). FORMULATION AND EVALUATION OF ONCE DAILY SUSTAINED RELEASE MATRIX TABLET OF this compound. Journal of Drug Delivery and Therapeutics, 3(1), 55-58. [Link]
-
Formulation and Evaluation of this compound Sustain Release Tablet. (n.d.). RJPT. [Link]
-
FORMULATION DEVELOPMENT AND EVALUATION OF SUSTAINED RELEASE MATRIX TABLETS OF this compound. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA). [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]
-
ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. [Link]
-
Formulation and in-vitro bioequivalence evaluation of this compound matrix tablets with Calan R. (n.d.). ResearchGate. [Link]
-
ICH Guidelines for stability testing. (n.d.). Slideshare. [Link]
-
Affordable and Reliable RP-HPLC Method for this compound Quantification in Rabbit Plasma for Pharmacokinetics. (2024, October 11). MDPI. [Link]
-
Affordable and Reliable RP-HPLC Method for this compound Quantification in Rabbit Plasma for Pharmacokinetics. (2024, October 3). ResearchGate. [Link]
-
Measurement of plasma verapamil levels by high-performance liquid chromatography. (n.d.). National Institutes of Health (NIH). [Link]
-
Verapamil sustained release: New formulation and convolution. (2025, August 7). ResearchGate. [Link]
-
SR (this compound) Sustained-Release Oral Caplets. (n.d.). accessdata.fda.gov. [Link]
-
[Development of an oral retard preparation of verapamil and absorption study in the anesthetized dog]. (1975). Arzneimittelforschung. [Link]
-
Dissolution Performance of Verapamil-HCl Tablets Using USP Apparatus 2 and 4: Prediction of In Vivo Plasma Profiles. (2023, November 1). Dissolution Technologies. [Link]
-
Verapamil HCL Sustained-Release Tablet Formulation and in Vitro Assessment. (2025, August 7). ResearchGate. [Link]
-
Novel chewable sustained-release tablet containing this compound. (n.d.). National Institutes of Health (NIH). [Link]
-
In Vitro and In Vivo Studies of a Verapamil-Containing Gastroretentive Solid Foam Capsule. (2022, February 2). MDPI. [Link]
-
A validated method for the determination of verapamil and norverapamil in human plasma. (2025, August 5). ResearchGate. [Link]
-
FORMULATION AND ASSESSMENT OF VERAPAMIL SUSTAINED RELEASE TABLETS A Thesis Submitted to Rhodes University in Fulfilment of the R. (n.d.). CORE. [Link]
-
Formulation and Sustained-Release of this compound Tablets. (n.d.). ResearchGate. [https://www.researchgate.net/publication/362489823_Formulation_and_Sustained-Release_of_Verapamil_Hydrochloride_Tablets]([Link]_ Hydrochloride_Tablets)
-
Formulation and Evaluation of Sustained Release Pellets of Verapamil HCL. (2022, October 11). Scholars Middle East Publishers. [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines. (1986, March 3). FDA. [Link]
-
An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. (2022, October 27). YouTube. [Link]
-
Pharmacokinetics of verapamil and its metabolite norverapamil in rats with hyperlipidaemia induced by poloxamer 407. (n.d.). National Institutes of Health (NIH). [Link]
-
Biopharmaceutical Evaluation of Oral Controlled Release this compound Microcapsules. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
-
Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans. (n.d.). National Institutes of Health (NIH). [Link]
-
Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model. (1997). Biopharmaceutics & Drug Disposition. [Link]
-
Guidance for Industry. (n.d.). FDA. [Link]
-
Comparative Analysis of Verapamil Pharmacokinetics: Evaluating the Impact of Simple Suspension and Crushing Administration Methods. (n.d.). MDPI. [Link]
-
FDA Releases Three Guidance Documents to Streamline Drug Development and Reduce Application Returns. (n.d.). MedPath. [Link]
-
What is Sustained Release? (n.d.). UPM Pharmaceuticals. [Link]
Sources
- 1. Formulation of Sustained-Release Dosage Form of this compound by Solid Dispersion Technique Using Eudragit RLPO or Kollidon®SR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. ijpsr.com [ijpsr.com]
- 4. upm-inc.com [upm-inc.com]
- 5. jddtonline.info [jddtonline.info]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. In Vitro and In Vivo Studies of a Verapamil-Containing Gastroretentive Solid Foam Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetics of verapamil and its metabolite norverapamil in rats with hyperlipidaemia induced by poloxamer 407 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Measurement of plasma verapamil levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Analysis of Verapamil Pharmacokinetics: Evaluating the Impact of Simple Suspension and Crushing Administration Methods [mdpi.com]
- 16. scribd.com [scribd.com]
- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 18. snscourseware.org [snscourseware.org]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Verapamil Quantification: An HPLC Method Development & Validation Support Center
As a Senior Application Scientist, I've frequently guided researchers through the nuances of developing and validating HPLC methods for critical pharmaceutical compounds like verapamil. This guide is structured to function as a technical support hub, moving from foundational method development principles to practical troubleshooting and finally, the essential validation protocols required for regulatory compliance. The information is presented in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Part 1: Foundational Method Development
The goal of method development is to create a reliable and efficient protocol for separating verapamil from potential impurities, degradation products, or other matrix components. Here, we address the most common starting questions.
Q1: Where do I even begin with developing an HPLC method for verapamil?
A1: The most efficient approach is to start with a known, scientifically sound set of conditions and optimize from there. Verapamil is a weakly basic compound (pKa ≈ 8.9) with significant hydrophobicity (LogP > 3.5), which makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[1]
Expertise & Experience: Based on its properties, a C18 column is the workhorse and the most logical starting point. The key is to control the mobile phase pH to ensure verapamil is in a consistent, ionized state, which prevents peak tailing and ensures reproducible retention. A pH well below the pKa (e.g., pH 2.5-4.0) is ideal.
Here is a robust set of starting parameters to consider:
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Stationary Phase | C18, 5 µm particle size (e.g., 250 mm x 4.6 mm) | Provides excellent hydrophobic retention for verapamil. A 5 µm particle size offers a good balance between efficiency and backpressure.[2][3] |
| Mobile Phase | Acetonitrile and a buffer (e.g., Phosphate or Formate) | Acetonitrile is a common organic modifier. A buffer is critical for pH control. Phosphate buffers are robust for UV detection above 210 nm. |
| Initial Composition | 40-50% Acetonitrile : 60-50% Buffer (e.g., 25 mM KH₂PO₄) | This isocratic composition should provide reasonable retention. Adjust the ratio to fine-tune the retention time.[2] |
| Mobile Phase pH | 2.5 - 3.5 (Adjusted with H₃PO₄) | At this pH, verapamil (a tertiary amine) is fully protonated, leading to sharp, symmetrical peaks by minimizing interactions with residual silanols on the column.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize run time vs. pressure. |
| Column Temperature | Ambient or controlled at 30-40°C | Controlling temperature enhances retention time reproducibility. Elevated temperatures can reduce viscosity and improve peak shape.[4] |
| Detection (UV) | 232 nm or 278 nm | Verapamil has UV absorbance maxima at these wavelengths. 232 nm generally offers higher sensitivity.[5][6] |
| Injection Volume | 10 - 20 µL | A typical volume that avoids column overload for standard analytical concentrations. |
Q2: How do I systematically optimize the separation?
A2: Optimization is a logical process of adjusting one parameter at a time to observe its effect on retention time, peak shape, and resolution. The following workflow is a field-proven strategy.
Caption: A systematic workflow for verapamil HPLC method development.
Part 2: Troubleshooting Guide
Even with a robust method, issues can arise during routine analysis. This section addresses specific problems in a Q&A format.
Q3: My verapamil peak is tailing severely. What's causing this and how do I fix it?
A3: Peak tailing for a basic compound like verapamil is a classic problem in RP-HPLC. The primary cause is secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing.
Systematic Troubleshooting:
-
Check Mobile Phase pH: Is the pH sufficiently low? If the pH creeps up towards 4 or 5, more silanol groups become ionized, increasing the tailing effect. Remake the buffer and re-verify the pH.
-
Evaluate Column Health: The column may be aging, leading to a loss of end-capping and exposure of more active silanol sites. Try a new column of the same type. If the problem disappears, the old column was the culprit.
-
Use a Competitor Ion: If lowering the pH is not an option, adding a small amount of a competing base, like triethylamine (TEA) at ~0.1%, to the mobile phase can mask the active silanol sites and improve peak shape.[7]
-
Consider a Different Column: Modern columns with high-purity silica and advanced end-capping are less prone to this issue. Columns with an embedded polar group can also shield silanols.
The following decision tree illustrates this troubleshooting logic:
Caption: A decision tree for troubleshooting verapamil peak tailing.
Q4: My retention times are drifting to be shorter with every injection. What should I investigate?
A4: Drifting retention times, especially to shorter times, suggest a problem with the column equilibration or the mobile phase composition.
-
Insufficient Equilibration: The column may not be fully equilibrated with the mobile phase before starting the sequence. Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection.[8]
-
Mobile Phase Inconsistency: If you are using an on-line mixer, ensure it is functioning correctly. If preparing the mobile phase manually, ensure it is thoroughly mixed. A slow change in the organic-to-aqueous ratio will cause retention times to drift.[8]
-
Temperature Fluctuations: A rising column temperature will decrease mobile phase viscosity and shorten retention times. Use a thermostatted column compartment for consistent results.[8]
Q5: I'm seeing "ghost peaks" in my blank injections. Where are they coming from?
A5: Ghost peaks are peaks that appear in blank injections and are typically due to carryover from a previous injection or contamination.
-
Diagnose with a Blank Gradient: Inject a blank (mobile phase) and run your analytical gradient. If a peak appears, it's likely a late-eluting compound from a previous, highly concentrated sample.[9]
-
Solution for Carryover: Extend the run time or add a high-organic wash step at the end of your gradient to ensure all components elute before the next injection. Also, check your autosampler wash settings; ensure the needle and injection port are being adequately cleaned between runs.
-
Contamination: If the ghost peak appears even after extensive flushing, check your mobile phase for contamination. Filter all aqueous buffers and use high-purity HPLC-grade solvents.
Part 3: Method Validation FAQs
Validation demonstrates that your analytical method is suitable for its intended purpose. The process should be guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10]
Q6: What validation parameters are required for an HPLC assay of verapamil?
A6: For a quantitative impurity test or an assay of a drug substance, the core validation parameters are as follows:
| Parameter | Purpose | Common Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). | Peak purity analysis (using a DAD) should pass. Degradation products should be resolved from the verapamil peak.[5] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999.[3][5] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration.[5] |
| Accuracy | The closeness of the test results to the true value. | % Recovery typically between 98.0% and 102.0%.[3][5] |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision. | % Relative Standard Deviation (%RSD) should be ≤ 2.0%.[2][3] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined where Signal-to-Noise ratio is ~10.[11] |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain within acceptable limits (e.g., ≤ 2.0%).[5] |
Q7: How do I perform a forced degradation study to prove specificity?
A7: A forced degradation (or stress testing) study is critical for developing a "stability-indicating" method. The goal is to intentionally degrade the verapamil sample to see if any resulting degradation products co-elute with the parent peak.[12]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of verapamil hydrochloride in a suitable solvent (e.g., mobile phase).
-
Acid Hydrolysis: To an aliquot of the stock solution, add 1N HCl and reflux for 30-60 minutes at 60°C. Neutralize with 1N NaOH before injection.[11]
-
Base Hydrolysis: To another aliquot, add 1N NaOH and reflux for 30-60 minutes at 60°C. Neutralize with 1N HCl before injection.[11]
-
Oxidative Degradation: Treat an aliquot with 3-30% hydrogen peroxide (H₂O₂) at room temperature for several hours.[5][11]
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C) for several hours.[11] Dissolve and inject.
-
Analysis: Analyze all stressed samples alongside an unstressed control sample using your HPLC method with a Diode Array Detector (DAD).
-
Evaluation: The method is considered specific if the verapamil peak remains spectrally pure in all conditions and if all major degradation peaks are well-resolved from the verapamil peak (Resolution > 1.5).
Q8: Can you provide a protocol for determining Accuracy?
A8: Accuracy is typically determined by performing a recovery study on a spiked sample matrix (e.g., a placebo formulation).
Experimental Protocol: Accuracy Assessment
-
Prepare Placebo: Prepare a solution of the formulation's placebo (all excipients without the active verapamil).
-
Spike Placebo: Spike the placebo solution with known amounts of a verapamil standard solution to achieve three concentration levels, typically 80%, 100%, and 120% of the target assay concentration. Prepare three replicates at each level.
-
Analysis: Analyze all nine spiked samples using the validated HPLC method.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100
-
Evaluation: The mean % recovery at each level should fall within the pre-defined acceptance criteria, typically 98.0-102.0%.[5]
References
- Pistos, C., Ioannou, P., & Christofidis, I. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis.
- Jain, M., & Shrivastava, S. N. A Stability Indicating Assay Method For Verapamil Tablets By High Performance Liquid Chromatography For Stability Studies. Analytical Chemistry: An Indian Journal.
- Pistos, C., et al. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. ResearchGate.
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Affordable and Reliable RP-HPLC Method for this compound Quantification in Rabbit Plasma for Pharmacokinetics. MDPI. Available at: [Link]
-
Gouda, A. A., et al. (2012). Development and validation of a liquid chromatographic method for concurrent assay of weakly basic drug verapamil and amphoteric drug trandolapril in pharmaceutical formulations. Journal of Food and Drug Analysis. Available at: [Link]
-
Jain, M., & Shrivastava, S. N. (2007). A Stability Indicating Assay Method For Verapamil Tablets By High Performance Liquid Chromatography For Stability Studies. TSI Journals. Available at: [Link]
-
El-Gindy, A., et al. (2004). A stability indicating method for verapamil by high-performance liquid chromatography/Diode Array Detector. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Verapamil. PubChem Compound Database. Available at: [Link]
-
Noggle, F. T., & Clark, C. R. (1991). High-performance liquid chromatographic method for the assay of this compound and related compounds in raw material. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Verapamil. Available at: [Link]
-
Kesting, J. R., et al. (2022). Development and optimization of a stability-indicating chromatographic method for this compound and its impurities in tablets using an analytical quality by design (AQbD) approach. ResearchGate. Available at: [Link]
-
Lakshmi Aswini, G., et al. (2015). Stability Indicating RP-HPLC Method Development and Validation of Simultaneous Estimation of Trandolapril and this compound with Forced Degradation Studies in Bulk and Commercial Products. International Journal of Pharmaceutical Research and Scholars. Available at: [Link]
-
K.I. O'Connor. (n.d.). HPLC Troubleshooting Guide. YMC. Available at: [Link]
-
Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Available at: [Link]
-
Dhumal, A. D., et al. (2025). A Novel, Straightforward, and Highly Specific UV Spectroscopic Method for the Accurate Determination of this compound in Tablet Formulations. World Journal of Pharmaceutical Research. Available at: [Link]
-
Trivedi, R. K., & Patel, M. C. (2012). Analytical method development and validation for the analysis of this compound and its related substances by using ultra perfomance liquid chromatography. ResearchGate. Available at: [Link]
-
Birdsall, R. E., & Stoll, D. R. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
Sources
- 1. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. mdpi.com [mdpi.com]
- 4. jfda-online.com [jfda-online.com]
- 5. tsijournals.com [tsijournals.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. ijprs.com [ijprs.com]
- 12. researchgate.net [researchgate.net]
Verapamil Off-Target Effects: A Technical Troubleshooting Guide for the Bench
From the Senior Application Scientist's Desk: Welcome to the technical support center for navigating the complexities of verapamil in your experimental models. As a potent L-type calcium channel blocker, verapamil is an invaluable tool. However, its utility is often complicated by a range of off-target activities that can confound data interpretation. This guide is designed to provide you, the researcher, with the insights and practical steps needed to anticipate, identify, and mitigate these effects, ensuring the integrity of your results.
Our approach is built on a foundation of mechanistic understanding. We will not only describe what to do but also explain why each step is critical. By incorporating self-validating systems into your protocols, you can confidently distinguish on-target from off-target phenomena.
Frequently Asked Questions (FAQs)
Here we address the most common queries and concerns encountered when using verapamil in a research setting.
Q1: My experimental results with verapamil are inconsistent with L-type calcium channel blockade alone. What are the most likely off-target interactions I should consider?
You are right to be cautious. Verapamil's chemical structure lends itself to interactions with several other proteins. The three most well-documented and impactful off-target activities are:
-
P-glycoprotein (P-gp/MDR1) Inhibition: Verapamil is a potent inhibitor of this efflux pump, which is critical in multi-drug resistance and transport across biological barriers like the blood-brain barrier.[1][2][3] This can lead to increased intracellular concentrations of other compounds that are P-gp substrates.[2][3]
-
hERG Potassium Channel Blockade: Verapamil can directly block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[4][5][6][7] This interaction is a common cause of drug-induced QT interval prolongation and can have significant electrophysiological consequences in your model system.
-
Cytochrome P450 (CYP) Enzyme Inhibition: Verapamil, particularly its enantiomers and metabolites, can inhibit CYP3A4, a key enzyme in drug metabolism.[8][9][10] This can alter the metabolism of verapamil itself (auto-inhibition) and other co-administered compounds that are CYP3A4 substrates.[1][10]
Q2: I am observing unexpected electrophysiological changes in my cardiac model. How can I determine if hERG channel blockade by verapamil is the cause?
This is a critical question, as hERG blockade can mimic or mask other cardiac effects. A systematic approach is required to dissect this off-target effect.
Troubleshooting Workflow: Deconvoluting hERG Effects
-
Concentration-Response Analysis: Determine the IC50 of verapamil for its intended L-type calcium channel blocking effect in your system and compare it to the known IC50 for hERG blockade. A significant overlap in these values suggests a high likelihood of hERG-related off-target effects.
-
Utilize a More Selective L-type Calcium Channel Blocker: As a negative control, substitute verapamil with a dihydropyridine-class blocker like nifedipine, which has minimal to no effect on hERG channels.[6][7] If the unexpected electrophysiological phenotype persists with verapamil but not with nifedipine, hERG blockade is strongly implicated.
-
Specific hERG Channel Blockers as Positive Controls: Use a potent and specific hERG blocker, such as dofetilide, to replicate the observed phenotype. If dofetilide induces a similar electrophysiological change, it further supports the involvement of hERG blockade in the effects seen with verapamil.
-
Patch-Clamp Electrophysiology: For in-depth mechanistic validation, directly measure ionic currents in isolated cells from your model system. This will allow you to quantify the extent of both L-type calcium channel and hERG channel inhibition by verapamil.
Troubleshooting Guides
This section provides detailed protocols and experimental designs to address specific challenges related to verapamil's off-target effects.
Guide 1: Investigating Unexpected Drug Accumulation or Potentiation
Issue: You observe that verapamil enhances the effect of another drug in your model, or you suspect that verapamil's own intracellular concentration is higher than expected. This could be due to its inhibition of P-glycoprotein.
Experimental Protocol: Assessing P-gp Inhibition
This protocol uses a fluorescent P-gp substrate, such as Rhodamine 123, to functionally assess P-gp activity in the presence of verapamil.
Materials:
-
Your cell line or primary cells of interest
-
Verapamil
-
Rhodamine 123 (or another fluorescent P-gp substrate)
-
A known potent P-gp inhibitor as a positive control (e.g., elacridar)
-
A suitable negative control compound (e.g., a compound structurally unrelated to P-gp inhibitors)
-
Flow cytometer or fluorescence microscope
Step-by-Step Methodology:
-
Cell Preparation: Culture your cells to the desired confluency.
-
Treatment Groups: Prepare the following treatment groups in appropriate media:
-
Vehicle control (e.g., DMSO)
-
Verapamil (at the concentration used in your primary experiment)
-
Positive control (e.g., elacridar)
-
Negative control
-
-
Pre-incubation: Incubate the cells with the respective treatments for a predetermined time (e.g., 30-60 minutes) to allow for compound uptake and interaction with P-gp.
-
Substrate Loading: Add Rhodamine 123 to all wells at a final concentration of ~1 µM and incubate for a further 30-60 minutes.
-
Washing: Gently wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Analysis: Measure the intracellular fluorescence using a flow cytometer or fluorescence microscope.
Interpreting the Results:
-
Increased Fluorescence: If verapamil-treated cells show significantly higher Rhodamine 123 fluorescence compared to the vehicle control (similar to the positive control), it indicates P-gp inhibition. Verapamil is preventing the efflux of the fluorescent substrate, leading to its accumulation.
-
No Change in Fluorescence: If fluorescence is similar to the vehicle control, P-gp inhibition is unlikely to be a significant factor at the tested concentration.
Data Presentation:
| Treatment Group | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle | Interpretation |
| Vehicle Control | 1000 | 1.0 | Baseline P-gp activity |
| Verapamil (10 µM) | 4500 | 4.5 | Strong P-gp Inhibition |
| Elacridar (1 µM) | 5000 | 5.0 | Maximal P-gp Inhibition |
| Negative Control | 1100 | 1.1 | No P-gp Inhibition |
Guide 2: Distinguishing On-Target vs. Off-Target Effects Using Stereoisomers
Issue: You want to confirm that your observed effect is due to L-type calcium channel blockade and not another, non-stereospecific off-target effect.
Causality and Rationale: Verapamil is administered as a racemic mixture of its R- and S-enantiomers. The S-enantiomer is a significantly more potent L-type calcium channel blocker than the R-enantiomer. However, their potency as P-gp inhibitors is not stereospecific.[11] This differential activity can be exploited experimentally.
Experimental Design: Enantiomer Comparison
Methodology:
-
Source commercially available R-verapamil and S-verapamil.
-
Design your experiment to include the following groups:
-
Vehicle Control
-
Racemic Verapamil
-
S-Verapamil
-
R-Verapamil
-
-
Perform a dose-response curve for each compound, measuring your biological endpoint of interest.
Expected Outcomes and Interpretation:
-
On-Target Effect (L-type Calcium Channel Blockade): You should observe a significant leftward shift in the dose-response curve for S-verapamil compared to R-verapamil. Racemic verapamil will have intermediate potency.
-
Off-Target, Non-Stereospecific Effect (e.g., P-gp Inhibition): The dose-response curves for R-, S-, and racemic verapamil will be largely superimposable, indicating that the effect is independent of their differential activity on L-type calcium channels.[11]
Visualizing the Pathways
To aid in conceptualizing these interactions, the following diagrams illustrate the key on- and off-target pathways of verapamil.
Caption: Verapamil's on-target mechanism of action.
Caption: Key off-target interactions of verapamil.
Summary of Verapamil's On- and Off-Target Potencies
The following table provides a comparative overview of the concentrations at which verapamil affects its primary target and common off-targets. Note that these values can vary depending on the experimental system.
| Target | Effect | Reported IC50 / Kᵢ | Reference |
| L-type Ca²⁺ Channel | Inhibition (On-Target) | 143.0 nmol/L - 15.5 µmol/L | [5][6] |
| hERG K⁺ Channel | Inhibition (Off-Target) | 143.0 nmol/L - 5.1 µmol/L | [5][6][7] |
| P-glycoprotein (P-gp) | Inhibition (Off-Target) | Potent inhibition observed, often non-competitive | [1][12] |
| Cytochrome P450 3A4 | Inhibition (Off-Target) | Kᵢ: 2.97 µM (S-verapamil), 6.46 µM (R-verapamil) | [8][9] |
Alternative Compounds for More Selective Studies
When verapamil's off-target effects are intractable, consider these alternatives for more specific L-type calcium channel blockade in experimental settings:
-
Dihydropyridines (e.g., Nifedipine, Amlodipine): These compounds are generally more selective for L-type calcium channels and have a much lower affinity for hERG channels and P-gp.[6][7][13]
-
Benzothiazepines (e.g., Diltiazem): Diltiazem also blocks L-type calcium channels but has a weaker effect on hERG channels compared to verapamil.[6][7]
The choice of an alternative should be guided by the specific requirements of your experimental model and the off-target effect you are trying to avoid.
By employing the strategies and protocols outlined in this guide, you can enhance the precision of your research and generate more reliable and interpretable data when working with verapamil.
References
-
Zhang, S., Zhou, Z., Gong, Q., Makielski, J. C., & January, C. T. (1999). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research, 84(9), 989–998. [Link]
- Su, Z., et al. (2007). Verapamil blocks HERG channel by the helix residue Y652 and F656 in the S6 transmembrane domain. Acta Pharmacologica Sinica, 28(5), 633-640.
- Paul, A. A., et al. (2007). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels.
- Tran, T. H., et al. (2004). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Drug Metabolism and Disposition, 32(5), 533-541.
-
Zhang, S., Zhou, Z., Gong, Q., Makielski, J. C., & January, C. T. (1999). Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. PubMed. [Link]
- Tran, T. H., et al. (2004). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Clinical Pharmacology & Therapeutics.
- Waldegger, S., et al. (2000). Concentration-dependent blockade of HERG channels by (B) verapamil.
- Wood, A. J., et al. (2003). The effect of short- and long-term administration of verapamil on the disposition of cytochrome P450 3A and P-glycoprotein substrates. Clinical Pharmacology & Therapeutics, 74(3), 255-267.
-
Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics, 12(6), 555. [Link]
- Miller, J. W., et al. (2004). Use of verapamil as a potential P-glycoprotein inhibitor in patients with refractory epilepsy. Annals of Pharmacotherapy, 38(12), 2151-2154.
- Cantin, J. F., et al. (1995). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. Blood, 86(6), 2374-2381.
- Patsnap Synapse. (2024). What is the mechanism of Verapamil Hydrochloride?
- Wood, A. J. J. (2003). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Clinical Pharmacology & Therapeutics.
- Wikipedia. (2024). Verapamil. Wikipedia.
- Sica, D. A. (2006). Pharmacologic and Therapeutic Considerations in Hypertension Therapy With Calcium Channel Blockers: Focus on Verapamil. The Journal of Clinical Hypertension, 8(s1), 29-36.
- O'Mara, M., & Tieleman, D. P. (2014). Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein. Biochemical Society Transactions, 42(5), 1406-1411.
- Dr. Oracle. (2025). What is the mechanism of action and primary use of verapamil (calcium channel blocker)? Dr. Oracle.
- Man, D., & Tieleman, D. P. (2015). Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein. The Journal of Physical Chemistry B, 119(11), 4166-4176.
- Miller, J. W., et al. (2004). Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy. The Annals of Pharmacotherapy, 38(12), 2151-2154.
- FamilyMeds. (2025). 2025 Alternatives to Verapamil for Managing Health Conditions. FamilyMeds.
- Drugs.com. (2024).
- Dr. Oracle. (2025). What are the alternatives to verapamil (Calcium Channel Blocker) for treating Reversible Cerebral Vasoconstriction Syndrome (RCVS)? Dr. Oracle.
- Szymańska, L., et al. (2003). New treatment methods in verapamil poisoning: experimental studies. Przeglad Lekarski, 60(7-8), 477-480.
- Indurkhya, A., et al. (2018). Experimental design for verapamil Hcl controlled release gastro...
- Pratesi, P., et al. (1987). Verapamil analogues with restricted molecular flexibility. Journal of Medicinal Chemistry, 30(7), 1283-1287.
- Drugs.com. (2024).
- European Consortium for the study of Type 1 Diabetes. (2022). Investigating the effect of verapamil on preservation of beta-cell function in adults with newly diagnosed type 1 diabetes mellitus (Ver-A-T1D): protocol for a randomised, double-blind, placebo-controlled, parallel-group, multicentre trial. BMJ Open, 12(11), e062035.
- BenchChem. (2025). How to minimize Norgallopamil off-target effects. BenchChem.
- National Center for Biotechnology Information. (2024). Verapamil.
- Peloquin, C. A., et al. (2019). A dose-finding study to guide use of verapamil as an adjunctive therapy in tuberculosis. Antimicrobial Agents and Chemotherapy, 63(12), e01267-19.
- de la Cruz, A., et al. (2020). Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. Frontiers in Pharmacology, 11, 584.
- Merry, S., et al. (1991). The activity of verapamil as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific. British Journal of Cancer, 64(6), 1047-1050.
- U.S. Food and Drug Administration. (2010). Guidance on this compound.
- Cameron, D. J. (1986). Inhibition of macrophage- and neutrophil-mediated cytotoxicity by verapamil. Journal of General Microbiology, 132(12), 3467-3472.
- European Consortium for the study of Type 1 Diabetes. (2022). Investigating the effect of verapamil on preservation of beta-cell function in adults with newly diagnosed type 1 diabetes mellitus (Ver-A-T1D): protocol for a randomised, double-blind, placebo-controlled, parallel-group, multicentre trial. PubMed Central.
- Hashimoto, K., et al. (2017). Effects of Propranolol and Verapamil on Changes in TQ and ST Segment Potentials During Graded Coronary Flow Reduction in a Porcine Myocardial Ischemia Model. Journal of Cardiovascular Pharmacology and Therapeutics, 22(3), 279-287.
- ResearchGate. (2025). Time course of serious adverse effects of verapamil | Request PDF.
- Arrebola-Moreno, A. L., et al. (2022). The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal. International Journal of Molecular Sciences, 23(15), 8346.
- Li, Y., et al. (2022). Verapamil Alleviates Myocardial Ischemia/Reperfusion Injury by Attenuating Oxidative Stress via Activation of SIRT1. Frontiers in Pharmacology, 13, 821677.
- Kennedy, A., et al. (2023). Skeletal muscle delimited myopathy and verapamil toxicity in SUR2 mutant mouse models of AIMS. eLife, 12, e84214.
- Yoshikawa, Y., et al. (2023).
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
- Health Canada. (2013). This compound Sustained-Release Tablets, USP.
- ResearchGate. (2025). Verapamil inhibits Kir2.3 channels by binding to the pore and interfering with PIP2 binding.
Sources
- 1. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY [aesnet.org]
- 3. Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verapamil blocks HERG channel by the helix residue Y652 and F656 in the S6 transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. ahajournals.org [ahajournals.org]
- 7. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. The effect of short- and long-term administration of verapamil on the disposition of cytochrome P450 3A and P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The activity of verapamil as a resistance modifier in vitro in drug resistant human tumour cell lines is not stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. familymeds.su [familymeds.su]
Strategies to improve the solubility of verapamil hydrochloride in aqueous solutions.
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with verapamil hydrochloride. This resource is designed to provide in-depth, practical solutions and theoretical understanding for overcoming solubility challenges encountered during your experiments.
Introduction: Understanding this compound's Solubility Profile
This compound is a calcium channel blocker widely used in cardiovascular research and therapy.[1][2] While it is commercially available in various dosage forms, its aqueous solubility is pH-dependent, which can present challenges in developing certain formulations and in vitro models.[3][4][5] As a weakly basic drug, this compound exhibits higher solubility in acidic environments and reduced solubility in neutral to alkaline media.[3][4][5] This guide will explore various strategies to enhance its solubility in aqueous solutions, providing both theoretical explanations and practical, step-by-step protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₈N₂O₄・HCl | [6] |
| Molecular Weight | 491.1 g/mol | [6] |
| pKa | ~8.6 | [7] |
| Melting Point | 142-147.35 °C (decomposes) | [7] |
| Aqueous Solubility (pH 7.2) | ~0.25 mg/mL | [8] |
| Aqueous Solubility (pH 6.8) | 1.99 mg/mL | [7] |
| Aqueous Solubility (pH 4.5) | 3.18 mg/mL | [7] |
| Aqueous Solubility (pH 1.2) | 3.15 mg/mL | [7] |
| Organic Solvent Solubility | Soluble in ethanol, DMSO, and DMF | [8] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my this compound not dissolving in neutral buffer (e.g., PBS pH 7.4)?
Answer: This is a common observation rooted in the chemical nature of this compound. As a weak base with a pKa of approximately 8.6, its solubility is highly dependent on the pH of the aqueous medium.[7] In solutions with a pH below its pKa, the molecule is predominantly in its ionized (protonated) form, which is more water-soluble. Conversely, at a pH above its pKa, the non-ionized (free base) form predominates, which has significantly lower aqueous solubility. At a neutral pH of 7.4, a substantial portion of the this compound will be in its less soluble free base form, leading to dissolution challenges.
Troubleshooting Steps:
-
pH Adjustment: The most direct approach is to lower the pH of your aqueous solution. Acidifying the medium will shift the equilibrium towards the more soluble, ionized form of verapamil.
-
Use of Acidic Buffers: For applications where a specific neutral pH is not strictly required, consider using a buffer system with a lower pH, such as an acetate buffer at pH 4.5, where this compound exhibits significantly higher solubility.[7]
Experimental Protocol: pH Modification for Enhanced Solubility
-
Prepare your desired aqueous buffer solution (e.g., phosphate buffer).
-
While stirring, slowly add a dilute solution of a suitable acid (e.g., 0.1 M HCl) dropwise to lower the pH.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Once the desired acidic pH is reached (e.g., pH 4.5-5.0), gradually add the this compound powder while continuing to stir until it is fully dissolved.
-
If required for your experiment, you can then carefully adjust the pH back towards your target pH by adding a dilute base (e.g., 0.1 M NaOH). Be aware that precipitation may occur if you cross the solubility threshold at the final pH.
FAQ 2: I need to work at a neutral pH. What are my options for improving solubility without significantly altering the pH?
Answer: When maintaining a neutral pH is critical for your experimental system (e.g., cell culture studies), several advanced formulation strategies can be employed. These methods work by altering the microenvironment of the drug molecule or by creating a more favorable formulation for dissolution.
Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment. This makes the solvent system more "hydrophobic-friendly," facilitating the dissolution of lipophilic molecules like verapamil.
Common Co-solvents for this compound:
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Polyethylene Glycols (PEGs), e.g., PEG 400
Troubleshooting Co-solvency:
-
Precipitation upon Dilution: A common issue is the precipitation of the drug when the co-solvent stock solution is diluted into a larger volume of aqueous buffer. This occurs because the final concentration of the co-solvent may be too low to maintain solubility.
-
Solution: Prepare a more concentrated stock solution in the co-solvent and use the smallest possible volume for dilution. Alternatively, increase the percentage of the co-solvent in the final aqueous solution, being mindful of its potential effects on your experimental system.
-
-
Cellular Toxicity: Co-solvents can be toxic to cells at higher concentrations.
-
Solution: Always perform a vehicle control experiment to determine the maximum tolerable concentration of the co-solvent in your specific assay.
-
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[9][10] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[9][10]
Common Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Sodium Dodecyl Sulfate (SDS)
-
Polyoxyl 35 Castor Oil (Cremophor® EL)
Troubleshooting Surfactant Use:
-
Foaming: Surfactants can cause excessive foaming, which can be problematic in certain experimental setups.
-
Solution: Use gentle mixing or swirling instead of vigorous vortexing.
-
-
Biological Interference: Surfactants can interact with biological membranes and proteins, potentially affecting experimental outcomes.
-
Solution: As with co-solvents, a vehicle control is essential to assess any background effects of the surfactant.
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[11][12] They can form inclusion complexes by encapsulating the hydrophobic portion of a drug molecule, like verapamil, within their cavity. This complex has a hydrophilic exterior, which significantly enhances the drug's aqueous solubility.[11][13]
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)
Troubleshooting Cyclodextrin Complexation:
-
Inefficient Complexation: Simply mixing the drug and cyclodextrin may not be sufficient for efficient complex formation.
-
Solution: Techniques like kneading, co-evaporation, or freeze-drying can improve complexation efficiency.
-
-
Competitive Inhibition: Other components in your formulation could potentially compete with verapamil for the cyclodextrin cavity.[12]
-
Solution: Simplify your formulation as much as possible when using cyclodextrins.
-
FAQ 3: I am developing a solid dosage form and need to improve the dissolution rate of this compound. What are the recommended strategies?
Answer: For solid dosage forms, enhancing the dissolution rate is key to improving bioavailability. Solid dispersion technology is a highly effective approach for this purpose.
Strategy: Solid Dispersion
Causality: Solid dispersion involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[1][6][8] This can be achieved through methods like melting, solvent evaporation, or co-precipitation.[6][8] The resulting system enhances dissolution by:
-
Reducing Particle Size: The drug is molecularly dispersed or present as amorphous nanoparticles in the carrier matrix.
-
Increasing Wettability: The hydrophilic carrier improves the wetting of the drug particles.
-
Preventing Agglomeration: The carrier separates the drug particles, preventing them from clumping together.
Common Carriers for this compound Solid Dispersions:
Troubleshooting Solid Dispersions:
-
Physical Instability: Amorphous solid dispersions can be physically unstable and may recrystallize over time, reducing the solubility advantage.
-
Solution: Proper selection of the carrier and storage under controlled temperature and humidity are crucial. Characterization techniques like DSC and XRD can be used to monitor the physical state of the dispersion.
-
-
Incomplete Drug Release: The choice of carrier can influence the release profile. Some carriers may form a gel-like layer that can hinder complete drug release.
-
Solution: Optimize the drug-to-carrier ratio and consider using a combination of carriers to achieve the desired release profile.
-
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Select a suitable hydrophilic carrier (e.g., PEG 6000).
-
Dissolve both the this compound and the carrier in a common volatile solvent (e.g., ethanol or acetone) in the desired ratio (e.g., 1:1, 1:2 drug to carrier).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can then be pulverized and sieved to obtain a fine powder for further formulation.
Visualizing Experimental Workflows
Workflow for Solubility Enhancement via pH Adjustment
Caption: Workflow for increasing verapamil HCl solubility by pH modification.
Logical Flow for Selecting a Solubility Enhancement Strategy
Caption: Decision tree for choosing a verapamil HCl solubility enhancement method.
References
-
Matrix tablets of verapamil HCl via solid dispersion method. (2024). AIMS Press. [Link]
-
Todkar, S., et al. (2021). A REVIEW ON: “FORMULATION AND EVALUATION OF VERAPAMIL TABLET BY SOLID DISPERSION TECHNIQUE”. International Journal of Modern Pharmaceutical Research, 5(4), 176-184. [Link]
-
Formulation of Sustained-Release Dosage Form of this compound by Solid Dispersion Technique Using Eudragit RLPO or Kollidon®SR. PubMed Central (PMC). [Link]
-
Ramírez-Campos, M., & Villafuerte-Robles, L. (2004). Effect of Formulation Variables on this compound Release from Hydrated HPMC Matrices. Journal of the Mexican Chemical Society, 48(4), 299-306. [Link]
-
Film Coated Pellets Containing this compound: Enhanced Dissolution into Neutral Medium. ResearchGate. [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). [Link]
-
Formulation and Evaluation of Verapamil Solid Dispersion Tablets for Solubility Enhancement. ResearchGate. [Link]
-
Investigation the influence of mechanochemical processing on solubility of this compound. ResearchGate. [Link]
-
Analytical tools used for characterization and development of Minitablets: A this compound Case Study. AWS. [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
-
Medina-López, J. R., et al. (2023). Dissolution Performance of Verapamil-HCl Tablets Using USP Apparatus 2 and 4: Prediction of In Vivo Plasma Profiles. AAPS PharmSciTech, 24(8), 263. [Link]
-
Optimizing this compound In-situ Delivery: A Strategic Formulation Approach using Box-Behnken Design for Enhanced Performance. Impactfactor. [Link]
-
Dissolution Method Troubleshooting. Separations. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(5), 62-72. [Link]
-
Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the aqueous solubility of drugs and drug/cyclodextrin solid complexes. Journal of Pharmacy and Pharmacology, 69(11), 1477-1489. [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
-
Formulation and Evaluation of Verapamil HCL Gastroretentive Floating Tablet from matrices prepared using Compritol ATO. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Dissolution Performance of Verapamil-HCl Tablets Using USP Apparatus 2 and 4: Prediction of In Vivo Plasma Profiles. ResearchGate. [Link]
-
Development of this compound-loaded Biopolymer-based Composite Electrospun Nanofibrous Mats: In vivo Evaluation of Enhanced Burn Wound Healing without Scar Formation. NIH. [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. Formulation of Sustained-Release Dosage Form of this compound by Solid Dispersion Technique Using Eudragit RLPO or Kollidon®SR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Formulation Variables on this compound Release from Hydrated HPMC Matrices [scielo.org.mx]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Development of this compound-loaded Biopolymer-based Composite Electrospun Nanofibrous Mats: In vivo Evaluation of Enhanced Burn Wound Healing without Scar Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmpronline.com [ijmpronline.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. humapub.com [humapub.com]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Verapamil-Induced Cytotoxicity in Long-Term Cell Culture
Welcome to the technical support guide for researchers encountering challenges with verapamil-induced cytotoxicity in long-term cell culture experiments. This resource provides expert-driven answers to frequently asked questions and in-depth troubleshooting protocols to help you maintain cell health and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of verapamil-induced cytotoxicity in my cell culture?
The first indicators of verapamil cytotoxicity often manifest as subtle changes in cell morphology and behavior. You should look for:
-
Reduced Cell Proliferation: A noticeable slowdown in the rate of cell division compared to vehicle-treated controls.
-
Changes in Morphology: Cells may appear rounded, shrunken, and begin to detach from the culture surface. You might also observe cytoplasmic vacuolation.
-
Decreased Viability: A gradual increase in the percentage of non-viable cells, which can be quantified using assays like Trypan Blue exclusion.
These early signs are often linked to verapamil's primary mechanism of action—the blockade of L-type calcium channels—which disrupts intracellular calcium homeostasis and can trigger stress responses even at sub-lethal concentrations.
Q2: What is the primary mechanism of verapamil-induced cell death in long-term culture?
In long-term exposure, verapamil-induced cytotoxicity is primarily mediated by the induction of apoptosis . This process is initiated by the sustained disruption of intracellular calcium (Ca2+) homeostasis. The sequence of events typically follows this pathway:
-
Calcium Channel Blockade: Verapamil blocks L-type Ca2+ channels, altering the normal influx of calcium into the cell.
-
Mitochondrial Stress: This disruption leads to mitochondrial dysfunction, characterized by the release of cytochrome c.
-
Caspase Activation: Cytochrome c release activates a cascade of intracellular proteases known as caspases (specifically caspase-3), which are the executioners of apoptosis.
-
Oxidative Stress: Verapamil has also been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress which further damages cellular components and pushes the cell towards apoptosis.
Caption: Verapamil-induced apoptotic signaling pathway.
Q3: Are certain cell lines more sensitive to verapamil? How do I determine a safe concentration?
Yes, sensitivity to verapamil is highly cell line-dependent. For instance, cancer cell lines, particularly those that rely on calcium signaling for proliferation, can exhibit greater sensitivity. The half-maximal inhibitory concentration (IC50) can vary significantly.
| Cell Line | Cell Type | Reported IC50 (Verapamil) |
| A549 | Human Lung Carcinoma | ~50 µM |
| MCF-7 | Human Breast Adenocarcinoma | ~25 µM |
| HepG2 | Human Liver Carcinoma | ~100 µM |
| HCT116 | Human Colon Carcinoma | ~40 µM |
Note: These values are approximate and can vary based on experimental conditions. They should be used as starting points for your own optimization.
The most reliable method to determine a safe concentration for your specific cell line is to perform a dose-response curve and calculate the IC50. For long-term studies, it is crucial to work at concentrations well below the IC50 (e.g., IC10 or lower) to minimize cytotoxic effects while still achieving the desired biological activity (e.g., P-glycoprotein inhibition).
Q4: Can I mitigate verapamil's cytotoxicity by supplementing the culture media?
Yes, co-treatment with antioxidants can effectively counteract verapamil-induced cytotoxicity. Since a key secondary mechanism of verapamil's toxicity is the induction of oxidative stress through ROS production, supplementing your media with an antioxidant can protect the cells.
A commonly used and effective antioxidant is N-acetylcysteine (NAC) . NAC is a precursor to glutathione, a major intracellular antioxidant, and directly scavenges ROS. Co-administration of NAC can significantly improve cell viability in long-term cultures exposed to verapamil.
In-Depth Troubleshooting Guides & Protocols
Guide 1: Protocol for Determining Verapamil IC50 and Establishing a Non-Toxic Long-Term Dose
This protocol provides a framework for establishing the cytotoxic profile of verapamil in your specific cell line.
Objective: To determine the IC50 of verapamil and identify a sub-lethal concentration for long-term experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Verapamil hydrochloride (stock solution, e.g., 10 mM in DMSO or water)
-
Vehicle control (DMSO or water)
-
96-well cell culture plates
-
Cell viability reagent (e.g., PrestoBlue™, MTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Workflow:
Technical Support Center: Optimizing In Vivo Delivery of Verapamil Hydrochloride
Welcome to the technical support center for the in vivo application of verapamil hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for your experimental workflows. Here, we delve into the nuances of verapamil delivery, drawing from established scientific literature and extensive field experience to ensure the integrity and success of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when administering this compound orally in animal models?
A1: The most significant challenge with oral administration of this compound is its low and variable bioavailability, which is primarily due to extensive first-pass metabolism in the liver and intestines.[1][2] Verapamil is a substrate for cytochrome P450 3A4 (CYP3A4) and the efflux transporter P-glycoprotein (P-gp), both of which are highly expressed in the gut and liver.[2][3] This leads to a substantial portion of the orally administered drug being metabolized and pumped out of cells before it can reach systemic circulation.[2] In rats, the oral bioavailability of verapamil has been reported to be as low as 4.1% for the R-enantiomer and 7.4% for the S-enantiomer.[4]
Q2: What are the recommended vehicles for different routes of administration of this compound in rats and mice?
A2: The choice of vehicle is critical for ensuring the stability and bioavailability of this compound. Here are some recommended vehicles for common administration routes:
| Route of Administration | Recommended Vehicle(s) | Considerations |
| Intravenous (IV) | Sterile Water for Injection[5], 0.9% Saline[6] | Ensure the final pH of the solution is between 4.0 and 6.5 to prevent precipitation.[7][8] |
| Oral (Gavage) | Water, 0.5% Methylcellulose in normal saline[9] | Using a suspension agent like methylcellulose can help maintain uniformity for less soluble formulations. |
| Intraperitoneal (IP) | Saline[10] | Ensure sterility to avoid peritonitis. |
Q3: What are the key stability considerations for this compound solutions?
A3: this compound injection is a clear, colorless solution.[8] It is stable in most common large-volume parenteral solutions for at least 24 hours at 25°C when protected from light.[11] However, it is crucial to be aware of pH effects, as this compound will precipitate in solutions with a pH greater than 6.0.[7][11] It is not recommended for dilution with Sodium Lactate Injection in PVC bags due to stability concerns.[11] Admixing with albumin, amphotericin B, hydralazine hydrochloride, and trimethrim with sulfamethoxazole should be avoided.[11]
Q4: How does this compound's interaction with P-glycoprotein and CYP3A4 impact its use in in vivo studies?
A4: Verapamil is a well-known inhibitor of both P-glycoprotein (P-gp) and CYP3A4.[2][12] This property is often exploited in research to investigate the pharmacokinetics of other drugs that are substrates of these proteins. By co-administering verapamil, researchers can increase the systemic exposure of the co-administered drug.[9] However, this also means that verapamil's own pharmacokinetics can be complex, and it can have significant drug-drug interactions.[3][13] When designing experiments, it is essential to consider that verapamil can alter the metabolism and distribution of other compounds.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High mortality or adverse events (bradycardia, hypotension) in animals. | - Dose is too high: Verapamil has a narrow therapeutic index and can cause cardiotoxicity.[14][15]- Rapid IV injection: Bolus administration can lead to acute cardiovascular effects.[11]- Age of animals: Newborn and infant animals are more sensitive to the cardiotoxic effects of verapamil.[16] | - Reduce the dose: Start with a lower dose and titrate up based on tolerance.- Slow down IV infusion: Administer IV injections over at least 2-3 minutes.[11][17]- Monitor vital signs: Continuously monitor heart rate and blood pressure during and after administration.[11][18]- Consider antidotes: In case of severe toxicity, calcium chloride or calcium gluconate can be used to counteract the hypotensive effects.[18] |
| High variability in plasma concentrations after oral administration. | - Inconsistent gavage technique: Improper administration can lead to variable absorption.- First-pass metabolism variability: Individual differences in CYP3A4 and P-gp activity can cause significant variation.- Food effects: The presence of food in the stomach can alter absorption. | - Ensure proper gavage technique: Use trained personnel and appropriate gavage needles.- Use a sufficient number of animals: A larger sample size can help to account for inter-individual variability.- Standardize fasting times: Fast animals overnight before oral administration to ensure consistent gastric conditions. |
| Low or undetectable plasma concentrations. | - Poor oral bioavailability: As discussed, this is a major challenge with verapamil.- Inadequate dose: The dose may be too low to achieve measurable systemic concentrations.- Drug degradation: Improper storage or formulation could lead to loss of active compound. | - Consider alternative routes: Intravenous or intraperitoneal administration will bypass first-pass metabolism.- Increase the oral dose: Be mindful of potential toxicity with dose escalation.- Verify formulation stability: Ensure the this compound solution is properly prepared and stored, protected from light, and within the correct pH range.[11] |
| Unexpected pharmacokinetic interactions with co-administered drugs. | - Inhibition of P-gp and/or CYP3A4 by verapamil: Verapamil can significantly increase the plasma concentrations of co-administered drugs that are substrates for these proteins.[9] | - Conduct preliminary studies: If the interaction potential is unknown, run a pilot study to assess the impact of verapamil on the other drug's pharmacokinetics.- Stagger administration times: Depending on the experimental design, administering the drugs at different times may help to elucidate interaction mechanisms. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
Objective: To prepare a sterile solution of this compound for intravenous administration in rats.
Materials:
-
This compound USP grade powder
-
Sterile Water for Injection or 0.9% Sterile Saline
-
Sterile vials
-
0.22 µm sterile syringe filters
-
pH meter
Procedure:
-
Calculate the required amount: Determine the total volume and concentration of the this compound solution needed for your study. For example, for a 1 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, you would need a 1 mg/mL solution.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile environment.
-
Dissolve in vehicle: Add the powder to a sterile vial containing the appropriate volume of Sterile Water for Injection or 0.9% Saline.
-
Ensure complete dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Check the pH: The pH of the final solution should be between 4.0 and 6.5.[7][8] If necessary, adjust the pH with sterile hydrochloric acid or sodium hydroxide.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Storage: Store the solution protected from light at room temperature.[11] Use within 24 hours of preparation.
Protocol 2: Oral Administration of this compound by Gavage in Rats
Objective: To administer a precise dose of this compound orally to rats.
Materials:
-
Prepared this compound solution or suspension (e.g., in water or 0.5% methylcellulose)
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for adult rats)
-
Syringes
Procedure:
-
Animal preparation: Fast the rats overnight (with access to water) to ensure an empty stomach for consistent absorption.
-
Dose calculation: Calculate the volume of the this compound solution to be administered based on the animal's body weight and the desired dose.
-
Filling the syringe: Draw the calculated volume of the dosing solution into the syringe. Ensure there are no air bubbles.
-
Animal restraint: Gently but firmly restrain the rat to prevent movement.
-
Gavage needle insertion: Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Administer the dose: Once the needle is in the correct position (in the stomach), slowly administer the solution.
-
Withdraw the needle: Gently remove the gavage needle.
-
Monitor the animal: Observe the animal for any signs of distress after the procedure.
Data Presentation
Expected Pharmacokinetic Parameters of Verapamil in Rats
The following table provides an overview of expected pharmacokinetic parameters for verapamil in Sprague-Dawley rats. Note that these values can vary depending on the specific experimental conditions.
| Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Intravenous | 1 mg/kg | - | - | - | 100% | [4] |
| Oral | 10 mg/kg | - | - | - | R-verapamil: 4.1 ± 1.1S-verapamil: 7.4 ± 3.1 | [4] |
| Oral | 9 mg/kg | ~100 | ~1.5 | ~400 | - | [19] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
Mechanism of Verapamil's Interaction with P-glycoprotein and CYP3A4
Caption: Verapamil inhibits its own efflux and metabolism in the gut.
References
-
This compound Injection. (n.d.). Retrieved from [Link]
- Christensen, H., Carlson, E., & Asberg, A. (1997). Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model. Biopharmaceutics & Drug Disposition, 18(5), 387-396.
- Ivanov, M., & Koycheva, A. (2020). CHANGES IN THE HEART RATE OF RATS TREATED WITH VERAPAMIL OVERDOSE AND RESUSCITATED WITH LIPID EMULSION. Scripta Scientifica Pharmaceutica, 7(1), 47-52.
- Choi, J. S., & Choi, B. C. (2010). Pharmacokinetics of verapamil and its metabolite norverapamil in rats with hyperlipidaemia induced by poloxamer 407. Basic & Clinical Pharmacology & Toxicology, 107(5), 886-890.
- Wang, Y. H., & Jones, D. R. (2004). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Drug Metabolism and Disposition, 32(2), 259-266.
-
Verapamil. (2021). In Australian Medicines Handbook. Retrieved from [Link]
- Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein. (2014). Biochemical Society Transactions, 42(5), 1431-1439.
- Sykes, J. B., et al. (2014). Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data. Journal of Pharmacology and Experimental Therapeutics, 348(2), 263-271.
- Yusa, K., & Tsuruo, T. (1989). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. Cancer Research, 49(18), 5002-5006.
- Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. (2004). Drug Metabolism and Disposition, 32(2), 259-266.
- Popović, M., et al. (2017). Verapamil Parameter- and Dose-Dependently Impairs Memory Consolidation in Open Field Habituation Task in Rats. Frontiers in Behavioral Neuroscience, 11, 15.
- A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. (2020). Pharmaceutics, 12(6), 565.
- Tucker, G. T., et al. (1998). Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British Journal of Clinical Pharmacology, 45(1), 39-47.
- Verapamil metabolism and CYP3A4 inactivation. R-verapamil, S-verapamil,... (2020).
- Jolly, S. R., & Gross, G. J. (1980).
- Wandel, C., & Kim, R. B. (1999). P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil. Clinical Pharmacology & Therapeutics, 66(3), 223-227.
- This compound. (n.d.). In Japanese Pharmacopoeia.
- shows the heart rate of rats poisoned with verapamil. In poi- soned... (2020).
- Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein. (2016). The Journal of Biological Chemistry, 291(32), 16646-16657.
-
HKG CLD this compound Solution for Injection. (n.d.). Retrieved from [Link]
-
This compound injection, USP Dosage and Administration | Pfizer Medical - US. (n.d.). Retrieved from [Link]
- Ošťádalová, I., Ošťádal, B., & Papoušek, F. (1988). Ontogenetic differences in cardiac sensitivity to verapamil in rats. Physiologia Bohemoslovaca, 37(5), 415-420.
- Gafter, U., et al. (1986). Verapamil reverses calcium cardiotoxicity. Israel Journal of Medical Sciences, 22(5), 387-390.
-
This compound Injection, USP. (n.d.). Retrieved from [Link]
-
This compound Injection, USP. (n.d.). Retrieved from [Link]
-
Verapamil HCl | CHEO ED Outreach. (n.d.). Retrieved from [Link]
-
Verapamil | C27H38N2O4 - PubChem. (n.d.). Retrieved from [Link]
-
Verapamil - EMed. (2024). Retrieved from [Link]
-
Verapamil - StatPearls - NCBI Bookshelf. (2023). Retrieved from [Link]
- Chen, X., et al. (2019). Influence of verapamil on the pharmacokinetics of oridonin in rats. Pharmaceutical Biology, 57(1), 324-330.
- Pang, K. S., & Chan, K. K. (1985). Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans. Journal of Pharmacy and Pharmacology, 37(8), 582-584.
- Choi, J. S., & Han, H. K. (2009). Enhanced bioavailability of verapamil after oral administration with hesperidin in rats. International Journal of Pharmaceutics, 377(1-2), 83-86.
- Evaluating the antidiabetic effects of R-verapamil in type 1 and type 2 diabetes mellitus mouse models. (2021). PLoS One, 16(8), e0255372.
- Dominguez, R., & Agmo, A. (1988). Verapamil injections in the peripeduncular nucleus suppress multiunit evoked activity and sexual receptivity in female rats. Physiology & Behavior, 42(5), 417-422.
- Steinleitner, A., et al. (1991). Prevention of peritoneal adhesions in rats with verapamil, hydrocortisone sodium succinate, and phosphatidylcholine. The Journal of Reproductive Medicine, 36(4), 271-273.
- Kang, J. S., et al. (2004). Direct determination of verapamil in rat plasma by coupled column microbore-HPLC method.
- Kazimierczak, A., & Adamas, B. (1981). Dual effect of verapamil on rat peritoneal mast cells: inhibition or induction of histamine release. Agents and Actions, 11(1-2), 91-93.
- Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services.
Sources
- 1. Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Injection [drugfuture.com]
- 6. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Influence of verapamil on the pharmacokinetics of oridonin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Verapamil Parameter- and Dose-Dependently Impairs Memory Consolidation in Open Field Habituation Task in Rats [frontiersin.org]
- 11. pfizermedical.com [pfizermedical.com]
- 12. P-glycoprotein system as a determinant of drug interactions: the case of digoxin-verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.mu-varna.bg [journals.mu-varna.bg]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. Ontogenetic differences in cardiac sensitivity to verapamil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. emed.ie [emed.ie]
- 18. Verapamil HCl | CHEO ED Outreach [outreach.cheo.on.ca]
- 19. Enhanced bioavailability of verapamil after oral administration with hesperidin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for studying verapamil's effect on cardiac conduction.
Technical Support Center: Verapamil's Effect on Cardiac Conduction
Welcome to the technical support center for researchers investigating the electrophysiological effects of verapamil. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during experimental protocols. Our goal is to blend foundational scientific principles with field-proven insights to enhance the reliability and accuracy of your research.
Section 1: Frequently Asked Questions - Foundational Knowledge
This section addresses common queries for researchers planning or in the early stages of their experiments.
Q1: What is the primary mechanism of action of verapamil on cardiac conduction?
A: Verapamil is a non-dihydropyridine calcium channel blocker that primarily targets L-type calcium channels (CaV1.2).[1][2][3] Its action is "use-dependent," meaning it preferentially binds to calcium channels that are in the open or inactivated state.[4] Since the sinoatrial (SA) and atrioventricular (AV) nodes have a high firing rate and their action potentials are highly dependent on the slow inward calcium current, verapamil has a pronounced effect on these tissues.[2][5][6] By blocking these channels, verapamil reduces the rate of depolarization, leading to a slowing of the heart rate (negative chronotropy) and a delay in the conduction of the electrical impulse from the atria to the ventricles (negative dromotropy).[4][7]
Q2: What are the expected electrocardiogram (ECG) or action potential changes after applying verapamil?
A: In both preclinical models and clinical settings, the hallmark effect of verapamil is the prolongation of the PR interval on the ECG, which directly reflects delayed AV nodal conduction.[8][9] You should generally not expect significant changes to the QRS duration or the QTc interval at therapeutic concentrations.[8] At the cellular level, particularly in SA nodal cells, verapamil decreases the amplitude of the action potential and reduces the slope of phase 4 diastolic depolarization, which is responsible for pacemaker activity.[5][10]
Q3: Besides L-type calcium channels, does verapamil have significant off-target effects I should be aware of?
A: Yes, this is a critical consideration for data interpretation. Verapamil is known to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (I_Kr).[11][12] This channel is crucial for cardiac repolarization. The IC50 for hERG block by verapamil can be in a similar range to its L-type calcium channel blocking activity, which can complicate the interpretation of repolarization effects and carries a potential for pro-arrhythmic risk under certain conditions.[11][13] Verapamil has also been shown to inhibit other channels, such as TREK potassium currents in sympathetic neurons, which could contribute to its overall cardiovascular profile.[14]
Diagram 1: Verapamil's Core Mechanism on Cardiac Conduction
Caption: Verapamil selectively blocks L-type calcium channels, primarily impacting SA and AV nodal tissue.
Section 2: Experimental Protocol Guides
These are condensed, best-practice protocols for common assays.
Protocol 1: Patch-Clamp on Isolated Cardiomyocytes
This protocol is for measuring verapamil's effect on L-type calcium currents (I_Ca,L).
1. Cell Preparation:
-
Isolate ventricular myocytes from the model species (e.g., rabbit, rat) using established enzymatic digestion protocols.
-
Allow cells to stabilize in a Tyrode's solution for at least 30 minutes before recording.
2. Recording Configuration:
-
Use the perforated patch-clamp technique to minimize intracellular dialysis and current rundown, which is crucial for stable I_Ca,L recordings.[15]
-
Prepare a pipette solution containing Amphotericin B or Gramicidin.[15][16]
-
External Solution (mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Pipette Solution (mM): 120 CsCl, 20 TEA-Cl, 5 MgATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium and TEA are used to block potassium currents.
3. Data Acquisition:
-
Maintain bath temperature at 35-37°C.[15]
-
Obtain a high-resistance seal (>1 GΩ) on a healthy, rod-shaped myocyte.
-
Wait for the access resistance to stabilize at a low value (<20 MΩ).
-
Voltage Protocol for I_Ca,L:
- Hold the cell at a resting potential of -80 mV.
- Apply a brief prepulse to -40 mV to inactivate sodium channels.
- Apply a series of depolarizing test pulses from -30 mV to +60 mV in 10 mV increments to elicit I_Ca,L.
-
Establish a stable baseline recording for 5 minutes.
-
Perfuse with increasing concentrations of verapamil, allowing 5 minutes for equilibration at each concentration.
Diagram 2: Patch-Clamp Experimental Workflow
Caption: Key steps for a successful perforated patch-clamp experiment to study verapamil.
Protocol 2: Isolated Langendorff-Perfused Heart
This ex vivo model allows for the assessment of verapamil's effects on integrated cardiac function, including heart rate, contractility, and AV conduction.
1. System Preparation:
-
Prepare Krebs-Henseleit buffer, bubble with 95% O2 / 5% CO2, and heat to 37°C. Ensure all solutions are filtered.[17]
-
Prime the Langendorff system, ensuring no air bubbles are present in the tubing, as this can cause an ischemic insult.[17]
2. Heart Isolation and Mounting:
-
Anesthetize the animal and administer heparin to prevent clotting.[17]
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Identify the aorta and cannulate it, securing it to the perfusion cannula. Ensure the cannula does not pass through the aortic valve.[17]
-
Initiate retrograde perfusion at a constant pressure (e.g., 60-80 mmHg for a rat heart).
3. Data Acquisition:
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure (LVP).
-
Place electrodes on the epicardial surface to record a pseudo-ECG.
-
Allow the heart to stabilize for a 20-30 minute period. Key parameters to monitor are heart rate, left ventricular developed pressure (LVDP), and PR interval.
-
Establish a stable baseline recording.
-
Administer verapamil either as a bolus injection into the aortic cannula or by switching to a perfusion buffer containing the drug. Administer in a cumulative, dose-dependent manner.[18][19]
-
Record data continuously, allowing for a steady-state effect to be reached at each concentration (typically 5-10 minutes).
Section 3: Troubleshooting Guides
Patch-Clamp Experiments
Q: I'm not seeing the expected block of L-type calcium current (I_Ca,L). Is my verapamil solution bad?
A: While solution degradation is possible, other factors are more common.
-
1. Verify the Voltage Protocol: Ensure your holding potential and prepulse are effectively inactivating sodium channels and that your test pulses cover the full activation range of I_Ca,L (peak is typically around 0 to +10 mV).
-
2. Check for Drug Adsorption: Verapamil can adsorb to the plastic tubing of your perfusion system, reducing the effective concentration reaching the cell.[20] Consider using a system with minimal tubing length or pre-equilibrating the system with the verapamil solution.
-
3. Account for Current Rundown: I_Ca,L is notoriously prone to "rundown" (a gradual decrease in current amplitude over time), even in perforated patch. If your baseline is not stable before drug application, you may misinterpret rundown as a drug effect or, conversely, the rundown may mask a weak blocking effect. Always have a time-matched vehicle control experiment.
-
4. Cell Health: Only use myocytes with a clear, rod-shaped morphology and low resting leak current. Poor cell health can lead to altered channel function and drug sensitivity.
Q: I'm seeing unexpected changes in potassium currents. Is this a known effect of verapamil?
A: Yes, this is an important and expected off-target effect. Verapamil is a known blocker of the hERG (I_Kr) channel.[11][12][13] If your experiment is not designed to isolate only calcium currents (e.g., by using K+ channel blockers like Cesium and TEA in the pipette solution), you will likely see effects on repolarizing currents. This is a valid finding but must be correctly attributed. When studying repolarization, it is crucial to use specific voltage protocols that can differentiate between effects on I_Ca,L during the plateau and direct effects on potassium channels like I_Kr.
Isolated Heart (Langendorff) Experiments
Q: The heart rate is highly variable or bradycardia is more severe than expected at low concentrations. What are the possible causes?
A: This often points to issues with the preparation's health or the experimental setup.
-
1. Hypoxia/Underperfusion: An unhealthy heart is highly sensitive to pharmacological agents. Ensure your perfusion pressure is adequate and stable, and that the Krebs-Henseleit buffer is continuously and vigorously oxygenated. A low spontaneous heart rate during stabilization (<200 bpm for a rat) can be a sign of underperfusion.[21]
-
2. Animal Condition: The physiological state of the animal prior to the experiment can significantly impact the results. Stress or underlying disease can alter cardiac function.[17]
-
3. Temperature Instability: Temperature fluctuations can cause changes in heart rate. Ensure the heart and the perfusate are maintained at a constant 37°C.
-
4. Concentration Calculation Error: Double-check all dilutions and calculations for your verapamil stock and working solutions.
Q: I'm not seeing a clear dose-dependent prolongation of the PR interval. What could be wrong?
A: This suggests an issue with either the drug's action or your measurement.
-
1. Inadequate Equilibration Time: A steady-state effect must be reached at each concentration. If you add subsequent doses too quickly, you will not see the full effect of the previous dose. Allow at least 5-10 minutes per concentration.
-
2. Poor ECG Signal Quality: A noisy ECG signal can make it difficult to accurately identify the start of the P wave and the start of the QRS complex. Ensure good contact with your electrodes and use signal filtering if necessary.
-
3. AV Nodal Damage: If the heart was handled roughly during excision or cannulation, the delicate AV nodal tissue could be damaged, impairing its ability to respond to the drug.
-
4. Dose Range: You may be operating outside the effective dose range. Refer to literature for typical concentrations used in your specific model. Studies in isolated rat hearts have shown clear dose-dependent effects.[19]
Diagram 3: Troubleshooting Logic for Langendorff PR Interval Issues
Caption: A decision tree for troubleshooting the absence of expected PR prolongation in Langendorff experiments.
Section 4: Data Interpretation & Key Parameters
Q: How do I construct a proper dose-response curve for verapamil, and what are the key parameters to report?
1. Dose-Response Curve Construction:
-
For each experimental preparation, calculate the baseline value for your parameter of interest (e.g., PR interval, I_Ca,L peak current).
-
For each subsequent verapamil concentration, express the effect as a percentage of the baseline value (e.g., % increase in PR interval) or as a percentage of inhibition (for current block).
-
Plot the mean response at each concentration against the logarithm of the molar concentration of verapamil.
-
Fit the data to a sigmoidal dose-response equation (e.g., four-parameter logistic equation) to determine the IC50 (concentration for 50% inhibition) or EC50 (concentration for 50% of maximal effect).
2. Key Parameters to Report:
The following table summarizes the essential parameters to measure and report for each experimental model.
| Experimental Model | Primary Parameters | Secondary / Quality Control Parameters |
| Patch-Clamp | • IC50 for I_Ca,L block[20]• Voltage-dependence of block | • Cell capacitance (pF)• Access resistance (MΩ)• Resting membrane potential (mV)• Effects on action potential duration (APD50, APD90)[22] |
| Isolated Heart | • Change in PR interval / AV conduction time[8]• Change in Heart Rate (chronotropy)[5]• Change in LVDP (inotropy)[10] | • Coronary flow / Perfusion pressure• QRS duration• Incidence of arrhythmias or ectopic beats[21] |
References
- How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. (2025). YouTube.
- Tariq, M. M., & Aronow, W. S. (2023). Verapamil. In StatPearls.
- Verapamil || Mechanism, side effects and uses. (2020). YouTube.
- Verapamil. (n.d.). Wikipedia.
- Zasada, I., et al. (2023).
- Verapamil Action P
- Posner, P., et al. (1983). Electrophysiological effects of verapamil. Journal of Pharmacology and Experimental Therapeutics.
- Alonso-Carbajo, L., et al. (2018). Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. Frontiers in Pharmacology.
- Antiarrhythmic Drugs: Class IV Agents as Calcium Channel Blockers. (2024). JoVE.
- Motomura, S., et al. (1987). Chronic verapamil treatment depresses automaticity and contractility in isolated cardiac tissues. Journal of Pharmacology and Experimental Therapeutics.
- Schamroth, L., et al. (1972). Effects of intravenous verapamil on cardiac arrhythmias and on the electrocardiogram. American Journal of Cardiology.
- Lee, Y., et al. (2018). Electrophysiological Analysis of Verapamil Treatment.
- 12 pro tips for Langendorff technique. (2019). ADInstruments.
- Zhang, S., et al. (1999). Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels.
- Kramer, J., et al. (2020). Reassessing the Conduct of Patch Clamp Cardiac Ion Channel Assays to Improve Nonclinical Data Translation to Clinical ECG Changes and Proarrythmia Risk. Toxicological Sciences.
- Zhang, S., et al. (1999). Mechanism of block and identification of the verapamil binding domain to HERG potassium channels.
- Al-Zoabi, A., et al. (2021).
- Mbikou, P. (2017). Troubleshoot Isolated heart langendorff system: how to get rid of ectopic heartbeat and signal?
- Ma, J., et al. (2007). Verapamil blocks HERG channel by the helix residue Y652 and F656 in the S6 transmembrane domain. Acta Pharmacologica Sinica.
- Grandi, E., et al. (2019). Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp. Frontiers in Physiology.
- Effects of verapamil and diltiazem on ECG, heart rhythm and conduction. (n.d.). My EKG.
- iCell Cardiomyocytes - Performing Perforated Patch Clamp Application Protocol. (n.d.). Cellular Dynamics.
Sources
- 1. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Verapamil - Wikipedia [en.wikipedia.org]
- 3. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Electrophysiological effects of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Antiarrhythmic Drugs: Class IV Agents as Calcium Channel Blockers [jove.com]
- 7. youtube.com [youtube.com]
- 8. Effects of intravenous verapamil on cardiac arrhythmias and on the electrocardiogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ecgwaves.com [ecgwaves.com]
- 10. Chronic verapamil treatment depresses automaticity and contractility in isolated cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Mechanism of block and identification of the verapamil binding domain to HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]
- 15. fujifilmcdi.com [fujifilmcdi.com]
- 16. Frontiers | Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp [frontiersin.org]
- 17. Langendorff | Expert Tips | ADInstruments [adinstruments.com]
- 18. Frontiers | Effects of GS-967, GS-6615 and ranolazine on the responses of the rabbit aorta to adrenergic nerve stimulation [frontiersin.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Reassessing the Conduct of Patch Clamp Cardiac Ion Channel Assays to Improve Nonclinical Data Translation to Clinical ECG Changes and Proarrythmia Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of verapamil and diltiazem in inhibiting P-glycoprotein.
For researchers in pharmacology and drug development, overcoming multidrug resistance (MDR) remains a pivotal challenge. Central to this phenomenon is the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp, or ABCB1), an efflux pump that actively expels a wide array of xenobiotics from cells, thereby reducing the intracellular concentration and efficacy of therapeutic agents.[1][2] The calcium channel blockers verapamil and diltiazem, while primarily known for their cardiovascular applications, have been identified as first-generation P-gp inhibitors.[3][4]
This guide provides an in-depth, objective comparison of the efficacy of verapamil and diltiazem as P-gp inhibitors, supported by experimental data and mechanistic insights. We will dissect their molecular interactions with P-gp, compare their inhibitory potencies, and provide detailed protocols for assessing their activity in a laboratory setting.
The Mechanism of P-glycoprotein and Its Inhibition
P-glycoprotein functions as a cellular gatekeeper, particularly in tissues with excretory roles like the intestines, liver, and kidneys, and at critical blood-tissue barriers such as the blood-brain barrier.[5] It utilizes the energy from ATP hydrolysis to drive the efflux of its substrates, preventing them from reaching their intracellular targets.[6]
Inhibition of P-gp is a key strategy to reverse MDR and enhance the bioavailability of substrate drugs.[5] Inhibitors can act through several mechanisms:
-
Competitive Inhibition: Directly competing with substrates for the same binding site on P-gp.
-
Non-competitive/Allosteric Inhibition: Binding to a different site on P-gp, inducing a conformational change that prevents substrate transport.[7]
-
Modulation of ATP Hydrolysis: Interfering with the ATPase activity that powers the pump.
-
Downregulation of P-gp Expression: Reducing the total amount of P-gp protein present in the cell membrane.
Below is a conceptual diagram illustrating the fundamental action of P-gp and its inhibition.
Head-to-Head Comparison: Verapamil vs. Diltiazem
While both verapamil and diltiazem are classified as P-gp inhibitors, experimental evidence reveals significant differences in their potency and mechanism of action.
Mechanistic Differences
Verapamil is one of the most widely studied P-gp modulators and often serves as a benchmark inhibitor in experimental assays.[8] Its interaction with P-gp is multifaceted:
-
ATPase Activity: Verapamil's effect on P-gp's ATP hydrolysis is complex. Studies show its kinetics are biphasic, suggesting at least two binding sites.[6][7] At low concentrations, it can act as a "non-competitive activator" of ATPase activity, while at higher, clinically relevant concentrations for inhibition, it behaves as an inhibitor.[6]
-
P-gp Expression: Verapamil has been shown to decrease the expression of P-gp itself. In multidrug-resistant human leukemia cell lines (K562/ADR), a 72-hour exposure to 15 µM verapamil resulted in a 3-fold decrease in P-gp expression.[9] This effect was linked to a reduction in P-gp mRNA levels, suggesting a transcriptional or post-transcriptional regulatory mechanism.[9] This dual action—both direct inhibition and expression downregulation—makes verapamil a particularly potent modulator.
Diltiazem , in contrast, appears to be a less potent and mechanistically simpler P-gp inhibitor.
-
ATPase Activity: The inhibitory profile of diltiazem is often described by a broad inhibition curve, which may suggest interaction at a single binding site or with a single transporter, but with less specificity than verapamil.[10]
-
P-gp Expression: In the same study where verapamil was shown to decrease P-gp levels, diltiazem had no effect on P-gp expression, even at doses that inhibited cell proliferation.[9] This is a critical distinction, indicating that diltiazem's efficacy is likely limited to direct, competitive inhibition of the pump's function.
-
Metabolism: Diltiazem is rapidly metabolized to desacetyl-diltiazem (M1), which has been identified as a P-gp substrate itself.[11] This means the parent drug's inhibitory action can be convoluted by its metabolite's interaction with the transporter, potentially reducing its net inhibitory effect in vivo.
Comparative Efficacy and IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency. However, for P-gp inhibitors, these values can vary dramatically depending on the cell line, substrate probe, and assay methodology used.[10] This variability underscores the importance of context when comparing data.
One study investigating the inhibition of angiotensin II-induced cell growth in vascular smooth muscle cells reported IC₅₀ values of 3.5 µM for verapamil and 6.6 µM for diltiazem , suggesting verapamil is roughly twice as potent in that specific biological context.[12] While not a direct P-gp inhibition assay, this aligns with the general finding that verapamil is the more potent agent.
| Feature | Verapamil | Diltiazem |
| Primary Mechanism | Competitive inhibitor; also modulates ATPase activity in a complex, biphasic manner.[6] | Primarily a competitive inhibitor.[10][13] |
| Effect on P-gp Expression | Decreases P-gp mRNA and protein expression.[9] | No significant effect on P-gp expression reported.[9] |
| Relative Potency (IC₅₀) | Generally considered more potent. Reported IC₅₀ values are often lower than diltiazem in comparable assays.[12] | Generally considered less potent than verapamil.[12] |
| Key Differentiator | Dual action: direct P-gp inhibition and downregulation of P-gp expression.[9] | Its major metabolite (M1) is a P-gp substrate, which may complicate its inhibitory profile.[11] |
| Clinical Context | Use as a chemosensitizing agent is limited by cardiovascular effects at required doses.[14] | Also a P-gp and moderate CYP3A4 inhibitor, leading to drug-drug interactions.[3] |
Experimental Protocols for Assessing P-gp Inhibition
To empirically determine and compare the inhibitory efficacy of compounds like verapamil and diltiazem, fluorescent substrate accumulation assays are the gold standard in high-throughput screening. The underlying principle is that in cells overexpressing P-gp, a fluorescent substrate is actively pumped out, resulting in low intracellular fluorescence. In the presence of an inhibitor, this efflux is blocked, leading to substrate accumulation and a corresponding increase in fluorescence.
Two common substrates are Rhodamine 123 and Calcein-AM. The Calcein-AM assay is often preferred for its sensitivity and high signal-to-noise ratio.[15]
Protocol: Calcein-AM P-glycoprotein Inhibition Assay
This protocol provides a framework for evaluating P-gp inhibition. The causality behind key steps is explained to ensure methodological integrity.
Rationale: Calcein-AM is a non-fluorescent, cell-permeant dye. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester, yielding the highly fluorescent and membrane-impermeant molecule, calcein.[16] Calcein-AM is also an excellent P-gp substrate. Therefore, in P-gp-overexpressing cells, Calcein-AM is expelled before it can be cleaved, resulting in low fluorescence. An effective inhibitor will block this efflux, allowing for esterase activity and fluorescent signal generation.
Step-by-Step Methodology:
-
Cell Preparation:
-
Action: Seed P-gp overexpressing cells (e.g., K562/MDR, MDCKII-MDR1) and the corresponding parental (non-overexpressing) cell line into a clear-bottom 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well.
-
Rationale: The parental cell line serves as a crucial negative control to establish baseline fluorescence in the absence of significant P-gp activity, ensuring that observed effects are P-gp specific.
-
-
Inhibitor Preparation and Addition:
-
Action: Prepare serial dilutions of verapamil and diltiazem in assay buffer (e.g., Hanks' Balanced Salt Solution). Add the diluted compounds to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "maximal inhibition" control (a saturating concentration of a known potent inhibitor like verapamil, e.g., 100 µM).
-
Rationale: A dose-response curve is essential for determining the IC₅₀. The maximal inhibition control defines the upper limit of the assay window (100% inhibition).
-
-
Pre-incubation:
-
Action: Incubate the plate at 37°C for 20-30 minutes.
-
Rationale: This step allows the inhibitors to enter the cells and bind to P-gp before the substrate is introduced, ensuring a more accurate measurement of their inhibitory effect.
-
-
Substrate Loading:
-
Action: Add Calcein-AM to all wells to a final concentration of 0.5-1.0 µM.
-
Rationale: This concentration should be optimized to be sufficient for a strong signal but low enough to remain in the linear range of the P-gp transport kinetics.
-
-
Incubation and Fluorescence Measurement:
-
Action: Incubate the plate for another 30-60 minutes at 37°C, protected from light. Following incubation, measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~530 nm).[17]
-
Rationale: Protecting from light is critical as fluorescent molecules are susceptible to photobleaching. The incubation period allows for both P-gp-mediated efflux and intracellular cleavage of Calcein-AM to occur.
-
-
Data Analysis:
-
Action: Normalize the fluorescence data. The signal from the vehicle control wells in the P-gp overexpressing line represents 0% inhibition, and the signal from the maximal inhibition control wells represents 100% inhibition. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Rationale: Proper normalization accounts for well-to-well variability and provides a standardized measure of inhibition, allowing for the robust calculation of IC₅₀.
-
Conclusion and Field-Proven Insights
The experimental evidence clearly indicates that verapamil is a more potent and mechanistically complex inhibitor of P-glycoprotein than diltiazem. Its ability to not only block the pump's function but also to downregulate its expression gives it a significant advantage in efficacy.[9] Diltiazem, while a recognized inhibitor, demonstrates lower potency and lacks the expression-modulating effects of verapamil. Furthermore, its metabolism into a P-gp substrate complicates its in vivo activity profile.[11]
For researchers selecting a positive control for P-gp inhibition assays, verapamil remains the superior choice due to its well-characterized, potent, and multifaceted mechanism of action. When investigating potential drug-drug interactions, the inhibitory potential of verapamil should be considered more significant than that of diltiazem. This guide underscores the necessity of moving beyond simple classifications and delving into the mechanistic nuances that differentiate the biological activities of even closely related compounds.
References
-
Judt, O. A., et al. (1993). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. Leukemia Research, 17(10), 879-885. [Link]
-
Taylor, J. S., et al. (2017). Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein. Biochemistry, 56(10), 1493-1504. [Link]
-
MedEx. (n.d.). Uromax-D | 0.4 mg+0.5 mg | Capsule. MedEx. [Link]
-
Molden, E., et al. (2000). Extensive metabolism of diltiazem and P-glycoprotein-mediated efflux of desacetyl-diltiazem (M1) by rat jejunum in vitro. Drug Metabolism and Disposition, 28(2), 121-124. [Link]
-
Wikipedia. (n.d.). Atorvastatin. Wikipedia. [Link]
-
Kido, K., et al. (2026). Evaluating the Concomitant Use of Diltiazem or Verapamil With Direct Oral Anticoagulants: A Meta-analysis. Annals of Pharmacotherapy, 60(1), 36-41. [Link]
-
Drugs.com. (n.d.). Diltiazem and verapamil Interactions. Drugs.com. [Link]
-
Tassonyi, E., et al. (1998). The effects of verapamil and diltiazem on N-, P- and Q-type calcium channels mediating dopamine release in rat striatum. British Journal of Pharmacology, 124(7), 1421-1427. [Link]
-
Taylor, J. S., et al. (2018). Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein. Biochemical Journal, 475(15), 2543-2559. [Link]
-
Talasila, M., & Varacallo, M. (2023). Diltiazem. In StatPearls. StatPearls Publishing. [Link]
-
Tchado, J. S., et al. (2011). Calcein assay: a high-throughput method to assess P-gp inhibition. Journal of Pharmaceutical and Toxicological Methods, 64(2), 149-156. [Link]
-
Naito, M., et al. (1993). Reversal of multidrug resistance by verapamil analogues. European Journal of Cancer, 29A(2), 235-240. [Link]
-
Bentz, J., et al. (2013). Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria. Drug Metabolism and Disposition, 41(7), 1347-1366. [Link]
-
Iannetti, L., et al. (2010). Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy. The Annals of Pharmacotherapy, 44(7-8), 1318-1321. [Link]
-
Falcão, C., et al. (2025). A Systematic Review and Classification of the Effects of P-glycoprotein Inhibitors and Inducers in Humans, Using Digoxin, Fexofenadine, and Dabigatran as Probe Drugs. Clinical Pharmacokinetics. [Link]
-
Ferreira, M. C., et al. (1996). Effects of steroids and verapamil on P-glycoprotein ATPase activity. Biochemical Pharmacology, 51(12), 1675-1682. [Link]
-
Mueck, W., et al. (2014). Effects of Verapamil and Diltiazem on the Pharmacokinetics and Pharmacodynamics of Rivaroxaban. Clinical Pharmacology & Therapeutics, 95(5), 554-561. [Link]
-
Anderson, G. D., & Saneto, R. P. (2004). USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY. Epilepsia, 45, 247-247. [Link]
-
Singh, S., et al. (2022). P-Glycoprotein Inhibitors: A Review. Current Drug Targets, 23(14), 1335-1350. [Link]
-
Tchado, J. S., et al. (2011). Calcein assay: A high-throughput method to assess P-gp inhibition. Journal of Pharmacological and Toxicological Methods, 64(2), 149-156. [Link]
-
Sobiś, J., & Gałuszko-Węgielnik, M. (2021). Use of verapamil as a P-glycoprotein inhibitor in patients with drug-resistant depression. Psychiatria, 18(4), 263-268. [Link]
-
Sachinidis, A., et al. (1992). Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells. Journal of Cardiovascular Pharmacology, 19 Suppl 2, S60-S62. [Link]
-
Al-Jabr, H., et al. (2020). Association of Oral Anticoagulants and Verapamil or Diltiazem With Adverse Bleeding Events in Patients With Nonvalvular Atrial Fibrillation and Normal Kidney Function. JAMA Network Open, 3(4), e203593. [Link]
-
van Meel, J. C., et al. (1985). Differential inhibition of vascular smooth muscle responses to alpha 1- and alpha 2-adrenoceptor agonists by diltiazem and verapamil. Pharmacology, 31(4), 206-214. [Link]
-
PubChem. (n.d.). Diltiazem. National Center for Biotechnology Information. [Link]
-
Le Vee, M., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 487. [Link]
-
Singh, S., et al. (2022). P-Glycoprotein Inhibitors: A Review. Current Drug Targets, 23(14), 1335-1350. [Link]
-
Kadioglu, O., et al. (2016). P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers. Frontiers in Pharmacology, 7, 493. [Link]
-
Brown, R. (2025). Verapamil Versus Diltiazem - Clinical Comparison. Med Ed 101. [Link]
-
Kido, K., et al. (2025). Evaluating the Concomitant Use of Diltiazem or Verapamil With Direct Oral Anticoagulants: A Meta-analysis. Annals of Pharmacotherapy. [Link]
-
Fung, K. L., & Gottesman, M. M. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 130-132. [Link]
-
Unmed. (2025). How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. YouTube. [Link]
-
De-la-Fuente, S., et al. (2007). Diltiazem and verapamil protect dystrophin-deficient muscle fibers of MDX mice from degeneration: a potential role in calcium buffering and sarcolemmal stability. The American Journal of Pathology, 171(4), 1230-1241. [Link]
-
BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay. BMG Labtech. [Link]
-
Le Vee, M., et al. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Molecules, 21(4), 487. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 3. Evaluating the Concomitant Use of Diltiazem or Verapamil With Direct Oral Anticoagulants: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meded101.com [meded101.com]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the complex drug–drug interactions of the cardiovascular drugs, verapamil and digoxin, with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extensive metabolism of diltiazem and P-glycoprotein-mediated efflux of desacetyl-diltiazem (M1) by rat jejunum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Researcher's Guide to the Validation of Verapamil's Chemosensitizing Effect in Drug-Resistant Tumors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the chemosensitizing effects of verapamil. We will delve into the mechanistic underpinnings of verapamil's action, present detailed experimental protocols for both in vitro and in vivo validation, and objectively compare its performance against subsequent generations of chemosensitizers.
The Challenge: Multidrug Resistance in Oncology
A primary cause of treatment failure in oncology is the development of multidrug resistance (MDR), a phenomenon where cancer cells become simultaneously resistant to a broad range of structurally and mechanistically distinct chemotherapeutic agents. A key player in this process is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which functions as a drug efflux pump, actively removing cytotoxic drugs from the cell and preventing them from reaching their intracellular targets.
Verapamil, a phenylalkylamine L-type calcium channel blocker, was one of the first compounds identified to counteract this process.[1] While its primary clinical use is in treating hypertension and cardiac arrhythmias, its ability to inhibit P-gp has made it a foundational tool for studying and attempting to reverse MDR.[2][3][4][5] This guide outlines the critical steps to validate this chemosensitizing activity in a laboratory setting.
Part 1: The Mechanism of Verapamil-Mediated Chemosensitization
Verapamil functions as a first-generation, non-specific inhibitor of P-gp.[6] It is believed to competitively bind to the same sites as chemotherapeutic drugs on the P-gp transporter.[7] This competitive inhibition occupies the pump, thereby reducing the efflux of co-administered cytotoxic agents. The result is an increased intracellular concentration of the chemotherapy drug, restoring its ability to induce apoptosis in the resistant tumor cell.
Part 2: A Step-by-Step Experimental Validation Workflow
Validating a chemosensitizer requires a multi-phased approach, beginning with controlled in vitro systems to establish mechanism and potency, followed by in vivo models to assess efficacy and toxicity in a complex biological environment.
Sources
- 1. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 2. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. europeanreview.org [europeanreview.org]
- 7. P-glycoprotein expression in malignant lymphoma and reversal of clinical drug resistance with chemotherapy plus high-dose verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Verapamil Paradox: A Comparative Guide to Cross-Validating In Vitro and In Vivo Findings
For researchers, scientists, and drug development professionals, the journey of a compound from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. The predictive power of preclinical models is a cornerstone of successful drug development, yet the correlation between in vitro assays and in vivo outcomes is often complex and non-linear. Verapamil, a phenylalkylamine L-type calcium channel blocker, serves as an exemplary case study for navigating this translational gap. Its well-characterized primary pharmacology, coupled with significant secondary activities and complex pharmacokinetics, provides a rich landscape for exploring the principles of robust in vitro-in vivo cross-validation.
This guide provides an in-depth technical comparison of verapamil's activity in both laboratory-based assays and living organisms. Moving beyond a simple recitation of protocols, we will delve into the causal relationships that underpin experimental design, the inherent limitations of each model system, and the critical thinking required to synthesize disparate data into a coherent pharmacological profile. Our objective is to equip you with the expertise to not only design and execute self-validating experimental workflows but also to critically interpret the resulting data, fostering a deeper understanding of the translational challenges and opportunities in drug development.
The Duality of Verapamil's Action: From Isolated Channels to Systemic Effects
Verapamil's primary mechanism of action is the blockade of voltage-gated L-type calcium channels (Ca_v_1.2), which are pivotal in cardiac and smooth muscle contraction[1]. In isolated systems, this translates to a direct negative inotropic (force of contraction) and chronotropic (heart rate) effect. However, the in vivo reality is more nuanced. The peripheral vasodilation induced by verapamil triggers a baroreflex-mediated increase in sympathetic tone, which can counteract the direct negative chronotropic effects[2]. This fundamental divergence between in vitro and in vivo observations underscores the necessity of a multi-faceted approach to pharmacological profiling.
Beyond its primary target, verapamil is also a potent inhibitor of the efflux transporter P-glycoprotein (P-gp) and the metabolic enzyme Cytochrome P450 3A4 (CYP3A4)[3]. These off-target activities have profound implications for drug-drug interactions and the compound's own pharmacokinetic profile, further complicating the in vitro-in vivo correlation (IVIVC).
Visualizing the Experimental Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of verapamil's activity, integrating in vitro and in vivo experimental arms to build a comprehensive understanding of its pharmacological profile.
Caption: A workflow for cross-validating verapamil's in vitro and in vivo activities.
In Vitro Evaluation: Deconstructing Verapamil's Molecular Interactions
The in vitro assessment of verapamil focuses on quantifying its activity at the molecular and cellular level. These assays provide a controlled environment to dissect specific mechanisms of action, free from the confounding variables of a whole organism.
Primary Target: L-type Calcium Channel Blockade
The cornerstone of verapamil's in vitro characterization is the precise measurement of its interaction with L-type calcium channels.
1. Electrophysiology: Whole-Cell Patch Clamp
-
Causality: This technique directly measures the flow of ions across the cell membrane, providing the most direct evidence of channel blockade. It allows for the determination of the half-maximal inhibitory concentration (IC50) and provides insights into the state-dependency of the block (i.e., whether verapamil preferentially binds to open, closed, or inactivated channels).
-
Self-Validation: The inclusion of positive (e.g., nifedipine) and negative controls, along with a stable baseline recording before drug application, ensures the integrity of the experimental setup.
Experimental Protocol: Whole-Cell Patch Clamp for L-type Calcium Current Inhibition
-
Cell Preparation: Use a cell line stably expressing the human Ca_v_1.2 channel (e.g., HEK293 cells). Culture cells to 70-80% confluency.
-
Electrophysiology Setup:
-
Prepare external solution containing (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH). Barium is used as the charge carrier to enhance the current and block potassium channels.
-
Prepare internal (pipette) solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH 7.2 with CsOH). Cesium is used to block potassium channels from the inside.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit calcium channel currents by depolarizing voltage steps to 0 mV for 200 ms.
-
-
Data Acquisition and Analysis:
-
Establish a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of verapamil (e.g., 0.01 µM to 10 µM).
-
Measure the peak inward current at each concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
2. Calcium Flux Assays
-
Causality: These assays use fluorescent dyes that bind to calcium, providing a measure of intracellular calcium concentration changes. They offer a higher throughput method to assess the functional consequence of channel blockade.
-
Self-Validation: The use of a positive control (e.g., a known calcium channel blocker) and a vehicle control is essential. Additionally, ensuring that the dye loading and cell viability are consistent across wells validates the assay's performance.
Experimental Protocol: Fluo-4 Calcium Flux Assay
-
Cell Preparation: Plate iPSC-derived cardiomyocytes or a suitable cell line in a 96-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM dye (e.g., 2 µM) and Pluronic F-127 (to aid dye solubilization) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the Fluo-4 loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Acquire a baseline fluorescence reading using a plate reader equipped with an injector.
-
Inject a depolarizing stimulus (e.g., high potassium solution) to open the L-type calcium channels, followed immediately by the addition of verapamil at various concentrations.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity after stimulation.
-
Normalize the data to the baseline fluorescence.
-
Calculate the percentage of inhibition of the calcium influx for each verapamil concentration.
-
Determine the IC50 value from the concentration-response curve.
-
Secondary Activities: P-gp and CYP3A4 Inhibition
Understanding verapamil's impact on drug transporters and metabolizing enzymes is crucial for predicting its in vivo behavior and potential for drug-drug interactions.
1. P-glycoprotein (P-gp) Inhibition: Caco-2 Permeability Assay
-
Causality: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer that expresses P-gp, mimicking the intestinal barrier. This assay measures the bidirectional transport of a known P-gp substrate (e.g., digoxin) in the presence and absence of verapamil to determine its inhibitory potential.
-
Self-Validation: The integrity of the Caco-2 monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., mannitol). The inclusion of a known P-gp inhibitor as a positive control validates the assay's sensitivity.
Experimental Protocol: Caco-2 Bidirectional Transport Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and polarization.
-
Monolayer Integrity Check:
-
Measure TEER values using a voltmeter. Values should be >250 Ω·cm².
-
Assess the permeability of [¹⁴C]-mannitol; Papp should be <1.5 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the monolayers with transport buffer (e.g., HBSS, pH 7.4).
-
For apical-to-basolateral (A-B) transport, add a known P-gp substrate (e.g., [³H]-digoxin) with or without verapamil to the apical chamber.
-
For basolateral-to-apical (B-A) transport, add the substrate with or without verapamil to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and measure the concentration of the substrate using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests active transport.
-
Calculate the inhibition of the efflux ratio by verapamil to determine its inhibitory potency (Ki or IC50).
-
2. CYP3A4 Inhibition: Human Liver Microsomes Assay
-
Causality: Human liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes, including CYP3A4. This assay measures the metabolism of a specific CYP3A4 substrate (e.g., testosterone or midazolam) in the presence of verapamil to quantify its inhibitory effect.
-
Self-Validation: The assay includes controls without the NADPH-regenerating system (to ensure metabolism is NADPH-dependent), a positive control inhibitor (e.g., ketoconazole), and a vehicle control.
Experimental Protocol: CYP3A4 Inhibition Assay with Human Liver Microsomes
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine human liver microsomes (e.g., 0.2 mg/mL), a CYP3A4 substrate (e.g., 50 µM testosterone), and verapamil at various concentrations in a phosphate buffer (pH 7.4).
-
-
Reaction Initiation and Termination:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubate for a specified time (e.g., 15 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite (e.g., 6β-hydroxytestosterone) using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation.
-
Determine the percentage of inhibition by verapamil at each concentration.
-
Calculate the IC50 value from the concentration-response curve.
-
In Vivo Assessment: Verapamil's Integrated Physiological Response
In vivo studies are indispensable for understanding how verapamil behaves in a complex biological system, where pharmacokinetics, pharmacodynamics, and homeostatic mechanisms interact.
Pharmacodynamics: Cardiovascular Effects in Animal Models
1. Spontaneously Hypertensive Rat (SHR) Model
-
Causality: The SHR is a well-established genetic model of hypertension that mimics many aspects of the human disease. It is used to evaluate the antihypertensive efficacy of compounds like verapamil.
-
Self-Validation: The use of normotensive Wistar-Kyoto (WKY) rats as a control group is crucial. Blood pressure and heart rate should be measured at baseline before treatment initiation.
Experimental Protocol: Antihypertensive Effect in Spontaneously Hypertensive Rats
-
Animal Model: Use male SHRs (e.g., 12-14 weeks old) and age-matched WKY rats.
-
Instrumentation: Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate, or use tail-cuff plethysmography for non-invasive measurements.
-
Dosing:
-
Administer verapamil orally (e.g., via gavage or in drinking water) at various doses (e.g., 10, 30, 100 mg/kg/day).
-
Include a vehicle-treated SHR group and a WKY control group.
-
-
Data Collection:
-
Record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) continuously or at regular intervals over the treatment period (e.g., several weeks).
-
-
Data Analysis:
-
Compare the changes in blood pressure and heart rate in the verapamil-treated SHR group to the vehicle-treated SHR and WKY groups.
-
Construct a dose-response curve for the antihypertensive effect.
-
Bridging In Vitro and In Vivo: The Isolated Perfused Heart (Langendorff) Model
-
Causality: This ex vivo model maintains the heart in a beating state outside the body, allowing for the assessment of direct cardiac effects without the influence of systemic reflexes. It serves as an excellent bridge between in vitro cellular assays and in vivo studies.
-
Self-Validation: A stabilization period is required after mounting the heart to ensure a steady baseline of cardiac function. The perfusion buffer must be continuously gassed with 95% O₂ / 5% CO₂ and maintained at a physiological temperature.
Experimental Protocol: Langendorff Isolated Rat Heart Preparation
-
Heart Excision: Anesthetize a rat (e.g., Sprague-Dawley) and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulation and Perfusion:
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
-
Functional Measurements:
-
Insert a balloon into the left ventricle to measure isovolumetric pressure (left ventricular developed pressure, LVDP) and the rate of pressure change (±dP/dt).
-
Record heart rate and coronary flow.
-
-
Drug Administration:
-
After a stabilization period, infuse verapamil at increasing concentrations into the perfusion buffer.
-
-
Data Analysis:
-
Measure the changes in LVDP, ±dP/dt, heart rate, and coronary flow at each concentration.
-
Determine the concentration-response relationships for the negative inotropic and chronotropic effects.
-
Quantitative Cross-Validation: Comparing In Vitro Potency with In Vivo Efficacy
A critical step in cross-validation is the direct comparison of quantitative data from in vitro and in vivo experiments. This allows for an assessment of the predictive value of the in vitro models and helps to elucidate the factors that contribute to any observed discrepancies.
Table 1: L-type Calcium Channel Blockade - In Vitro vs. In Vivo
| Parameter | In Vitro Finding | In Vivo Finding | Key Considerations for Discrepancy |
| Potency | IC50 for Ca²⁺ channel blockade: ~0.1 - 1 µM[4] | Effective plasma concentration for antihypertensive effect: ~0.1 - 0.3 µM | - Plasma protein binding (~90%) reduces free drug concentration in vivo. - First-pass metabolism reduces oral bioavailability to 20-30%. - Active metabolites (e.g., norverapamil) contribute to the in vivo effect. |
| Heart Rate | Direct negative chronotropic effect in isolated atrial preparations. | Variable effects; can cause reflex tachycardia at therapeutic doses. | - Baroreceptor reflex activation in response to vasodilation. |
| Contractility | Direct negative inotropic effect (decreased contractility) in isolated cardiac muscle. | Minimal negative inotropic effect at therapeutic doses in patients with normal ventricular function. | - Afterload reduction due to vasodilation partially offsets the direct negative inotropic effect. |
Table 2: P-gp and CYP3A4 Inhibition - In Vitro vs. In Vivo
| Parameter | In Vitro Finding | In Vivo Finding | Key Considerations for Discrepancy |
| P-gp Inhibition | Potent inhibitor in Caco-2 cells (Ki ~1-5 µM). | Clinically significant drug interactions with P-gp substrates (e.g., digoxin). | - Verapamil concentrations in the gut lumen can be much higher than in plasma, leading to significant intestinal P-gp inhibition. |
| CYP3A4 Inhibition | Mechanism-based inhibitor in human liver microsomes (K_I_ ~ 2-7 µM)[5]. | Moderate inhibitor in clinical drug-drug interaction studies. | - The extent of in vivo inhibition depends on the turnover rate of the enzyme and the concentration of verapamil at the site of metabolism (liver). |
The Logic of Discrepancy: Why In Vitro Doesn't Always Predict In Vivo
The discrepancies highlighted in the tables are not failures of the models but rather sources of valuable information. Understanding the reasons for these differences is key to building a robust translational strategy.
Caption: Factors influencing the correlation between in vitro potency and in vivo efficacy.
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a drug determine its concentration at the target site over time. Verapamil's extensive first-pass metabolism significantly reduces its oral bioavailability, meaning a much higher oral dose is required to achieve therapeutic plasma concentrations compared to what might be predicted from its in vitro potency alone[2][6].
-
Plasma Protein Binding: Verapamil is highly bound to plasma proteins (~90%)[7]. Only the unbound fraction is free to interact with its targets. In vitro assays are often performed in protein-free or low-protein conditions, which can lead to an overestimation of potency compared to the in vivo situation.
-
Tissue Distribution: Verapamil distributes widely into tissues, and concentrations in tissues like the heart and liver can be significantly higher than in plasma[8][9]. This is particularly relevant for its effects on P-gp in the gut wall and CYP3A4 in the liver.
-
Active Metabolites: Verapamil is metabolized to several compounds, some of which, like norverapamil, retain pharmacological activity. This metabolic profile contributes to the overall in vivo effect and can complicate direct correlations with the parent compound's in vitro activity.
-
Homeostatic Mechanisms: As discussed with the baroreceptor reflex, the body has numerous feedback loops that can counteract the direct pharmacological effect of a drug. These are absent in simplified in vitro systems.
Conclusion: Embracing Complexity for Predictive Success
The cross-validation of in vitro and in vivo findings for verapamil is a testament to the complexity of pharmacology. A simplistic one-to-one correlation is rarely achievable or even desirable. Instead, the true value lies in a systematic and iterative process of hypothesis generation and testing across different model systems. By understanding the inherent strengths and limitations of each assay and by critically evaluating the factors that bridge the in vitro and in vivo worlds, researchers can build a more accurate and predictive pharmacological profile of their drug candidates. This integrated approach, grounded in scientific integrity and a deep understanding of physiological context, is the bedrock of successful drug development.
References
-
Elsby, R., et al. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 38(7-8), 992-1013. Available at: [Link]
-
Medina-López, J. R., et al. (2023). Dissolution Performance of Verapamil-HCl Tablets Using USP Apparatus 2 and 4: Prediction of In Vivo Plasma Profiles. Dissolution Technologies. Available at: [Link]
-
Tóth, C., et al. (2022). In Vitro and In Vivo Studies of a Verapamil-Containing Gastroretentive Solid Foam Capsule. Pharmaceutics, 14(2), 339. Available at: [Link]
-
Kumar, K. K., et al. (2025). Design, Development and Characterization of Verapamil Hydrochloride Pulsincap: In Vitro and In Vivo. Asian Journal of Pharmaceutics. Available at: [Link]
-
ResearchGate. (2022). (PDF) In Vitro and In Vivo Studies of a Verapamil-Containing Gastroretentive Solid Foam Capsule. Available at: [Link]
-
Hanke, N., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics, 12(6), 567. Available at: [Link]
-
Sáez, J. J., et al. (2022). The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal. International Journal of Molecular Sciences, 23(18), 10899. Available at: [Link]
-
Pommerenke, E. W., et al. (1991). [Reversal of Multidrug Resistance With (R)-verapamil in Vitro and in Vivo]. Arzneimittelforschung, 41(8), 855-8. Available at: [Link]
-
Schlepper, M. (1985). Clinical pharmacokinetics of verapamil. Cardiovascular Drugs and Therapy, 1(4), 375-383. Available at: [Link]
-
Sasongko, L., et al. (2005). Verapamil P-glycoprotein transport across the rat blood-brain barrier: cyclosporine, a concentration inhibition analysis, and comparison with human data. Journal of Pharmacology and Experimental Therapeutics, 314(2), 641-648. Available at: [Link]
-
Prueksaritanont, T., et al. (1999). Inhibitory effects of verapamil and diltiazem on simvastatin metabolism in human liver microsomes. British Journal of Clinical Pharmacology, 47(3), 291-297. Available at: [Link]
-
Taira, N., et al. (1991). Comparative cardiac effects of KT-362 and verapamil in isolated heart--correlation to calcium channel current depression. Journal of Cardiovascular Pharmacology, 18(4), 589-597. Available at: [Link]
-
ResearchGate. (2025). Comparison of verapamil effects: clinical and simulation. A. Available at: [Link]
-
Lee, K. S., et al. (2007). Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. Korean Journal of Physiology & Pharmacology, 11(5), 223-230. Available at: [Link]
-
ResearchGate. (2016). (PDF) Verapamil P-glycoprotein Transport across the Rat Blood-Brain Barrier: Cyclosporine, a Concentration Inhibition Analysis, and Comparison with Human Data. Available at: [Link]
-
Pang, K. S., et al. (1988). Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans. Journal of Pharmaceutical Sciences, 77(4), 358-363. Available at: [Link]
-
Iacobellis, G., et al. (1993). Toxicologic and pharmacokinetic study of low doses of verapamil combined with doxorubicin. Anticancer Research, 13(5A), 1545-1548. Available at: [Link]
-
Frontiers. (2024). Preliminary evaluation of the antiglycoxidant activity of verapamil using various in vitro and in silico biochemical/biophysical methods. Available at: [Link]
-
Wang, Y. H., et al. (2004). Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites. Drug Metabolism and Disposition, 32(2), 259-266. Available at: [Link]
-
ResearchGate. (2025). Comparative Influences Of Betablockers And Verapamil On Cardiac Outcomes In Hypertrophic Cardiomyopathy. Available at: [Link]
-
Striessnig, J., et al. (2014). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current Molecular Pharmacology, 7(2), 99-111. Available at: [Link]
-
ResearchGate. (2020). Verapamil metabolism and CYP3A4 inactivation. R-verapamil, S-verapamil,.... Available at: [Link]
-
de Valeriola, D., et al. (1996). Verapamil-reversing concentrations induce blood flow changes that could counteract in vivo the MDR-1-modulating effects. Journal of the National Cancer Institute, 88(12), 822-828. Available at: [Link]
-
Christensen, H., et al. (2012). Binding processes determine the stereoselective intestinal and hepatic extraction of verapamil in vivo. Pharmaceutical Research, 29(11), 3094-3107. Available at: [Link]
-
Kreshak, A. A., et al. (2011). Predictors of Mortality in Verapamil Overdose: Usefulness of Serum Verapamil Concentrations. Basic & Clinical Pharmacology & Toxicology, 109(5), 387-391. Available at: [Link]
-
Echizen, H., et al. (1998). Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study. British Journal of Clinical Pharmacology, 45(4), 353-359. Available at: [Link]
-
YouTube. (2025). How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. Available at: [Link]
-
ResearchGate. (2023). Blood verapamil concentration after administration (tested in different.... Available at: [Link]
-
Gupta, E., et al. (2009). Effect of P-glycoprotein inhibitor, verapamil, on oral bioavailability and pharmacokinetics of irinotecan in rats. Cancer Chemotherapy and Pharmacology, 63(4), 715-722. Available at: [Link]
-
CRD. (1998). Verapamil use in patients with cardiovascular disease: an overview of randomized trials. Available at: [Link]
-
Beck, W. T., et al. (1987). Verapamil Preferentially Potentiates In-Vitro Cytotoxicity of Vincristine on Malignant Lymphoid Cells. Cancer Research, 47(24 Pt 1), 6526-6529. Available at: [Link]
-
FDA. (2017). Guidance for Industry: drug interactions, in vitro and in vivo. Available at: [Link]
-
ResearchGate. (2025). A calcium antagonist vs. a non-calcium antagonist hypertension treatment strategy for patients with coronary artery disease. The International Verapamil-Trandolapril Study (INVEST): a randomized controlled trial. JAMA. Available at: [Link]
-
ResearchGate. (2023). How to covert in vivo dose to in vivo concentration, or vice versa?. Available at: [Link]
-
Charles River. (2022). It's All About the Dose – How to Link In Vitro and In Vivo. Available at: [Link]
-
Gruber, A., et al. (1993). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. International Journal of Cancer, 54(2), 291-295. Available at: [Link]
-
He, L. C., et al. (2003). Pharmacokinetic behavior and tissue distribution of verapamil and its enantiomers in rats by HPLC. Acta Pharmacologica Sinica, 24(10), 1049-1054. Available at: [Link]
Sources
- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cardiac effects of KT-362 and verapamil in isolated heart--correlation to calcium channel current depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of cytochrome P450 3A inhibition by verapamil enantiomers and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Studies of a Verapamil-Containing Gastroretentive Solid Foam Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intravenous verapamil kinetics in rats: marked arteriovenous concentration difference and comparison with humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Pharmacokinetic behavior and tissue distribution of verapamil and its enantiomers in rats by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Verapamil's Differential Impact on Cancer Cells: A Comparative Guide for Researchers
For decades, verapamil, a well-established L-type calcium channel blocker, has been a mainstay in cardiovascular medicine. However, its journey into oncology research was serendipitous, revealing a fascinating ability to modulate the behavior of cancer cells. This guide provides an in-depth comparative analysis of verapamil's impact on various cancer cell lines, offering experimental data and protocols to empower researchers in oncology and drug development. Our focus will be on elucidating the differential responses of cancer cells to verapamil, primarily centering on its role in overcoming multidrug resistance, inducing programmed cell death, and influencing the cell cycle.
Beyond the Calcium Channel: Verapamil's Foray into Oncology
Verapamil's anti-cancer properties stem from its ability to inhibit P-glycoprotein (P-gp), a notorious ATP-binding cassette (ABC) transporter.[1][2] P-gp acts as a cellular pump, actively ejecting a wide range of chemotherapeutic drugs from cancer cells, thereby rendering them resistant to treatment. Verapamil competitively inhibits this pump, leading to increased intracellular drug accumulation and resensitization of resistant cells to chemotherapy.[1][2] Beyond this primary mechanism, research has unveiled that verapamil can also directly induce apoptosis (programmed cell death) and autophagy (a cellular recycling process that can lead to cell death), and modulate the cell cycle, with these effects varying significantly across different cancer cell types.[3][4][5]
Comparative Analysis of Verapamil's Efficacy Across Cancer Cell Lines
The following sections and data tables summarize the differential effects of verapamil on various cancer cell lines, providing a comparative perspective on its potential as an anti-cancer agent or chemosensitizer.
Chemosensitization: Reversing Multidrug Resistance
Verapamil's ability to reverse P-gp-mediated multidrug resistance is one of its most studied anti-cancer properties. The degree of sensitization, however, is highly dependent on the cancer cell line and the specific chemotherapeutic agent.
Table 1: Comparative Chemosensitization Effect of Verapamil on Various Cancer Cell Lines
| Cancer Type | Cell Line | Chemotherapeutic Agent | Verapamil Concentration | Fold-Change in Sensitivity | Reference |
| Leukemia | K562/ADR (Doxorubicin-resistant) | Doxorubicin | 5 µM | 14-fold decrease in resistance | [2] |
| CEM VLB100 (Vinblastine-resistant) | Vinblastine | 15 µM | 3-fold decrease in P-gp expression | [1] | |
| Sarcoma | MES-SA/Dx5 (Doxorubicin-resistant) | Doxorubicin | 3 µg/mL | ~7-fold enhancement | [6] |
| Bladder Cancer | MGH-U1R (Doxorubicin-resistant) | Doxorubicin | 16-32 µg/mL | 2.5-fold decrease in IC50 | [7] |
| Pancreatic Cancer | L3.6plGres (Gemcitabine-resistant) | Gemcitabine | 50 µM | Increased apoptosis with combination | [3] |
| Ovarian Cancer | A2780ADR (Doxorubicin-resistant) | Doxorubicin | Not specified | Synergistic increase in efficacy | [8] |
Expert Insight: The data clearly indicates that verapamil's chemosensitizing effect is more pronounced in cell lines with high levels of P-gp expression. For instance, the doxorubicin-resistant leukemia cell line K562/ADR showed a significant 14-fold decrease in resistance in the presence of verapamil.[2] This underscores the importance of characterizing the P-gp expression status of cancer cells when considering verapamil as a potential adjuvant therapy.
Induction of Apoptosis and Autophagy
Verapamil can directly induce cell death through apoptosis and autophagy, although the mechanisms and extent of these processes differ between cancer cell lines.
Table 2: Comparative Analysis of Verapamil-Induced Cell Death
| Cancer Type | Cell Line | Verapamil Concentration | Observed Effect | Key Findings | Reference |
| Leukemia | HL-60 | 50 µg/mL | 77.7% apoptotic cells after 24h | Induction of apoptosis | [5] |
| Pancreatic Cancer | L3.6pl | 50 µM | Pro-apoptotic effect | Dependent on P-gp and ENT-1 expression | [3] |
| L3.6plGres | 50 µM | No significant pro-apoptotic effect | Resistant to verapamil-induced apoptosis | [3] | |
| Colon Cancer | COLO 205 | Not specified | Induction of autophagic flux | Cytoprotective autophagy | [4] |
| Osteosarcoma | G292 | 50-100 µg/mL | Significant inhibition of cell activity | Direct anti-tumor effect | [9] |
Expert Insight: The differential response to verapamil-induced apoptosis, as seen in the pancreatic cancer cell lines L3.6pl and L3.6plGres, highlights the complexity of its action.[3] The resistance of L3.6plGres cells to apoptosis induction, despite their sensitivity to chemosensitization, suggests that different cellular pathways are at play. Furthermore, the induction of cytoprotective autophagy in COLO 205 colon cancer cells suggests that in some contexts, combining verapamil with autophagy inhibitors could be a more effective therapeutic strategy.[4]
Impact on Cell Cycle Progression
Verapamil can also influence the progression of the cell cycle, often leading to cell cycle arrest at different phases, which can contribute to its anti-proliferative effects.
Table 3: Comparative Effect of Verapamil on Cell Cycle Distribution
| Cancer Type | Cell Line | Verapamil Concentration | Effect on Cell Cycle | Reference |
| Leukemia | HL-60 | 50 µg/mL | Decrease in G1 phase, Increase in S phase | [5] |
| Melanoma | B16 (murine) | 100 µM | No block in DNA synthesis | [10][11] |
| Normal Melanocytes | B10.BR (murine) | 100 µM | Rapid block in DNA synthesis | [10][11] |
| Breast Cancer | MCF-7, MDA-MB-231 | 10 µM | Inhibition of cell growth | [12] |
Expert Insight: The contrasting effects of verapamil on the cell cycle of malignant B16 melanoma cells and normal melanocytes are particularly noteworthy.[10][11] This suggests a potential for selective targeting of cancer cells, a highly desirable characteristic for any anti-cancer agent. The observed cell cycle arrest in leukemia and growth inhibition in breast cancer cell lines further supports its anti-proliferative potential.[5][12]
Key Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to assess the impact of verapamil on cancer cells.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of verapamil on cancer cell lines.[13][14][15][16]
Protocol Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Verapamil Treatment: Prepare serial dilutions of verapamil in culture medium and add to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of verapamil that inhibits 50% of cell growth).
Apoptosis Detection (Annexin V/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20][21]
Protocol Steps:
-
Cell Treatment: Treat cancer cells with the desired concentration of verapamil for a specific duration. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Autophagy Assessment (Western Blot for LC3)
This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagy.[22][23][24][25][26]
Protocol Steps:
-
Cell Lysis: Treat cells with verapamil and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LC3.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio as an indicator of autophagic activity.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex interplay of verapamil's effects, the following diagrams illustrate key signaling pathways and experimental workflows.
Verapamil's Dual Action on Drug Efflux and Apoptosis
Caption: Verapamil's multifaceted anti-cancer mechanism.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing verapamil's effects.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the multifaceted and differential impacts of verapamil on various cancer cell lines. The data clearly demonstrates that verapamil's efficacy as a chemosensitizer and a direct anti-cancer agent is highly context-dependent, varying with cancer type, the specific molecular characteristics of the cell line (such as P-gp expression), and the therapeutic combination.
For researchers, this underscores the necessity of a personalized approach when considering verapamil in pre-clinical studies. Future research should focus on:
-
Predictive Biomarkers: Identifying reliable biomarkers beyond P-gp expression to predict which tumors will respond favorably to verapamil.
-
Combination Therapies: Exploring synergistic combinations of verapamil with other targeted therapies and immunotherapies.
-
In Vivo Validation: Translating these in vitro findings into well-designed animal models to assess the therapeutic potential and potential toxicities of verapamil in a more complex biological system.
By continuing to unravel the intricate mechanisms of verapamil's action, the scientific community can better position this repurposed drug in the ever-evolving landscape of cancer therapeutics.
References
-
Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells. International Journal of Oncology. [Link]
-
Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. Leukemia Research. [Link]
-
MTT Cell Assay Protocol. Texas Children's Cancer and Hematology Centers. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Verapamil treatment induces cytoprotective autophagy by modulating cellular metabolism. The FEBS Journal. [Link]
-
Verapamil-mediated sensitization of doxorubicin-selected pleiotropic resistance in human sarcoma cells: selectivity for drugs which produce DNA scission. Cancer Research. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Cell Viability Assays. Assay Guidance Manual. [Link]
-
The Annexin V Apoptosis Assay. University of Georgia. [Link]
-
Verapamil modulates p-glycoprotein expression in resistant colon cancer cells. ResearchGate. [Link]
-
Doxorubicin sensitivity in K562 and K562/Dox resistant cell line upon indicated treatment. ResearchGate. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
-
Verapamil-mediated sensitization of doxorubicin-selected pleiotropic resistance in human sarcoma cells: selectivity for drugs which produce DNA scission. Semantic Scholar. [Link]
-
Verapamil and Rifampin Effect on P-Glycoprotein Expression in Hepatocellular Carcinoma. Hepatitis Monthly. [Link]
-
LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. Journal of Visualized Experiments. [Link]
-
Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. [Link]
-
Evaluation of autophagy markers. (A) Ratio of LC3 II/LC3 I showing the... ResearchGate. [Link]
-
Effects of Verapamil on Bone Cancer Cells in vitro. Herald Scholarly Open Access. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
-
Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria. The AAPS Journal. [Link]
-
Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]
-
Effect of verapamil on cell cycle transit and c-myc gene expression in normal and malignant murine cells. British Journal of Cancer. [Link]
-
The Effect of Calcium Canal Blocker, Verapamil, on Cell Cycle and Apoptosis in Acute Myeloid Leukemia Cancer Cell Line (HL-60). International Journal of Hematology and Oncology. [Link]
-
Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance. International Journal of Cancer. [Link]
-
Analyzing LC3 in Western Blot | How to Interpret LC3. Bio-Techne. [Link]
-
Effect of verapamil on cell cycle transit and c-myc gene expression in normal and malignant murine cells. British Journal of Cancer. [Link]
-
5 Notes For Autophagy Detection With LC3. ABclonal. [Link]
-
Digital cell image analysis of verapamil-induced effects in chemosensitive and chemoresistant neoplastic cell lines. Cellular and Molecular Biology. [Link]
-
The effect of verapamil on a multi-drug resistant bladder carcinoma cell line and its potential as an intravesical chemotherapeutic agent. The Journal of Urology. [Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
Effect of verapamil on MCF7 and MDA-MB-231 cell growth. ResearchGate. [Link]
-
Effect of verapamil in the reversal of doxorubicin chemotherapy resistance in advanced gastric cancer. European Review for Medical and Pharmacological Sciences. [Link]
-
Overcoming acquired doxorubicin resistance of ovarian carcinoma cells by verapamil-mediated promotion of DNA damage-driven cell death. bioRxiv. [Link]
Sources
- 1. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verapamil treatment induces cytoprotective autophagy by modulating cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uhod.org [uhod.org]
- 6. Verapamil-mediated sensitization of doxorubicin-selected pleiotropic resistance in human sarcoma cells: selectivity for drugs which produce DNA scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of verapamil on a multi-drug resistant bladder carcinoma cell line and its potential as an intravesical chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming acquired doxorubicin resistance of ovarian carcinoma cells by verapamil-mediated promotion of DNA damage-driven cell death | bioRxiv [biorxiv.org]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Effect of verapamil on cell cycle transit and c-myc gene expression in normal and malignant murine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. kumc.edu [kumc.edu]
- 21. bosterbio.com [bosterbio.com]
- 22. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 23. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. blog.abclonal.com [blog.abclonal.com]
Independent Verification of Verapamil's Published Effects on Ion Channels: A Comparative Guide for Researchers
This guide provides an in-depth, objective comparison of the electrophysiological effects of verapamil on key cardiac ion channels. Designed for researchers, scientists, and drug development professionals, this document synthesizes published experimental data to offer a clear perspective on verapamil's ion channel pharmacology. Furthermore, it presents a comparative analysis with other prominent calcium channel blockers, diltiazem and nifedipine, and furnishes detailed protocols for independent verification of these findings. Our goal is to equip researchers with the necessary information and methodologies to confidently assess the electrophysiological profile of verapamil and related compounds.
Introduction: Verapamil's multifaceted interaction with ion channels
Verapamil, a phenylalkylamine, is a widely prescribed medication for cardiovascular conditions such as hypertension, angina, and supraventricular tachyarrhythmias[1]. Its primary mechanism of action is the blockade of L-type calcium channels (Cav1.2), which leads to a reduction in cardiac contractility and heart rate, as well as vasodilation[2][3]. However, extensive research has revealed that verapamil's pharmacological profile is more complex, involving significant interactions with a range of other ion channels. This "off-target" activity is crucial for a comprehensive understanding of its therapeutic and potential proarrhythmic effects.
This guide will delve into the specifics of verapamil's effects on key cardiac ion channels, providing a quantitative comparison with other calcium channel blockers and detailed methodologies for experimental validation.
Comparative Analysis of Ion Channel Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of verapamil, diltiazem, and nifedipine on various cardiac ion channels. These values, compiled from multiple studies, highlight the distinct selectivity profiles of these drugs. It is important to note that IC50 values can vary depending on experimental conditions such as temperature, cell type, and the specific voltage protocol used.
| Ion Channel | Verapamil IC₅₀ | Diltiazem IC₅₀ | Nifedipine IC₅₀ | Key Insights |
| L-type Ca²⁺ (Cav1.2) | 0.25 - 15.5 µM[4][5] | ~95 µM (intracellular)[6] | 0.2 µM[7] | Verapamil and Nifedipine are potent L-type calcium channel blockers. Diltiazem's potency can be influenced by its access to the intracellular side of the channel. |
| hERG (Kv11.1) | 143 nM - 5.1 µM[4][8][9] | 17.3 µM[8] | No significant block[8] | Verapamil is a potent hERG blocker, a critical factor in its proarrhythmic potential. Diltiazem has a much weaker effect, and nifedipine has a negligible effect on hERG. |
| Kv1.5 | 5.1 µM[4] | - | 7.3 µM[10] | Both verapamil and nifedipine exhibit inhibitory effects on Kv1.5 at micromolar concentrations. |
| fKv1.4ΔN | 260.71 µM[5] | 241.04 µM[5] | - | Verapamil and diltiazem show similar, lower potency blockade of this potassium channel subtype. |
| Kv2.1 | - | - | 37.5 µM[11][12] | Nifedipine demonstrates inhibitory activity on Kv2.1 channels. |
| IKs | 161.0 µM[4] | - | - | Verapamil has a weak inhibitory effect on the slow delayed rectifier potassium current. |
| Nav1.5 | Weak/No significant effect[13] | - | - | Verapamil generally does not have a clinically significant blocking effect on the cardiac sodium channel at therapeutic concentrations. |
Mechanism of Action and Binding Sites: A Deeper Look
The differential effects of verapamil and its counterparts on various ion channels can be attributed to their distinct chemical structures and how they interact with specific binding sites within the channel proteins.
L-type Calcium Channel (Cav1.2)
Verapamil, a phenylalkylamine, binds to a site within the pore of the Cav1.2 channel that is accessible from the intracellular side[14][15]. Its binding is state-dependent, showing a higher affinity for open and inactivated channels, which contributes to its use-dependent effects[14][16]. This is in contrast to dihydropyridines like nifedipine, which bind to a different site on the channel protein. The binding of verapamil physically obstructs the pore, thereby inhibiting the influx of calcium ions[15].
Mechanism of Verapamil Action on L-type Calcium Channels
Caption: Verapamil permeates the cell membrane and binds to the intracellular side of the L-type calcium channel, blocking calcium influx.
hERG Potassium Channel (Kv11.1)
Verapamil's high-affinity block of the hERG channel is a critical aspect of its safety profile, as hERG inhibition can lead to QT interval prolongation and an increased risk of Torsades de Pointes. Verapamil binds to a site within the inner pore of the hERG channel, accessible from the intracellular side[8]. This binding is also state-dependent, with a preference for the open and inactivated states of the channel. The binding site involves key amino acid residues, and mutations in these residues can significantly reduce verapamil's blocking potency[9]. In contrast, nifedipine shows no significant interaction with the hERG channel, and diltiazem's effect is much weaker[8].
Verapamil Interaction with the hERG Channel
Caption: Verapamil enters the cell in its neutral form and binds to the inner pore of the hERG channel, obstructing potassium efflux.
Experimental Protocols for Independent Verification
To ensure the reproducibility and accuracy of published findings, rigorous and standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the effects of verapamil and its alternatives on L-type calcium and hERG channels using both manual and automated patch-clamp techniques.
Manual Whole-Cell Patch-Clamp Electrophysiology
Manual patch-clamp remains the gold standard for detailed biophysical and pharmacological characterization of ion channels.
Manual Patch-Clamp Workflow
Caption: A streamlined workflow for manual whole-cell patch-clamp experiments to assess ion channel modulation.
Step-by-Step Protocol for L-type Calcium Channel (Cav1.2) Analysis:
-
Cell Culture: Use a stable cell line expressing human Cav1.2 channels (e.g., HEK293 or CHO cells). Culture cells to 70-80% confluency before the experiment.
-
Solutions:
-
External Solution (in mM): 135 CsCl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH). Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal Solution (in mM): 120 Cs-Aspartate, 10 EGTA, 5 Mg-ATP, 0.1 GTP-Tris, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell configuration with a seal resistance >1 GΩ.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing voltage step to +10 mV for 200 ms to elicit the peak Ba²⁺ current. Repeat this step at a frequency of 0.1 Hz.
-
-
Drug Application:
-
After obtaining a stable baseline recording for at least 3 minutes, perfuse the external solution containing increasing concentrations of verapamil.
-
Allow the drug effect to reach a steady state at each concentration (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline control.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Step-by-Step Protocol for hERG Channel (Kv11.1) Analysis:
-
Cell Culture: Use a stable cell line expressing human hERG channels (e.g., HEK293 or CHO cells).
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with KOH).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording (CiPA Step-Ramp Protocol):
-
Establish a whole-cell configuration.
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing ramp to -50 mV over 1 second. This protocol allows for the assessment of drug effects on both peak and tail currents. Repeat every 15 seconds.
-
-
Drug Application:
-
Follow the same procedure as for the L-type calcium channel analysis.
-
-
Data Analysis:
-
Measure the peak tail current at -50 mV for each concentration.
-
Normalize the tail current to the baseline control.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Automated Patch-Clamp (APC) Electrophysiology
APC platforms offer higher throughput for screening compounds and can be used for generating robust IC50 data.
Automated Patch-Clamp Workflow
Caption: A high-level overview of the automated patch-clamp process for high-throughput ion channel screening.
General Protocol for APC Screening:
-
Cell Preparation: Prepare a high-quality single-cell suspension of the desired cell line expressing the ion channel of interest. Cell viability and density are critical for successful automated patching.
-
Platform Setup:
-
Prime the microfluidic chips or plates with the appropriate external and internal solutions.
-
Load the cell suspension, test compounds (including verapamil and comparators), and control solutions into the designated wells.
-
-
Experiment Execution:
-
Initiate the automated protocol. The instrument will perform cell capture, seal formation, whole-cell access, and application of voltage protocols and compounds.
-
Use voltage protocols similar to those described for manual patch-clamp, optimized for the specific APC platform. For instance, the FDA has recommended specific voltage protocols for cardiac ion channel studies to support integrated risk assessment[17].
-
-
Data Analysis:
-
The platform's software will automatically analyze the data to generate concentration-response curves and calculate IC50 values.
-
It is crucial to apply quality control filters to ensure the inclusion of only high-quality recordings in the final analysis.
-
Conclusion
The pharmacological profile of verapamil extends beyond its primary action as an L-type calcium channel blocker. Its significant inhibition of the hERG potassium channel, along with interactions with other potassium channels, contributes to its complex electrophysiological effects and potential for arrhythmogenesis. In contrast, dihydropyridines like nifedipine are more selective for L-type calcium channels with minimal hERG activity, while benzothiazepines like diltiazem exhibit an intermediate profile.
For researchers investigating the cardiovascular effects of new chemical entities or seeking to understand the nuances of existing drugs, independent verification of these ion channel interactions is paramount. The detailed protocols provided in this guide offer a robust framework for conducting such studies using both manual and automated patch-clamp techniques. By adhering to these standardized methodologies, the scientific community can generate high-quality, reproducible data, ultimately leading to a more comprehensive understanding of drug-induced effects on cardiac electrophysiology and improved prediction of clinical outcomes.
References
-
Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. PMC - NIH. [Link]
-
Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers. PubMed. [Link]
-
Verapamil inhibits Kir2.3 channels by binding to the pore and interfering with PIP2 binding. PMC - NIH. [Link]
-
Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2. PMC - NIH. [Link]
-
The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal. MDPI. [Link]
-
Inhibition of hERG K channels by verapamil at physiological temperature: Implications for the CiPA initiative. ResearchGate. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
-
How CaV1.2-bound verapamil blocks Ca2+ influx into cardiomyocyte: Atomic level views. PubMed. [Link]
-
Determination of Ca v 1.2 current IC 50 by Nifedipine in PatchXpress. ResearchGate. [Link]
-
Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes. PMC - NIH. [Link]
-
Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by. Frontiers. [Link]
-
The Inhibitory Effects of Ca2+ Channel Blocker Nifedipine on Rat Kv2.1 Potassium Channels. PMC - PubMed Central. [Link]
-
Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research. [Link]
-
How Verapamil and Diltiazem Work Non-DHP Calcium Channel Blockers Explained. YouTube. [Link]
-
Influence of permeating ions on Kv1.5 channel block by nifedipine. PubMed. [Link]
-
diltiazem [Ligand Id: 2298] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Full article: Advances in ion channel high throughput screening: where are we in 2023?. Taylor & Francis Online. [Link]
-
Nifedipine facilitates neurotransmitter release independently of calcium channels. PMC. [Link]
-
Mechanism of block and identification of the verapamil binding domain to HERG potassium channels. PubMed. [Link]
-
How CaV1.2-Bound Verapamil Blocks Ca2+ Influx into Cardiomyocyte: Atomic Level Views. ResearchGate. [Link]
-
The Inhibitory Effects of Ca2+ Channel Blocker Nifedipine on Rat Kv2.1 Potassium Channels. PubMed. [Link]
-
pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes. PubMed. [Link]
-
Using Patch Clamp Data to Predict Proarrhythmic Risk. Metrion Biosciences. [Link]
-
Effects of verapamil on rapid Na channel-dependent action potentials of K+-depolarized ventricular fibers. PubMed. [Link]
-
Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors. PubMed. [Link]
-
Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. [Link]
-
On the natriuretic effect of verapamil: inhibition of ENaC and transepithelial sodium transport. PubMed. [Link]
-
Verapamil blocks HERG channel by the helix residue Y652 and F656 in the S6 transmembrane domain. PubMed. [Link]
-
Nifedipine facilitates neurotransmitter release independently of calcium channels. PubMed. [Link]
-
Diltiazem inhibits hKv1.5 and Kv4.3 currents at therapeutic concentrations. ResearchGate. [Link]
-
Voltage and use dependence of Ca v 1.2 block by verapamil. ResearchGate. [Link]
-
Modulation of the effects of class Ib antiarrhythmics on cardiac NaV1.5-encoded channels by accessory NaVβ subunits. JCI Insight. [Link]
-
Identification of Verapamil Binding Sites Within Human Kv1.5 Channel Using Mutagenesis and Docking Simulation. PubMed. [Link]
-
An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. PubMed. [Link]
-
Verapamil suppresses cardiac alternans and ventricular arrhythmias in acute myocardial ischemia via ryanodine receptor inhibition. PMC - PubMed Central. [Link]
-
Behavioral and electrophysiological studies of chronic administration of L-type calcium channel blocker verapamil on learning and memory in rats. ResearchGate. [Link]
-
Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons. Frontiers. [Link]
-
Nifedipine inhibits movement of cardiac calcium channels through late, but not early, gating transitions. PubMed. [Link]
-
Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway. PubMed. [Link]
-
Rate-dependent effects of diltiazem on human atrioventricular nodal properties. PubMed. [Link]
Sources
- 1. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of hERG K channels by verapamil at physiological temperature: Implications for the CiPA initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Automated Electrophysiology Makes the Pace for Cardiac Ion Channel Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological analysis of the action of nifedipine and nicardipine on myocardial fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Influence of permeating ions on Kv1.5 channel block by nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Inhibitory Effects of Ca2+ Channel Blocker Nifedipine on Rat Kv2.1 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Inhibitory Effects of Ca2+ Channel Blocker Nifedipine on Rat Kv2.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of verapamil on rapid Na channel-dependent action potentials of K+-depolarized ventricular fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
Safety Operating Guide
Leitfaden zur sachgemäßen Entsorgung von Verapamil-Hydrochlorid: Ein technischer Leitfaden für Laborfachleute
Verfasst von Ihrem Senior Application Scientist
Dieser Leitfaden bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung wichtige, sofort umsetzbare Sicherheits- und Logistikinformationen für die ordnungsgemäße Entsorgung von Verapamil-Hydrochlorid. Als Ihre bevorzugte Quelle für Laborsicherheit und Chemikalienhandhabung ist es unser Ziel, Ihnen über das Produkt hinaus einen Mehrwert zu bieten und tiefes Vertrauen aufzubauen, indem wir technische Genauigkeit mit praxiserprobten Erkenntnissen verbinden.
Grundlegendes Verständnis der Risiken von Verapamil-Hydrochlorid
Verapamil-Hydrochlorid ist ein Kalziumkanalblocker, der in der Forschung und pharmazeutischen Entwicklung weit verbreitet ist.[1][2] Seine pharmakologischen Eigenschaften erfordern jedoch auch ein hohes Maß an Vorsicht bei der Handhabung und Entsorgung. Die akute Toxizität bei Verschlucken, Hautkontakt und insbesondere beim Einatmen macht eine sorgfältige Einhaltung der Sicherheitsprotokolle unerlässlich.[3][4] Sicherheitsdatenblätter (SDB) stufen die Substanz als giftig bei Verschlucken und tödlich bei Hautkontakt oder Einatmen ein.[4] Darüber hinaus wird es als schädlich für Wasserorganismen mit langanhaltender Wirkung eingestuft, was die Notwendigkeit unterstreicht, eine Freisetzung in die Umwelt strikt zu vermeiden.[4]
Die Kausalität hinter diesen strengen Vorsichtsmaßnahmen liegt in der hohen Wirksamkeit und systemischen Wirkung der Verbindung. Eine unsachgemäße Entsorgung birgt nicht nur direkte Gefahren für das Personal durch Exposition, sondern auch weitreichende ökologische Risiken.
Unmittelbare Sicherheitsmaßnahmen und persönliche Schutzausrüstung (PSA)
Vor Beginn jeglicher Entsorgungsarbeiten ist die Gewährleistung der persönlichen Sicherheit von größter Bedeutung. Jedes Labor, das mit Verapamil-Hydrochlorid arbeitet, muss über die entsprechende persönliche Schutzausrüstung (PSA) verfügen und deren korrekte Anwendung sicherstellen.
Kausalkette des Schutzes:
-
Atemschutz: Da Verapamil-Hydrochlorid als Pulver tödlich sein kann, wenn es eingeatmet wird, ist die Vermeidung der Staubbildung entscheidend.[3][4] Arbeiten sollten idealerweise in einem Abzug durchgeführt werden. Bei unzureichender Belüftung oder bei der Beseitigung von Verschüttungen ist ein Partikelfiltergerät (EN 143) oder ein Atemschutzgerät mit Vollmaske zwingend erforderlich.[3][5]
-
Handschutz: Die tödliche Gefahr bei Hautkontakt erfordert das Tragen von chemikalienbeständigen Handschuhen (z. B. Nitrilkautschuk) gemäß EN 374.
-
Augen-/Gesichtsschutz: Dicht schließende Schutzbrillen oder ein Gesichtsschild schützen vor versehentlichem Kontakt mit Staubpartikeln.[5]
-
Körperschutz: Ein Laborkittel oder undurchlässige Schutzkleidung verhindert die Kontamination der persönlichen Kleidung.[5][6]
Kontaminierte PSA muss selbst als gefährlicher Abfall behandelt und entsprechend entsorgt werden.[7]
Schritt-für-Schritt-Anleitung zur Entsorgung
Die Entsorgung von Verapamil-Hydrochlorid muss als ein kontrollierter, dokumentierter Prozess behandelt werden, der den lokalen, staatlichen und bundesstaatlichen Vorschriften entspricht.[6][8]
Schritt 1: Klassifizierung als gefährlicher Abfall Chemikalienabfallerzeuger müssen feststellen, ob eine ausrangierte Chemikalie als gefährlicher Abfall eingestuft wird.[6][8] Gemäß den Richtlinien der US-Umweltschutzbehörde (EPA), die in 40 CFR 261.3 aufgeführt sind, fällt Verapamil-Hydrochlorid aufgrund seiner Toxizität in die Kategorie der gefährlichen Abfälle.[6] In Europa erfolgt die Einstufung gemäß der CLP-Verordnung (EG) Nr. 1272/2008.[3]
Schritt 2: Sorgfältige Abfalltrennung Es ist von entscheidender Bedeutung, Abfälle von Verapamil-Hydrochlorid von nicht gefährlichen Abfällen zu trennen, um eine Kreuzkontamination zu vermeiden und die Entsorgungskosten zu minimieren.
-
Feste Abfälle: Reines Verapamil-Hydrochlorid, kontaminierte Verbrauchsmaterialien (z. B. Handschuhe, Wischtücher, Wägepapiere) und leere Originalbehälter müssen in einem dafür vorgesehenen, deutlich gekennzeichneten Behälter für gefährliche Abfälle gesammelt werden.[7]
-
Flüssige Abfälle: Lösungen, die Verapamil-Hydrochlorid enthalten, müssen in einem separaten, auslaufsicheren und chemisch beständigen Behälter für flüssige gefährliche Abfälle aufgefangen werden.[7]
Ein schnelles und sicheres Eingreifen bei Verschüttungen ist entscheidend, um die Exposition und die Umweltbelastung zu minimieren.
Schritt-für-Schritt-Protokoll bei Verschüttungen:
-
Bereich evakuieren: Unbeteiligtes Personal muss den Bereich sofort verlassen.[5]
-
Belüftung sicherstellen: Sorgen Sie für eine ausreichende Belüftung des betroffenen Bereichs.[3]
-
PSA anlegen: Legen Sie die vollständige, geeignete PSA an, einschließlich Atemschutz.
-
Staubbildung vermeiden: Verschüttetes Pulver vorsichtig mit einem inerten, absorbierenden Material (z. B. Sand oder Vermiculit) abdecken.[6][9] Verwenden Sie keine trockenen Kehrverfahren.[9]
-
Material aufnehmen: Das kontaminierte Material mechanisch aufnehmen (z. B. mit funkenfreien Werkzeugen oder einem HEPA-gefilterten Staubsauger) und in einen geeigneten, verschließbaren und gekennzeichneten Behälter für gefährliche Abfälle geben.[5][6]
-
Bereich dekontaminieren: Den Bereich der Verschüttung gründlich reinigen.
-
Freisetzung in die Umwelt verhindern: Es muss unbedingt verhindert werden, dass die Substanz in die Kanalisation, Oberflächen- oder Grundwasser gelangt.[3][10]
Die endgültige Entsorgung von Verapamil-Hydrochlorid-Abfällen darf ausschließlich über zugelassene Entsorgungsunternehmen für gefährliche Abfälle erfolgen.
Zulässige Entsorgungsmethoden:
-
Verbrennung in einer Sonderabfallverbrennungsanlage: Dies ist die am häufigsten empfohlene Methode, da sie die vollständige Zerstörung der chemischen Struktur gewährleistet.[3][5]
-
Deponierung auf einer Sonderabfalldeponie: Nur nach entsprechender Vorbehandlung und in Übereinstimmung mit den lokalen Vorschriften zulässig.
Wichtiger Hinweis: Das Einleiten von Verapamil-Hydrochlorid in das Abwassersystem ("sewering") ist strengstens verboten.[11][12] Dies ist auf die aquatische Toxizität und die Langlebigkeit der Substanz in der Umwelt zurückzuführen.[4]
Entscheidungsfindung bei der Entsorgung
Das folgende Diagramm veranschaulicht den logischen Ablauf für die sichere Handhabung und Entsorgung von Verapamil-Hydrochlorid im Labor.
Abbildung 1: Logischer Workflow für die sichere Entsorgung von Verapamil-Hydrochlorid.
Zusammenfassung der Entsorgungsrichtlinien
Die folgende Tabelle fasst die wichtigsten Parameter für die Entsorgung zusammen und bietet eine schnelle Referenz für das Laborpersonal.
| Parameter | Richtlinie | Begründung (Kausalität) |
| Abfallkategorie | Gefährlicher Abfall (Sondermüll) | Hohe akute Toxizität (oral, dermal, inhalativ) und aquatische Toxizität.[3][4] |
| PSA | Atemschutz, chemikalienbeständige Handschuhe, Schutzbrille, Laborkittel. | Schutz vor tödlicher Exposition durch Einatmen und Hautkontakt.[3][4] |
| Lagerung | In dicht verschlossenen, korrekt gekennzeichneten Behältern an einem gut belüfteten Ort.[3][5] | Verhinderung von versehentlicher Freisetzung und Exposition. |
| Verschüttungen | Mit inertem Material binden, staubfrei aufnehmen.[6][9] | Minimierung der Aerosolbildung und der damit verbundenen Inhalationsgefahr. |
| Bevorzugte Entsorgung | Verbrennung in einer zugelassenen Industrieanlage.[3] | Gewährleistet die vollständige und irreversible Zerstörung der toxischen Verbindung. |
| Verbotene Methode | Entsorgung über das Abwasser.[11][12] | Verhindert die Kontamination von Gewässern aufgrund der hohen und langanhaltenden aquatischen Toxizität.[4] |
Durch die strikte Befolgung dieses Leitfadens stellen Sie nicht nur die Einhaltung gesetzlicher Vorschriften sicher, sondern fördern auch eine Kultur der Sicherheit und des Umweltbewusstseins in Ihrer Einrichtung. Vertrauen Sie auf validierte Protokolle, um Risiken zu minimieren und Ihre Forschung sicher voranzutreiben.
Referenzen
-
Safety Data Sheet: Verapamil hydrochloride . Chemos GmbH&Co.KG. [Link]
-
Safety Data Sheet (+/-)-Verapamil hydrochloride . metasci. [Link]
-
This compound Injection, USP - Safety Data Sheet . Fresenius Kabi USA. (2024-09-16). [Link]
-
CAT 720 - this compound - SAFETY DATA SHEET . British Pharmacopoeia Commission. [Link]
-
SICHERHEITSDATENBLATT - (±)-Verapamil hydrochloride . Fisher Scientific. (2023-09-29). [Link]
-
Verapamil - Sicherheitsdatenblatt . European Directorate for the Quality of Medicines & HealthCare. [Link]
-
US EPA. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . (2022-10-10). [Link]
-
US EPA. Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals . Fennemore. (2019-08-21). [Link]
-
Verapamil hydrochlorid - Anwendung, Wirkung, Nebenwirkungen . Gelbe Liste. [Link]
-
Verapamil . Gelbe Liste. [Link]
Sources
- 1. Verapamil hydrochlorid - Anwendung, Wirkung, Nebenwirkungen | Gelbe Liste [gelbe-liste.de]
- 2. Verapamil - Anwendung, Wirkung, Nebenwirkungen | Gelbe Liste [gelbe-liste.de]
- 3. chemos.de [chemos.de]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 11. sds.edqm.eu [sds.edqm.eu]
- 12. fennemorelaw.com [fennemorelaw.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
